molecular formula C7H9N3O4 B1487723 2,6-Dimethoxy-5-nitropyridin-3-amine CAS No. 96859-47-1

2,6-Dimethoxy-5-nitropyridin-3-amine

Cat. No.: B1487723
CAS No.: 96859-47-1
M. Wt: 199.16 g/mol
InChI Key: MLSMQSUIHTZHEF-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-nitropyridin-3-amine is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethoxy-5-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSMQSUIHTZHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695841
Record name 2,6-Dimethoxy-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96859-47-1
Record name 2,6-Dimethoxy-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and explores its reactivity and potential applications in the synthesis of complex bioactive molecules. Emphasis is placed on the causality behind experimental choices and the strategic value of this intermediate in modern organic and medicinal chemistry.[1] This guide serves as an authoritative resource, integrating theoretical knowledge with practical insights to facilitate its effective utilization in research and development.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative. The pyridine scaffold is a privileged structural motif in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] The strategic placement of two methoxy groups, a nitro group, and an amino group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile precursor for a wide range of complex molecular architectures.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, activating it for specific transformations.[1] Concurrently, the amino and methoxy groups offer multiple points for further chemical elaboration. This combination of functionalities positions this compound as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. This guide aims to provide the foundational knowledge required to harness the synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from closely related analogues. Commercial suppliers confirm its identity through various spectroscopic methods.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 96859-47-1Commercial Suppliers
Molecular Formula C₇H₉N₃O₄Calculated
Molecular Weight 199.17 g/mol Calculated
Appearance Expected to be a solidAnalogy
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcoholsAnalogy
XLogP3 0.8Calculated (PubChem CID: 57354928 for a related iodo-analogue)[3]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 6Calculated

Note: Most properties are calculated or inferred by analogy due to a lack of published experimental data.

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest the following characteristic spectroscopic signatures:

  • ¹H NMR: The spectrum is expected to show a single aromatic proton as a singlet. Two distinct singlets corresponding to the two methoxy groups would be observed, likely in the range of 3.8-4.2 ppm. A broad singlet for the amine protons would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to the methoxy groups and the nitro/amino groups would show characteristic downfield shifts.

  • IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and C-O stretching for the methoxy groups (around 1020-1250 cm⁻¹). A similar compound, 2-amino-3-methyl-5-nitropyridine, has been studied spectroscopically, providing a basis for these predictions.[4]

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 199. Fragmentation patterns would likely involve the loss of methoxy, nitro, and amino groups.

Proposed Synthesis Protocol

Synthesis_Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-6-chloro-5-nitropyridine B->C Regioselective Amination (NH₃) E This compound (Target) C->E Methoxylation (NaOMe, MeOH) D 2,6-Dimethoxy-3-amino-5-nitropyridine (Intermediate)

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2,6-Dichloropyridine

Causality: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, forcing conditions using a mixture of nitric and sulfuric acid can achieve nitration. The electron-withdrawing chlorine atoms further deactivate the ring but direct the incoming electrophile (NO₂⁺) to the 3- or 5-position. Due to the symmetry of the starting material, these positions are equivalent.

Protocol:

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 25°C.

  • Cool the mixture in an ice bath and add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried under vacuum. This procedure is analogous to established methods for nitrating dichloropyridines.[5]

Step 2: Regioselective Amination

Causality: The strong electron-withdrawing effect of the nitro group activates the positions ortho (C2) and para (C4) to it for nucleophilic aromatic substitution (SNAr). In 2,6-dichloro-3-nitropyridine, the chlorine at the C2 position is ortho to the nitro group and is therefore highly activated towards displacement by a nucleophile like ammonia. The C6 chlorine is meta to the nitro group and thus significantly less reactive.

Protocol:

  • Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol in a pressure vessel.

  • Saturate the solution with ammonia gas at a low temperature or add a concentrated solution of ammonia in methanol.

  • Seal the vessel and heat to a moderate temperature (e.g., 50-70°C) for several hours. The reaction should be monitored for the consumption of the starting material.

  • After cooling, the solvent is removed under reduced pressure. The resulting crude product, 2-amino-6-chloro-5-nitropyridine, can be purified by recrystallization or column chromatography.

Step 3: Methoxylation

Causality: The remaining chlorine atom at the C6 position is now activated for SNAr by the para-nitro group. Reaction with a strong nucleophile like sodium methoxide will readily displace the chloride.

Protocol:

  • Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to methanol or by using a commercial solution.

  • To the stirred solution of sodium methoxide, add 2-amino-6-chloro-5-nitropyridine portion-wise, maintaining the temperature below 30°C.

  • After the addition, the mixture can be stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. Monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization to obtain the final product of high purity. This methoxylation step is well-precedented for similar substrates.[5]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. It serves as a scaffold upon which molecular complexity can be built, making it a valuable asset in drug discovery programs.[1]

Reactivity_Pathway A This compound B 2,6-Dimethoxy-pyridine-3,5-diamine A->B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) C N-Acylated/Alkylated Derivative A->C Reaction at Amino Group (Acylation, Alkylation, etc.) D Fused Heterocyclic Systems (e.g., Imidazopyridines) B->D Cyclization Reactions

Caption: Key reaction pathways for synthetic diversification.

Reduction of the Nitro Group

The most prominent reaction of this compound is the reduction of the nitro group to a primary amine. This transformation is fundamental in medicinal chemistry as it unmasks a key functional group for further elaboration.

  • Catalytic Hydrogenation: This is a clean and efficient method. The compound can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a polar solvent like ethanol or ethyl acetate.

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of hydrochloric acid. Stannous chloride (SnCl₂) in concentrated HCl is also a very effective system for this reduction.[5]

The resulting product, 2,6-dimethoxypyridine-3,5-diamine , is a highly valuable intermediate itself, possessing two nucleophilic amino groups at the 3- and 5-positions. The differential reactivity of these two amino groups could potentially be exploited for selective functionalization.

Reactions of the Amino Group

The existing 3-amino group can be functionalized prior to the reduction of the nitro group, allowing for a different synthetic strategy.

  • Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides.

  • Alkylation: Reductive amination with aldehydes or ketones can be employed to introduce alkyl substituents.

  • Diazotization: While reactions of aminopyridines with nitrous acid can be complex, under controlled conditions, the amino group could be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).

Application in the Synthesis of Fused Heterocycles

The diamine intermediate (2,6-dimethoxypyridine-3,5-diamine) is an excellent precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines. These scaffolds are prevalent in many biologically active compounds. The 1,3-relationship of the amino groups allows for condensation reactions with various reagents (e.g., orthoesters, carboxylic acids, or phosgene derivatives) to construct a five-membered imidazole ring fused to the pyridine core.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related nitropyridine and aminopyridine compounds, the following precautions are strongly recommended. A related compound, 2-amino-6-methoxy-3-nitropyridine, is classified as harmful if swallowed and causes skin and eye irritation.[6]

  • Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its highly functionalized pyridine core offers multiple avenues for synthetic diversification. While a dedicated body of literature for this specific compound is sparse, its synthesis and reactivity can be confidently predicted from established principles of heterocyclic chemistry. The proposed synthetic route provides a robust framework for its preparation, and the outlined reaction pathways highlight its utility in constructing complex molecular scaffolds, particularly fused heterocyclic systems. This guide provides the necessary technical insights for researchers to effectively incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel bioactive molecules.

References

  • ResearchGate. Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. 2-Amino-6-methoxy-3-nitropyridine. [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]

  • Google Patents. Preparing method of 2,6-dichloro-3-nitropyridine.
  • Google Patents.
  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • PMC. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

  • ResearchGate. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

  • PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine. [Link]

  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Semantic Scholar. Nitropyridines: Synthesis and reactions. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1] The strategic introduction of substituents onto the pyridine ring profoundly modulates its electronic properties and, consequently, its biological activity and material characteristics. The subject of this guide, 2,6-dimethoxy-5-nitropyridin-3-amine, is a molecule of significant interest due to its unique combination of electron-donating methoxy and amino groups, alongside a potent electron-withdrawing nitro group. This arrangement creates a highly polarized aromatic system, making it a valuable intermediate for the synthesis of more complex molecular architectures.[2][3] Understanding the detailed structural landscape of this molecule is paramount for predicting its reactivity, designing novel derivatives with enhanced properties, and elucidating its potential interactions with biological targets.

This guide provides a comprehensive structural analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, purification, and detailed characterization using a suite of spectroscopic and analytical techniques. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogues to provide a robust and scientifically grounded analysis.

Molecular Structure and Physicochemical Properties

The foundational step in any structural analysis is a clear understanding of the molecule's composition and basic properties.

PropertyValueSource
CAS Number 96859-47-1[4]
Molecular Formula C₇H₉N₃O₄[4]
Molecular Weight 199.16 g/mol [4]
SMILES NC1=CC(=O)=C(OC)N=C1OC[4]

The structure, depicted below, features a pyridine ring substituted with two methoxy groups at positions 2 and 6, an amino group at position 3, and a nitro group at position 5.

Caption: Molecular structure of this compound.

Synthesis and Purification: A Proposed Pathway

G A 2,6-Dichloropyridine C 2,6-Dimethoxypyridine A->C Nucleophilic Substitution B Sodium Methoxide in Methanol E 2,6-Dimethoxy-3,5-dinitropyridine C->E Electrophilic Nitration D Nitrating Mixture (HNO₃/H₂SO₄) G This compound E->G Nucleophilic Aromatic Substitution F Ammonia I Characterized Product G->I Purification H Purification (Recrystallization/Chromatography)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite based on the synthesis of similar structures and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 2,6-Dimethoxypyridine

  • To a solution of 2,6-dichloropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-dimethoxypyridine.

Step 2: Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

  • Slowly add 2,6-dimethoxypyridine to the cooled nitrating mixture, maintaining a low temperature.

  • Allow the reaction to stir at a controlled temperature, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the dinitro product.

  • Filter the precipitate, wash thoroughly with cold water until neutral, and dry under vacuum.

Step 3: Synthesis of this compound

  • Dissolve the 2,6-dimethoxy-3,5-dinitropyridine in a suitable solvent (e.g., ethanol).

  • Bubble ammonia gas through the solution or use a solution of ammonia in the solvent.

  • Heat the reaction mixture in a sealed vessel, monitoring the formation of the product by TLC.

  • After completion, cool the reaction and remove the solvent.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis: Elucidating the Molecular Signature

Spectroscopic techniques are indispensable for confirming the structure of the synthesized molecule. The following are the predicted spectroscopic data for this compound, based on the analysis of closely related compounds.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic proton, the methoxy protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.5Singlet1HH-4The sole aromatic proton is deshielded by the adjacent electron-withdrawing nitro group.
~ 5.0 - 6.0Broad Singlet2H-NH₂The chemical shift of amine protons can vary and the signal is often broad.
~ 4.0Singlet3H-OCH₃ at C-6Methoxy group protons adjacent to the ring nitrogen.
~ 3.9Singlet3H-OCH₃ at C-2Methoxy group protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C-2, C-6Carbons attached to the electronegative oxygen of the methoxy groups and the ring nitrogen.
~ 145 - 150C-5Carbon bearing the electron-withdrawing nitro group.
~ 130 - 135C-3Carbon attached to the amino group.
~ 110 - 115C-4The only carbon with a directly attached proton.
~ 55 - 60-OCH₃Carbons of the methoxy groups.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3][10][11]

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H stretch (two bands)Primary Amine (-NH₂)
~ 1620N-H bendPrimary Amine (-NH₂)
1550 - 1500Asymmetric NO₂ stretchNitro Group (-NO₂)
1350 - 1300Symmetric NO₂ stretchNitro Group (-NO₂)
1300 - 1200C-N stretch (aromatic)Amine
1250 - 1000C-O stretchMethoxy Groups (-OCH₃)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 199.06

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of methoxy groups (·OCH₃), the nitro group (·NO₂), and potentially the elimination of small neutral molecules like formaldehyde (CH₂O) from the methoxy substituents.

Crystallographic and Conformational Analysis

While a crystal structure for this compound has not been reported, insights into its solid-state conformation can be gleaned from the crystal structures of analogous compounds, such as 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine and 3-Chloro-5-methoxy-2,6-dinitropyridine.[7][12][13]

A key structural feature in nitropyridines is the orientation of the nitro group relative to the plane of the pyridine ring. Due to steric hindrance from the adjacent methoxy group at the 6-position, it is highly probable that the nitro group in this compound is twisted out of the plane of the pyridine ring. This twisting can have significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

In the solid state, it is anticipated that the amino group will act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of neighboring molecules. These interactions will likely play a crucial role in dictating the crystal packing arrangement.

Caption: Potential intermolecular hydrogen bonding in this compound.

Workflow for Structural Characterization

A systematic workflow is essential for the comprehensive structural analysis of this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Elucidation A Synthesis B Purification A->B C ¹H & ¹³C NMR B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F X-ray Crystallography B->F If single crystals obtained G Structure Confirmation C->G D->G E->G F->G

Sources

Spectroscopic Profile of 2,6-Dimethoxy-5-nitropyridin-3-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide to the predicted spectroscopic characteristics of 2,6-Dimethoxy-5-nitropyridin-3-amine. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this predictive analysis serves as a robust reference for its identification, characterization, and quality control.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative featuring a combination of strong electron-donating groups (amino, methoxy) and a powerful electron-withdrawing group (nitro). This electronic arrangement makes it a potentially valuable building block in the synthesis of novel heterocyclic compounds with applications in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for any researcher intending to synthesize or utilize this compound.

The structural arrangement of the substituents dictates a unique electronic environment within the pyridine ring, which will be reflected in its spectral data. The following sections will deconstruct the predicted spectral output for ¹H NMR, ¹³C NMR, IR, and MS, explaining the causal relationships between the molecular structure and the expected spectral features.

Caption: Molecular structure of this compound.

Predicted Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the methoxy groups and the lone aromatic proton. The precise chemical shifts are dictated by the electronic effects of the substituents on the pyridine ring.

Causality and Predictions
  • Aromatic Proton (H-4): The pyridine ring has only one proton at the C-4 position. This proton is flanked by two carbon atoms (C-3 and C-5) bearing an amino and a nitro group, respectively. The amino group at C-3 is strongly electron-donating, which would typically shield adjacent protons and shift them upfield. Conversely, the nitro group at C-5 is strongly electron-withdrawing, deshielding nearby protons and shifting them downfield. The combined effect of these groups, along with the two methoxy groups, will determine the final chemical shift. Given the substitution pattern, the H-4 proton is expected to appear as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm.

  • Methoxy Protons (-OCH₃): There are two methoxy groups at the C-2 and C-6 positions. Due to the substitution on the ring, these two groups are chemically non-equivalent and are expected to appear as two distinct singlets. Their chemical shifts are anticipated to be in the range of 3.9 - 4.2 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine at C-3 will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on the solvent and concentration but is typically expected in the range of 5.0 - 6.5 ppm.

Predicted ¹H NMR Data Summary
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.5 - 8.5Singlet (s)1HH-4
5.0 - 6.5Broad Singlet (br s)2H-NH₂
3.9 - 4.2Singlet (s)6H2 x -OCH₃

Predicted Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are significantly influenced by the attached functional groups.

Causality and Predictions

Substituent-induced chemical shifts (SCS) are used to predict the approximate resonance positions of the aromatic carbons.

  • C-2 and C-6 (bearing -OCH₃): These carbons are attached to electronegative oxygen atoms and the ring nitrogen, placing them significantly downfield. They are expected to resonate in the region of 155 - 165 ppm.

  • C-3 (bearing -NH₂): The strong electron-donating amino group will shield this carbon, shifting it upfield relative to other carbons attached to nitrogen. A predicted range is 135 - 145 ppm.

  • C-5 (bearing -NO₂): The electron-withdrawing nitro group will deshield this carbon. It is expected to appear in a similar region to C-3, around 130 - 140 ppm.

  • C-4: This carbon is situated between the amino- and nitro-substituted carbons. Its chemical shift will be a balance of the electronic effects, likely appearing in the more upfield aromatic region, around 105 - 115 ppm.

  • Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to resonate in the typical region for such groups, around 55 - 60 ppm.

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)Assignment
155 - 165C-2, C-6
135 - 145C-3
130 - 140C-5
105 - 115C-4
55 - 60-OCH₃

Predicted Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups present in the molecule. The predicted spectrum will be characterized by strong absorptions from the nitro and amino groups.

Causality and Predictions
  • N-H Vibrations: The primary amine (-NH₂) group will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

  • N-O Vibrations: Aromatic nitro groups give rise to two very strong and characteristic absorption bands.[1][2][3] The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch is anticipated between 1360-1290 cm⁻¹.[1][2] These are often the most prominent peaks in the fingerprint region.

  • C-O and C-N Vibrations: The C-O stretching of the methoxy groups will appear as strong bands in the 1250-1020 cm⁻¹ region. The C-N stretching of the aromatic amine will be observed around 1335-1250 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups will be just below 3000 cm⁻¹.

Predicted IR Data Summary
Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode
3300 - 3500MediumN-H Asymmetric & Symmetric Stretch (-NH₂)
~3100Weak-MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch (-OCH₃)
1600 - 1650MediumN-H Bend (-NH₂)
1550 - 1475StrongAsymmetric N-O Stretch (-NO₂)
1360 - 1290StrongSymmetric N-O Stretch (-NO₂)
1250 - 1020StrongC-O Stretch (Aryl Ether)
1335 - 1250Medium-StrongC-N Stretch (Aryl Amine)

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

Causality and Predictions
  • Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms (three), so according to the Nitrogen Rule, its molecular ion peak will have an odd mass-to-charge ratio (m/z). The calculated monoisotopic mass is approximately 199.06 g/mol .

  • Fragmentation Pathways: The fragmentation of substituted pyridines can be complex.[4][5] Common fragmentation pathways for this molecule are predicted to involve the loss of stable neutral molecules or radicals from the substituents.

    • Loss of a Methyl Radical (-•CH₃): A common initial fragmentation for methoxy-substituted aromatics, leading to an [M-15]⁺ ion.

    • Loss of Nitric Oxide (-NO): A characteristic fragmentation of aromatic nitro compounds, resulting in an [M-30]⁺ ion.

    • Loss of a Nitro Radical (-•NO₂): This would lead to an [M-46]⁺ ion.

    • Loss of Formaldehyde (-CH₂O): From the methoxy group, giving an [M-30]⁺ ion.

    • Ring Cleavage: The pyridine ring itself can undergo fragmentation, often involving the loss of HCN.[6]

G M [M]⁺ m/z = 199 M15 [M-15]⁺ m/z = 184 M->M15 - •CH₃ M30 [M-30]⁺ m/z = 169 M->M30 - NO or -CH₂O M46 [M-46]⁺ m/z = 153 M->M46 - •NO₂ cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Syn Synthesis of Compound Pur Purification (e.g., Chromatography) Syn->Pur NMR NMR (¹H, ¹³C) Pur->NMR IR FT-IR Pur->IR MS Mass Spectrometry Pur->MS

Caption: General experimental workflow for synthesis and spectroscopic characterization.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

B. FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. A direct insertion probe or a GC inlet can be used for sample introduction.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Scan Range: m/z 40-300

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The expected NMR, IR, and MS data have been rationalized based on the compound's molecular structure and established spectroscopic principles. Researchers synthesizing or working with this molecule can use this guide to anticipate spectral features, aid in the confirmation of its identity, and troubleshoot experimental results.

References

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A Comprehensive Theoretical Investigation of 2,6-Dimethoxy-5-nitropyridin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic application of computational chemistry has become indispensable. Theoretical studies provide a powerful lens through which we can predict molecular behavior, elucidate structure-activity relationships, and guide synthetic efforts, thereby accelerating the discovery pipeline. This technical guide is dedicated to a molecule of significant interest: 2,6-dimethoxy-5-nitropyridin-3-amine . While this compound holds potential in medicinal chemistry, a comprehensive public-domain theoretical analysis has been notably absent.

This document, therefore, serves a dual purpose. It is both a detailed exposition of the proposed theoretical characterization of this compound and a methodological blueprint for researchers undertaking similar computational investigations. By leveraging established quantum chemical methods, we will outline a systematic approach to unravel the electronic, spectroscopic, and non-linear optical properties of this molecule. The insights gleaned from such a study are paramount for understanding its reactivity, stability, and potential as a pharmacophore.

Introduction to this compound: A Molecule of Interest

This compound belongs to the class of nitropyridines, which are heterocyclic compounds recognized for their diverse biological activities.[1] The presence of electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups on the pyridine ring suggests a molecule with significant intramolecular charge transfer, a key feature for potential applications in materials science and medicinal chemistry.[2] Understanding the interplay of these functional groups is crucial for predicting its chemical behavior and biological interactions.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a robust framework for investigating such molecules at the atomic level.[2][3][4] These methods allow for the calculation of a wide array of properties, from molecular geometry and vibrational frequencies to electronic transitions and non-linear optical responses.[5][6]

Proposed Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-chosen computational methodology. Based on successful precedents in the study of similar substituted nitropyridines, we propose a multi-tiered approach grounded in Density Functional Theory (DFT).[3][4][7]

Software and Theoretical Framework

All quantum chemical calculations would be performed using a widely recognized software package such as Gaussian. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is recommended for its proven accuracy in balancing computational cost and precision for organic molecules.[2][4] To ensure a comprehensive description of the electronic structure, a Pople-style basis set, specifically 6-311++G(d,p), is proposed. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs of electrons and potential weak intramolecular interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in a bonded environment.

Workflow for Theoretical Analysis

The proposed computational workflow is designed to be a self-validating system, where the results of each step inform and confirm the subsequent analyses.

Theoretical_Analysis_Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis cluster_3 Output & Interpretation A Molecule Input & Basis Set Selection (B3LYP/6-311++G(d,p)) B Geometry Optimization A->B Initial Structure C Frequency Calculation B->C Optimized Geometry E Electronic Properties (HOMO-LUMO, MEP) B->E Electronic Structure F Non-Linear Optical (NLO) Properties B->F Dipole & Hyperpolarizability G Natural Bond Orbital (NBO) Analysis B->G Charge Distribution D Vibrational Spectroscopy (FT-IR, Raman) C->D Vibrational Modes C->E Thermodynamic Stability H Data Synthesis & Visualization D->H E->H F->H G->H I Correlation with Experimental Data H->I

Caption: Proposed workflow for the theoretical analysis of this compound.

In-Depth Theoretical Analyses

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This process provides crucial information on bond lengths, bond angles, and dihedral angles. The optimized structure serves as the foundation for all subsequent calculations. For substituted pyridines, particular attention should be paid to the planarity of the ring and the orientation of the substituent groups.

Vibrational Spectroscopic Studies

Frequency calculations on the optimized geometry serve two purposes: to confirm that the structure is a true energy minimum (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3] The calculated vibrational modes can be assigned to specific functional groups (e.g., N-H stretch of the amine, asymmetric and symmetric stretches of the nitro group, C-O stretches of the methoxy groups). This theoretical spectrum is invaluable for interpreting experimental spectroscopic data.

Protocol for Vibrational Analysis:

  • Perform a frequency calculation at the B3LYP/6-311++G(d,p) level on the optimized geometry.

  • Confirm the absence of imaginary frequencies.

  • Visualize the vibrational modes to assign them to specific molecular motions.

  • Apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental data.[3]

  • Generate theoretical FT-IR and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.[3][8] A smaller energy gap suggests higher reactivity.

PropertyDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalCorrelates with the ionization potential; indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalCorrelates with the electron affinity; indicates electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability; related to electronic transitions.
Global Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)Reciprocal of hardness; indicates high polarizability.
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2Measures the ability to attract electrons.

Caption: Key electronic properties derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack.[8] In this compound, we would expect to see negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups and the nitrogen of the pyridine ring, indicating regions of high electron density. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating electron-deficient regions.

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like the one , are often candidates for non-linear optical materials.[9] Theoretical calculations can predict the NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[6] A high β value is indicative of a strong NLO response. These calculations are performed using the optimized geometry and provide valuable insights into the material's potential for applications in optoelectronics.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled orbitals to empty orbitals. For this compound, NBO analysis can quantify the intramolecular charge transfer from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group.

Potential Applications and Future Directions

The theoretical data generated from this comprehensive study would provide a solid foundation for several key applications:

  • Drug Design: Understanding the electronic properties and reactive sites of the molecule can guide the design of analogues with improved biological activity and reduced toxicity.

  • Materials Science: The predicted NLO properties can inform the development of new materials for optical applications.

  • Spectroscopic Characterization: The theoretical IR and Raman spectra can aid in the experimental identification and characterization of the compound and its derivatives.

Conclusion

While experimental studies remain the ultimate arbiter of a molecule's properties, theoretical investigations provide an invaluable predictive framework. The methodologies outlined in this guide offer a robust and scientifically rigorous approach to characterizing this compound. By systematically exploring its geometric, spectroscopic, electronic, and non-linear optical properties, we can unlock a deeper understanding of its potential and pave the way for its rational application in drug discovery and materials science.

References

  • Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.
  • (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II)
  • (n.d.). Structural highlights in selected dyes to study NLO properties.
  • (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • (2025). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.
  • (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central.
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  • (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory.
  • (2025). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach.
  • (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. NIH.
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  • (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Letters in Applied NanoBioScience.
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reactivity of the amino group in 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in 2,6-Dimethoxy-5-nitropyridin-3-amine

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous biologically active compounds and functional materials.[1] Among the vast array of substituted pyridines, this compound stands out as a particularly intriguing building block. Its unique arrangement of electron-donating and electron-withdrawing groups creates a nuanced electronic landscape that dictates the reactivity of its functional handles. This guide provides a detailed technical analysis of the reactivity of the C3-amino group, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals. We will dissect the electronic factors governing its behavior and explore its utility in key synthetic transformations.

The Electronic Architecture: A Tale of Competing Influences

The reactivity of the amino group in this compound is not straightforward. It is the result of a delicate balance between powerful, and often opposing, electronic effects from the other substituents and the pyridine ring nitrogen itself. Understanding this interplay is paramount to predicting and controlling its chemical behavior.

  • The Pyridine Core: The pyridine nitrogen is inherently electronegative, exerting an inductive electron-withdrawing effect (-I) that reduces the overall electron density of the ring compared to benzene. This makes the ring generally less reactive towards electrophilic substitution and more susceptible to nucleophilic attack.[2]

  • Activating Methoxy Groups (-OCH₃): Positioned at C2 and C6, the two methoxy groups are strong electron-donating groups, primarily through their positive mesomeric or resonance effect (+M). They donate lone-pair electron density into the pyridine ring, which would typically increase the nucleophilicity of the amino group.

  • Deactivating Nitro Group (-NO₂): The nitro group at C5 is a potent electron-withdrawing group, operating through both a negative inductive effect (-I) and a powerful negative mesomeric effect (-M).[3] This group significantly reduces the electron density of the ring and, consequently, the basicity and nucleophilicity of the amino group.

  • The Amino Group (-NH₂): The amino group itself is a strong activating group through its +M effect, capable of donating its lone pair into the ring system.[4]

The net result is an amino group whose nucleophilicity is significantly attenuated by the adjacent nitro group and the ring nitrogen, but simultaneously bolstered by the two methoxy groups. This moderated reactivity allows for selective transformations under controlled conditions, making it a versatile synthetic intermediate.

Caption: A diagram summarizing the competing electronic effects on the amino group.

Key Synthetic Transformations of the Amino Group

The moderated nucleophilicity of the C3-amino group enables its participation in several crucial bond-forming reactions.

Amide Bond Formation (Acylation)

The formation of an amide bond is one of the most fundamental and widely used reactions in drug development.[5] Despite its reduced basicity, the amino group of this compound readily undergoes acylation with activated carboxylic acids. The use of modern coupling reagents is essential for achieving high yields, as they can activate a wide range of carboxylic acids under mild conditions.

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEAIsopropyl Acetate~88%Adapted from WO 2018/116139 A1[6]
TCTN/ADeep Eutectic SolventHighGeneral method for challenging couplings[7]
EDC/HOBtDIPEADMF/CH₂Cl₂VariableClassic, cost-effective method

This protocol describes a robust and generally applicable method for coupling a carboxylic acid with this compound using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Rationale: HATU is a highly efficient coupling reagent that rapidly converts a carboxylic acid into a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is employed as a sterically hindered, non-nucleophilic base to neutralize the carboxylic acid and the acidic byproducts of the reaction without competing in the coupling.[6]

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed reaction vessel, add the carboxylic acid (1.0 eq) and this compound (1.05 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration).

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Carboxylic Acid + This compound reagents Add HATU (1.2 eq) & DIPEA (2.0 eq) in DMF start->reagents activation Formation of Reactive Ester Intermediate reagents->activation Activation attack Nucleophilic Attack by Amino Group activation->attack product Amide Product attack->product C-N Bond Formation workup Aqueous Workup & Purification product->workup final Purified Amide workup->final

Caption: General workflow for a HATU-mediated amide bond formation.

Diazotization and Subsequent Transformations

Diazotization is a cornerstone of aromatic chemistry, converting a primary aromatic amine into a versatile diazonium salt intermediate (Ar-N₂⁺).[8] Due to the electron-withdrawing nitro group, this compound is a weakly basic amine. Its diazotization requires strongly acidic conditions to generate the necessary nitrosating agent, nitrous acid (HNO₂), in situ from a nitrite salt.[9]

Rationale: The reaction is typically performed at low temperatures (0-5 °C) because aromatic diazonium salts, particularly those on electron-rich rings, can be unstable. The resulting diazonium salt is a valuable intermediate that is not isolated but used directly in subsequent reactions (e.g., Sandmeyer reaction) to introduce a wide variety of substituents (e.g., -Cl, -Br, -I, -CN, -OH) by displacing the excellent leaving group, dinitrogen (N₂).[8]

This protocol is adapted from a general method for the convenient iodination of aromatic amines.[8]

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (2.0 eq)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Potassium iodide (KI) (1.5 eq)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, suspend this compound (1.0 eq), potassium iodide (1.5 eq), and p-toluenesulfonic acid (2.0 eq) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium nitrite (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-iodo-2,6-dimethoxy-5-nitropyridine by flash column chromatography.

Conclusion

The C3-amino group of this compound possesses a finely tuned reactivity profile, governed by the complex interplay of its substituents. While the potent electron-withdrawing nitro group diminishes its basicity, the dual methoxy groups ensure it remains a competent nucleophile for critical synthetic operations like amide bond formation. Furthermore, it undergoes classic aromatic amine chemistry, such as diazotization, providing a gateway to a diverse range of functionalized pyridine derivatives. A thorough understanding of its underlying electronic architecture, as detailed in this guide, empowers chemists to leverage this versatile building block for the efficient construction of complex molecules in pharmaceutical and materials research.

References

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  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals, 15(6), 692. Available from: [Link]

  • Don, N., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 19(11), 17826-17841. Available from: [Link]

  • Krasowska, D., et al. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(1), 475-484. Available from: [Link]

  • Baskir, E. G., et al. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Physical Chemistry Chemical Physics, 22(34), 19163-19177. Available from: [Link]

  • van der Plas, H. C., & Wozniak, M. (1991). Nitropyridines: Synthesis and reactions. Croatica Chemica Acta, 64(1), 1-29. Available from: [Link]

  • Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials, 5(2), 3-19. Available from: [Link]

  • Fengchen Technology. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Available from: [Link]

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  • Knighton, R. C., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganics, 9(10), 73. Available from: [Link]

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  • Weaver, J. D., & Meggers, E. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(32), 7856-7867. Available from: [Link]

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  • Aksenov, N. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5659. Available from: [Link]

  • Mountanea, O. G., et al. (2023). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. Chemistry – A European Journal, 29(30), e202300408. Available from: [Link]

  • Henkel Kgaa. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S. Patent 4,874,847 A.
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  • Vurro, S., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 28(69), e202202028. Available from: [Link]

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  • Goral, W., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, e202419450. Available from: [Link]

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  • Bagal, L. I., et al. (1970). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Chemical Reviews, 39(7), 548-559. Available from: [Link]

  • He, L., et al. (2010). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Journal of Heterocyclic Chemistry, 47(1), 106-109. Available from: [Link]

  • Li, X., et al. (2018). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Synlett, 29(14), 1883-1887. Available from: [Link]

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Mapping the Reactive Landscape of 2,6-Dimethoxy-5-nitropyridin-3-amine: A Guide to its Electrophilic and Nucleophilic Sites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

2,6-Dimethoxy-5-nitropyridin-3-amine is a highly functionalized heterocyclic compound that serves as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and materials. Its unique arrangement of electron-donating and electron-withdrawing groups on an intrinsically electron-deficient pyridine core creates a complex and nuanced reactive landscape. This technical guide provides an in-depth analysis of the electronic structure of this compound, systematically identifying its primary nucleophilic and electrophilic centers. By dissecting the interplay of inductive and resonance effects, this document aims to equip researchers, chemists, and drug development professionals with a predictive understanding of the molecule's reactivity, enabling more strategic and efficient synthetic design.

The Electronic Architecture: An Interplay of Conflicting Influences

To comprehend the reactivity of this compound, one must first appreciate the electronic contributions of each substituent in concert with the inherent properties of the pyridine ring. The pyridine ring itself is isoelectronic with benzene but the nitrogen atom's higher electronegativity makes the ring electron-deficient, particularly at the C2, C4, and C6 positions.[1][2] This intrinsic electron deficiency generally disfavors electrophilic aromatic substitution (EAS) and predisposes the ring to nucleophilic attack.[1][3]

The substituents on the ring introduce competing electronic effects:

  • Amino Group (-NH₂ at C3): The amino group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but, more significantly, a strong electron-donating resonance effect (+M) by delocalizing its lone pair into the aromatic system.[4]

  • Methoxy Groups (-OCH₃ at C2, C6): The methoxy groups are also activating. Like the amino group, they exhibit a -I effect and a dominant +M effect, donating electron density to the ring through the oxygen lone pairs.[5][6]

  • Nitro Group (-NO₂ at C5): The nitro group is a potent deactivating group, exerting strong electron-withdrawing inductive (-I) and resonance (-M) effects.[7][8][9] It powerfully reduces electron density across the ring system.

The combination of these groups on the pyridine nucleus creates a "push-pull" system, where the electron-donating amino and methoxy groups enrich certain positions, while the nitro group and the ring nitrogen withdraw electron density from others.

Figure 1: A summary of the competing electronic effects of substituents.

Identification of Nucleophilic Sites

Nucleophilic centers are characterized by high electron density and the availability of lone pairs. In this molecule, several sites exhibit nucleophilic character.

The Exocyclic Amino Group: The Primary Nucleophilic Center

The most prominent nucleophilic site is the nitrogen atom of the C3-amino group. Its lone pair is readily available for reactions with a wide range of electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation). While it donates electron density to the ring via resonance, it remains the most basic and accessible site for electrophilic attack.

The Pyridine Ring Nitrogen (N1)

The lone pair on the endocyclic pyridine nitrogen (N1) also possesses nucleophilic potential.[10] However, its nucleophilicity is significantly attenuated. The strong electron-withdrawing effect of the nitro group at the para-like C5 position, combined with the general electron deficiency of the pyridine ring, reduces the availability of this lone pair.[1][8] Therefore, reactions at this site, such as protonation or alkylation, will require harsher conditions compared to a more electron-rich pyridine.

The Aromatic Ring (C4): A Latent Carbon Nucleophile

Despite the overall deactivation of the ring by the nitro group and the pyridine nitrogen, the C4 position emerges as a potential site for electrophilic aromatic substitution (EAS). This is a direct consequence of the powerful directing effects of the adjacent activating groups:

  • Ortho to the -NH₂ group: The amino group strongly directs electrophiles to its ortho and para positions.

  • Para to the C2-OCH₃ group: This methoxy group also activates the para C4 position.

The concerted electron donation from both the amino and methoxy groups makes C4 the most electron-rich carbon on the ring and the most plausible site for reactions like halogenation or nitration, should conditions overcome the ring's overall deactivation.

Figure 2: Hierarchy of nucleophilic sites on the molecule.

Identification of Electrophilic Sites

Electrophilic centers are electron-deficient and susceptible to attack by nucleophiles. The strong electron-withdrawing substituents make the pyridine ring a prime target for nucleophilic aromatic substitution (SₙAr).

The Aromatic Ring (C2 & C6): Prime Targets for SₙAr

The pyridine ring is highly activated for nucleophilic aromatic substitution. The positions ortho (C6) and para (C2) to the powerful nitro group are the most electron-deficient and, therefore, the most electrophilic carbons.[3][11] The presence of methoxy groups at both C2 and C6 provides excellent leaving groups (methoxide, CH₃O⁻).

The key to SₙAr reactions is the stabilization of the negatively charged intermediate, the Meisenheimer complex. In this molecule, the negative charge resulting from nucleophilic attack at C2 or C6 can be effectively delocalized onto the electronegative ring nitrogen and, crucially, onto the oxygen atoms of the nitro group.[9] This strong stabilization significantly lowers the activation energy for the substitution reaction. Therefore, strong nucleophiles like ammonia, amines, or alkoxides can readily displace the methoxy groups at these positions.

Figure 3: Key electrophilic sites susceptible to nucleophilic attack or reduction.

The Nitro Group: A Site for Reduction

The nitrogen atom of the nitro group is highly oxidized and electrophilic. It is readily susceptible to reduction by a variety of reagents (e.g., H₂/Pd, SnCl₂/HCl, Na₂S₂O₄). This reaction is a fundamental transformation in nitroaromatic chemistry, converting the nitro group into an amino group, which dramatically alters the electronic properties and reactivity of the molecule.

Predictive Reactivity & Mechanistic Insight

The analysis of electronic effects allows for the prediction of reaction outcomes.

Exemplary Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The displacement of the C6-methoxy group by an amine (R-NH₂) serves as a representative SₙAr reaction. The causality for this pathway is the profound stabilization of the intermediate.

SNAr_Mechanism Workflow: SₙAr at the C6 Position Start Reactants: This compound + Nucleophile (e.g., R-NH₂) Attack Step 1: Nucleophilic Attack Nu⁻ attacks the electron-deficient C6 carbon. Start->Attack Intermediate Step 2: Formation of Meisenheimer Complex Tetrahedral intermediate is formed. Negative charge is delocalized onto the -NO₂ group and ring N. Attack->Intermediate Elimination Step 3: Loss of Leaving Group Aromaticity is restored by the elimination of the methoxide (⁻OCH₃) leaving group. Intermediate->Elimination Product Final Product: 6-substituted-2-methoxy-5-nitropyridin-3-amine Elimination->Product

Figure 4: Generalized mechanism for SₙAr at an activated carbon center.

Data Summary: A Reactivity Map

This table provides a consolidated overview of the predicted reactivity at each key position of the molecule.

PositionSubstituentPrimary CharacterPredicted ReactionsRationale
N1 (Pyridine N)NucleophilicProtonation, Alkylation (harsh conditions)Lone pair availability reduced by -NO₂ group and ring electron deficiency.[1][8]
C2 -OCH₃ElectrophilicNucleophilic Aromatic Substitution (SₙAr)Activated by para -NO₂ group and ring N; good leaving group.[11]
C3 -NH₂NucleophilicAcylation, Alkylation, DiazotizationHighly accessible and basic lone pair makes it the primary nucleophilic center.
C4 -HNucleophilicElectrophilic Aromatic Substitution (EAS) (forced)Activated by ortho -NH₂ and para -OCH₃; most electron-rich carbon.[12]
C5 -NO₂ElectrophilicReduction to an amino groupHighly electron-withdrawing group, readily reduced by standard methods.
C6 -OCH₃ElectrophilicNucleophilic Aromatic Substitution (SₙAr)Activated by ortho -NO₂ group and ring N; good leaving group.[3][11]

Experimental Protocol: Reduction of the Nitro Group

To provide a practical context, the following protocol outlines a standard procedure for the selective reduction of the nitro group. This method is self-validating as the progress can be easily monitored by Thin Layer Chromatography (TLC) and the product identity confirmed by standard spectroscopic methods.

Objective: To synthesize 2,6-dimethoxy-5-aminopyridin-3-amine from this compound.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)[13]

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, TLC plates.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add concentrated HCl (approx. 10 mL per gram of starting material). Stir the resulting suspension at room temperature.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add stannous chloride dihydrate (4.0-5.0 eq) in portions, ensuring the internal temperature does not exceed 15 °C. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Basify the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9. Trustworthiness: This step neutralizes the acid and precipitates tin salts, allowing for the extraction of the free amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2,6-dimethoxy-5-aminopyridin-3-amine.

Conclusion

The reactivity of this compound is a textbook example of how substituent effects dictate synthetic outcomes in heterocyclic chemistry. The molecule possesses a dual character: it is nucleophilic at the exocyclic amino group and the C4 position, while being strongly electrophilic at the C2 and C6 positions. This guide has demonstrated that a thorough understanding of fundamental electronic principles allows for the confident prediction of its behavior with both electrophiles and nucleophiles. For scientists in synthetic and medicinal chemistry, this predictive power is invaluable, enabling the strategic incorporation of this versatile building block into complex molecular targets.

References

  • Brainly. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? Available at: [Link]

  • Elsevier. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Inorganica Chimica Acta. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Available at: [Link]

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. Available at: [Link]

  • American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Central European Journal of Energetic Materials. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. Available at: [Link]

  • University of Munich. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Available at: [Link]

  • MDPI. (2021). Cycloruthenated Imines: A Step into the Nanomolar Region. Molecules. Available at: [Link]

  • National Institutes of Health. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available at: [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at? Available at: [Link]

  • American Chemical Society. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. Available at: [Link]

  • Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? Available at: [Link]

  • Royal Society of Chemistry. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Supporting Information for Article. Available at: [Link]

  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (2014). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Available at: [Link]

  • YouTube. (2017). Electrophilic substitution reactions - pyridine. Available at: [Link]

Sources

The Synthetic Versatility of 2,6-Dimethoxy-5-nitropyridin-3-amine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a prized building block for the construction of complex, biologically active molecules. Within the diverse family of substituted pyridines, 2,6-Dimethoxy-5-nitropyridin-3-amine emerges as a particularly intriguing, albeit underexplored, intermediate. This technical guide aims to illuminate the latent synthetic potential of this molecule, offering a forward-looking perspective on its applications in the synthesis of novel heterocyclic systems for drug discovery and materials science.

The strategic placement of an amino group, a nitro group, and two methoxy substituents on the pyridine core imparts a rich and tunable reactivity to this compound. The electron-donating methoxy groups and the amino group activate the ring, while the potent electron-withdrawing nitro group profoundly influences the regioselectivity of various transformations. This intricate electronic interplay makes it a versatile precursor for a range of valuable chemical entities.

Core Reactivity and Synthetic Potential

The true value of this compound as a synthetic intermediate lies in the diverse reactivity of its functional groups. The following sections will delve into the key transformations that this molecule can undergo, providing a rationale for its potential applications.

The Nitro Group: A Precursor to Diaminopyridines and Fused Heterocycles

The most prominent and well-documented reaction of nitropyridines is the reduction of the nitro group to a primary amine. This transformation is a gateway to the synthesis of various diaminopyridine derivatives, which are themselves crucial building blocks for a plethora of heterocyclic systems.

A well-established method for the reduction of a similar compound, 2-amino-6-methoxy-3-nitropyridine, involves the use of stannous chloride in hydrochloric acid.[2] This protocol can be readily adapted for the reduction of this compound to yield the corresponding 2,3,5-triaminopyridine derivative.

Table 1: Representative Protocol for Nitro Group Reduction

StepProcedureReagents and ConditionsPurpose
1DissolutionThis compound, Concentrated HClProtonation of the amino groups and the pyridine nitrogen to aid dissolution.
2ReductionStannous chloride dihydrate (SnCl₂·2H₂O), 35–40°CReduction of the nitro group to an amino group.
3Work-upCooling, filtration, and neutralizationIsolation of the resulting diaminopyridine product.

The resulting vicinal diamine functionality is primed for cyclization reactions with a variety of reagents to construct fused heterocyclic systems of significant medicinal interest, such as imidazo[4,5-b]pyridines and pteridines.

reduction_and_cyclization start This compound intermediate 2,3,5-Triamino-6-methoxypyridine derivative start->intermediate Reduction (e.g., SnCl₂/HCl) product Fused Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridines) intermediate->product Cyclization (e.g., with aldehydes, carboxylic acids)

Figure 1: Synthetic pathway from this compound to fused heterocycles via nitro group reduction.

The Amino Group: A Handle for Derivatization and Cyclization

The primary amino group at the 3-position is a versatile handle for a wide array of chemical modifications. It can readily undergo acylation, sulfonylation, and alkylation, allowing for the introduction of diverse functionalities to modulate the physicochemical properties and biological activity of the resulting molecules.

Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines, which can serve as intermediates for the synthesis of other heterocyclic rings. For instance, reaction with a β-ketoester could lead to the formation of a pyridopyrimidine scaffold, a privileged structure in medicinal chemistry.

amino_group_reactions start This compound acylation Acylation/Sulfonylation start->acylation condensation Condensation with Carbonyls start->condensation diazotization Diazotization start->diazotization acylated_product Amides/Sulfonamides acylation->acylated_product imine_product Imines/Enamines condensation->imine_product diazonium_product Diazonium Salt diazotization->diazonium_product

Sources

An In-depth Technical Guide to 2,6-Dimethoxy-5-nitropyridin-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-5-nitropyridin-3-amine, a substituted nitropyridine of interest in synthetic and medicinal chemistry. While direct historical accounts of its discovery are not extensively documented in readily available literature, its structural motifs are present in a variety of compounds with significant biological activity. This guide will cover its physicochemical properties, plausible synthetic routes based on established pyridine chemistry, and potential applications as a versatile chemical intermediate. The content is structured to provide both a theoretical understanding and practical insights for laboratory applications.

Introduction and Historical Context

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor properties. The introduction of a nitro group, as seen in this compound, further enhances its utility as a synthetic building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, or it can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring.

While the specific discovery of this compound is not well-documented, its chemical lineage can be traced through the extensive research on substituted pyridines. The synthesis and functionalization of the pyridine ring have been a subject of intense study for over a century, driven by the prevalence of this heterocycle in natural products and pharmaceuticals. The development of methods for the selective nitration and amination of pyridines has been crucial for accessing a diverse range of derivatives. The history of this compound is therefore intrinsically linked to the broader history of pyridine chemistry and the continuous search for novel bioactive molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
CAS Number 96859-47-1
Molecular Formula C₇H₉N₃O₄
Molecular Weight 200.17 g/mol
Appearance Likely a yellow to orange crystalline solid (inferred from related compounds)
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic Characterization (Predicted):

While specific experimental spectra for this compound are not widely published, a prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methoxy groups, the amine protons, and the aromatic proton on the pyridine ring. The chemical shift of the aromatic proton will be influenced by the electronic effects of the three substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two methoxy carbons and the five carbons of the pyridine ring. The positions of the signals will be dictated by the substitution pattern.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methoxy and aromatic groups, N-O stretching of the nitro group (typically two strong bands around 1520 and 1340 cm⁻¹), and C-O stretching of the methoxy groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Methodologies

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned starting from a commercially available dihalopyridine, such as 2,6-dichloropyridine. The following diagram illustrates a potential synthetic workflow.

G A 2,6-Dichloropyridine B 2,6-Dimethoxypyridine A->B  Sodium Methoxide / Methanol   C 2,6-Dimethoxy-3-nitropyridine B->C  Nitrating Agent (e.g., HNO₃/H₂SO₄)   D 2,6-Dimethoxy-3,5-dinitropyridine C->D  Stronger Nitrating Agent   E This compound D->E  Selective Reduction (e.g., Na₂S, (NH₄)₂S)  

A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-Dimethoxypyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in an excess of anhydrous methanol.

  • Addition of Base: To this solution, add a solution of sodium methoxide in methanol (typically prepared by carefully adding sodium metal to methanol). The reaction is exothermic and may require cooling.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude 2,6-dimethoxypyridine. Purify the product by distillation or column chromatography.

Step 2: Nitration to form 2,6-Dimethoxy-3,5-dinitropyridine

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at a low temperature (ice bath).

  • Addition of Substrate: Slowly add the 2,6-dimethoxypyridine to the nitrating mixture while maintaining a low temperature. The electron-rich nature of the dimethoxypyridine ring makes it susceptible to nitration. Due to the activating effect of the two methoxy groups, dinitration at the 3 and 5 positions is expected under forcing conditions.

  • Reaction Conditions: Allow the reaction to stir at a controlled temperature. The reaction time and temperature will need to be optimized to achieve the desired dinitration.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice to precipitate the dinitrated product. Filter the solid, wash it thoroughly with water to remove residual acid, and dry it. The crude product can be recrystallized from a suitable solvent like ethanol.

Step 3: Selective Reduction to this compound

  • Reaction Setup: Dissolve the 2,6-dimethoxy-3,5-dinitropyridine in a suitable solvent such as ethanol or aqueous ammonia.

  • Reducing Agent: Add a selective reducing agent that can reduce one nitro group in the presence of another. Common reagents for this transformation include sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S). The choice of reagent and reaction conditions is crucial for achieving selectivity.

  • Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent. The product can be isolated by extraction and purified by column chromatography to yield this compound.

Potential Applications in Research and Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

  • Pharmaceutical Synthesis: The presence of three distinct functional groups (amino, nitro, and two methoxy groups) on the pyridine ring allows for a variety of subsequent chemical transformations. The amino group can be acylated, alkylated, or used in coupling reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The methoxy groups can potentially be cleaved to reveal hydroxyl groups. This versatility makes it an attractive starting material for the synthesis of novel drug candidates. The aminonitropyridine core is a feature in some compounds with reported biological activities.

  • Materials Science: The electron-rich and electron-deficient nature of the substituted pyridine ring could be exploited in the design of novel organic materials with interesting electronic or optical properties. For example, it could serve as a building block for dyes, liquid crystals, or organic light-emitting diodes (OLEDs).

  • Agrochemicals: The pyridine ring is a common scaffold in many agrochemicals. The functional group handles on this compound could be utilized to synthesize new herbicides, fungicides, or insecticides.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may be skin and eye irritants. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound represents a synthetically versatile building block with significant potential in various fields of chemical research. While its own history is not prominently detailed, the wealth of knowledge in pyridine chemistry provides a solid foundation for its synthesis and application. This guide has outlined its key properties, a plausible synthetic route, and its potential as a precursor to novel functional molecules. As the demand for new pharmaceuticals and advanced materials continues to grow, the importance of such well-functionalized heterocyclic intermediates is likely to increase.

References

As direct citations for the discovery and synthesis of this compound were not found in the provided search results, the following references are to related methodologies and compounds that inform the content of this guide.

  • BLDpharm. 96859-47-1|this compound. (Accessed January 20, 2026).
  • Patel, R. P., et al. Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent 7,256,295 B2, issued August 14, 2007.
  • Ritter, H., et al. "Nitration of pyridine-2, 6-diamines." U.S.
  • Akzo Nobel N.V. "Nitration of pyridine-2,6-diamines." WO 1997/011058 A1, published March 27, 1997.
  • Semantic Scholar. "Synthesis of 3-methoxy-5,6-diamino-2-nitropyridine." (Accessed January 20, 2026).
  • ResearchGate. "Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide." (Accessed January 20, 2026).
  • PrepChem. "Synthesis of 3-Methoxy-5-Nitro-2-Pyridone." (Accessed January 20, 2026).
  • PubMed Central. "2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine." (Accessed January 20, 2026).
  • NINGBO INNO PHARMCHEM CO.,LTD. "3-Aminopyridine: A Comprehensive Overview." (Accessed January 20, 2026).
  • Wikipedia. "3-Aminopyridine." (Accessed January 20, 2026).
  • PubMed. "Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors." (Accessed January 20, 2026).
  • ResearchGate. "Synthesis of 3-Aminopyridine." (Accessed January 20, 2026).
  • PubMed. "Synthesis of meta-substituted [(18)F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides." (Accessed January 20, 2026).
  • Google Patents. "2-(Amino or substituted amino)-5,6-substituted phenol compounds, dyeing compositions containing them, and use thereof." (Accessed January 20, 2026).
  • European Patent Office. "Nitration of pyridine-2,6-diamines." EP 0873314 B1. (Accessed January 20, 2026).
  • Benchchem. "Application Notes and Protocols for the Characterization of 2-Ethoxy-5-nitropyridin-4-amine." (Accessed January 20, 2026).
  • ResearchGate. "Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory." (Accessed January 20, 2026).
  • PubChem. "5-Iodo-6-methoxy-3-nitropyridin-2-amine." (Accessed January 20, 2026).
  • ResearchGate.
  • Chinese Journal of Energetic Materials. "Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide." (Accessed January 20, 2026).

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxy-5-nitropyridin-3-amine in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1). In the absence of extensive empirical solubility data in publicly available literature, this document establishes a framework for predicting and experimentally determining its solubility in common laboratory solvents. A thorough examination of the molecule's structural and electronic properties is presented to forecast its behavior in polar protic, polar aprotic, and nonpolar solvent systems. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for robust solubility assessment.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast range of applications, from drug delivery and formulation to reaction chemistry and purification. For researchers and professionals in the pharmaceutical and chemical sciences, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of successful research and development. This guide focuses on this compound, a substituted pyridine with potential applications in medicinal chemistry and materials science. By providing a detailed analysis of its molecular structure and a robust experimental framework, this document aims to empower scientists to make informed decisions regarding its use.

Molecular Structure and Physicochemical Properties of this compound

A predictive understanding of solubility begins with a detailed analysis of the target molecule's structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 96859-47-1[1]
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.16 g/mol [1]
SMILES Code NC1=CC(=O)=C(OC)N=C1OC[1]

The structure of this compound is characterized by a pyridine ring substituted with several key functional groups that govern its polarity and intermolecular interactions:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor.

  • Amino Group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors.

  • Methoxy Groups (-OCH₃): Two methoxy groups that are electron-donating and can act as hydrogen bond acceptors. They contribute to the molecule's polarity.

Figure 1: 2D structure of this compound with key functional groups highlighted.

Predictive Solubility Analysis Based on "Like Dissolves Like"

The principle of "like dissolves like" provides a strong foundation for predicting the solubility of a compound.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[2]

Predicted Solubility in Polar Protic Solvents (e.g., Water, Ethanol, Methanol)
  • Rationale: Polar protic solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. The presence of the amino group (-NH₂) and the potential for the nitro and methoxy oxygens and the pyridine nitrogen to act as hydrogen bond acceptors suggests that this compound will exhibit some solubility in these solvents.

  • Prediction: Moderate to good solubility is expected, particularly in alcohols like methanol and ethanol. Water solubility is likely to be lower due to the presence of the aromatic ring and the two methoxy groups, which add nonpolar character.

Predicted Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile)
  • Rationale: Polar aprotic solvents have dipoles but do not have O-H or N-H bonds, so they can only act as hydrogen bond acceptors. The strong polarity of the nitro group and the overall polar nature of the molecule suggest favorable interactions with these solvents.

  • Prediction: Good to excellent solubility is anticipated in solvents like DMSO and DMF, which are known for their ability to dissolve a wide range of organic compounds.

Predicted Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
  • Rationale: Nonpolar solvents lack significant dipoles and cannot participate in hydrogen bonding. The highly polar nature of this compound, due to the nitro and amino groups, is in stark contrast to the nonpolar character of these solvents.

  • Prediction: Poor to negligible solubility is expected in nonpolar solvents.

A Framework for Experimental Solubility Determination: The Shake-Flask Method

Given the lack of specific quantitative data, a robust and reliable experimental protocol is essential for any researcher working with this compound. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest.[3][6] The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved solute.[3][6] After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.[6]

Shake_Flask_Workflow A 1. Preparation of Supersaturated Slurry B 2. Equilibration with Agitation A->B Constant Temperature C 3. Separation of Solid and Liquid Phases B->C Centrifugation / Filtration D 4. Dilution of Saturated Supernatant C->D E 5. Quantitative Analysis (e.g., HPLC, UV-Vis) D->E F 6. Calculation of Solubility E->F

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a predetermined period (e.g., 24 to 48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.[4]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to prevent undissolved particles from interfering with the analysis.

  • Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation: Calculate the concentration of the saturated solution from the analytical data and the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar Protic WaterLow to ModerateTo be determined
MethanolModerate to GoodTo be determined
EthanolModerate to GoodTo be determined
Polar Aprotic DMSOGood to ExcellentTo be determined
AcetonitrileModerateTo be determined
Nonpolar HexanePoor to NegligibleTo be determined

Conclusion

References

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Chemistry LibreTexts. Solubility and Molecular Structure. (2023-07-15). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2018). [Link]

  • USP-NF. <1236> Solubility Measurements. (2016-09-30). [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2,6-Dimethoxy-pyridin-3-amine from 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridin-3-amines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, field-tested guide for the synthesis of 2,6-dimethoxy-pyridin-3-amine, a valuable building block for drug discovery and development. The protocol starts from the readily available and highly reactive precursor, 2,6-dichloro-3-nitropyridine. We detail a robust and scalable two-step synthetic sequence involving an initial double nucleophilic aromatic substitution (SNAr) to yield 2,6-dimethoxy-3-nitropyridine, followed by a clean and efficient reduction of the nitro group. This guide emphasizes the mechanistic rationale behind the synthetic strategy, detailed safety protocols for all hazardous reagents, step-by-step experimental procedures, and rigorous methods for characterization, ensuring reproducibility and high purity of the final compound.

Introduction and Synthetic Design Rationale

The pyridine ring is a cornerstone of modern pharmaceuticals and agrochemicals, with its derivatives exhibiting a wide array of biological activities.[1] Specifically, the 2,6-disubstituted-3-aminopyridine framework is of significant interest to researchers. The strategic placement of functional groups allows for precise vectoral exits for further chemical elaboration in drug design programs.

The chosen starting material, 2,6-dichloro-3-nitropyridine, is an ideal precursor for this synthesis. The strong electron-withdrawing nature of the nitro group at the C3 position significantly activates the chlorine atoms at the ortho (C2) and para (C6) positions toward nucleophilic aromatic substitution (SNAr).[2] This electronic activation allows for a facile and high-yielding displacement of both chloro groups by a suitable nucleophile.

Design Rationale:

Our synthetic strategy is a logical two-step sequence designed for efficiency and scalability:

  • Step 1: Double Methoxylation (SNAr): We employ sodium methoxide as a potent and cost-effective nucleophile to displace both chlorine atoms, yielding the key intermediate, 2,6-dimethoxy-3-nitropyridine. This reaction proceeds readily in a polar solvent like methanol.

  • Step 2: Nitro Group Reduction: The nitro group of the intermediate is then selectively reduced to the target primary amine. For this transformation, we utilize stannous chloride (SnCl₂) in hydrochloric acid, a classic and highly reliable method for converting aromatic nitro compounds to anilines, which is tolerant of the methoxy functional groups.[3]

This pathway provides a controlled and predictable route to the desired 2,6-dimethoxy-pyridin-3-amine, a more synthetically accessible target than other isomers that would require migration of the nitro group, a chemically unfavorable process.

Overall Reaction Pathway

The synthesis proceeds through the formation of a dimethoxy-nitro intermediate followed by reduction.

Caption: Overall two-step synthesis pathway.

PART I: Synthesis of 2,6-Dimethoxy-3-nitropyridine

This initial step involves the substitution of both chloro groups on the pyridine ring with methoxy groups.

A. Safety Precautions: Hazard Analysis

Extreme caution must be exercised during this procedure. The reaction should be performed in a certified chemical fume hood, and all appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, must be worn.

  • Sodium Methoxide (NaOMe): Highly corrosive, toxic, and flammable.[4] It reacts violently with water. All glassware must be scrupulously dried before use. Use non-sparking tools and keep away from ignition sources.[5] In case of skin contact, wash immediately and thoroughly with water.

  • Methanol (MeOH): Flammable liquid and toxic if inhaled, ingested, or in contact with skin.[4]

  • 2,6-Dichloro-3-nitropyridine: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

B. Experimental Protocol
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the entire apparatus is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

  • Reagent Preparation: In the prepared flask, add 100 mL of anhydrous methanol. To this, carefully and portion-wise add sodium methoxide (6.5 g, 0.12 mol). The dissolution is exothermic; allow the solution to cool to room temperature.

  • Reaction Initiation: Once the sodium methoxide solution has cooled, add 2,6-dichloro-3-nitropyridine (9.65 g, 0.05 mol) portion-wise over 15 minutes. A color change to deep red or brown is typically observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material has a higher Rf than the product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. This will quench the reaction and precipitate the product. c. A yellow solid will form. Stir the suspension for 30 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL). e. Dry the product under vacuum at 40-50°C to a constant weight.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If required, recrystallization from ethanol can be performed to yield a pale yellow crystalline solid.

C. Characterization of Intermediate
  • Appearance: Pale yellow solid.

  • Expected Yield: 85-95%.

  • TLC: Rf ≈ 0.4 (Hexane:Ethyl Acetate 3:1).

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the two methoxy groups and the two aromatic protons on the pyridine ring.

PART II: Synthesis of 2,6-Dimethoxy-pyridin-3-amine

This second step accomplishes the reduction of the nitro group to a primary amine, yielding the final product.

A. Safety Precautions: Hazard Analysis
  • Stannous Chloride Dihydrate (SnCl₂·2H₂O): Harmful if swallowed and causes skin irritation.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage. Vapors are toxic and cause respiratory irritation. Handle only in a chemical fume hood.

  • Sodium Hydroxide (NaOH): Corrosive. The neutralization step is highly exothermic and should be performed slowly in an ice bath.

B. Experimental Protocol
  • Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add the 2,6-dimethoxy-3-nitropyridine (7.36 g, 0.04 mol) synthesized in Part I.

  • Reagent Addition: Add 100 mL of concentrated hydrochloric acid. The solid may not fully dissolve initially. Cool the mixture to 10-15°C using an ice bath.

  • Reduction: To the cooled suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (45.1 g, 0.20 mol) portion-wise, ensuring the internal temperature does not exceed 40°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours. The reaction mixture should become a clear solution.

  • Monitoring: Monitor the reaction by TLC (Hexane:Ethyl Acetate 1:1) until the starting material is fully consumed.

  • Work-up and Isolation: a. Cool the reaction mixture in an ice bath to below 10°C. b. CAUTION: Highly Exothermic. Slowly and carefully neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). A thick white precipitate of tin salts will form. c. Extract the aqueous slurry with ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate to afford the pure product as an off-white or pale brown solid.

C. Characterization of Final Product
  • Appearance: Off-white to pale brown solid.

  • Expected Yield: 75-85%.

  • ¹H NMR & ¹³C NMR: The spectra should confirm the presence of the two methoxy groups, the newly formed amino group (which may have a broad signal), and the aromatic protons.[6][7]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₇H₁₀N₂O₂ = 154.17 g/mol ).

Data Summary & Experimental Workflow

Quantitative Data Summary
StepReagentMolar Mass ( g/mol )Amount UsedMolesMolar Eq.
1 2,6-Dichloro-3-nitropyridine192.999.65 g0.051.0
Sodium Methoxide54.026.5 g0.122.4
2 2,6-Dimethoxy-3-nitropyridine184.157.36 g0.041.0
SnCl₂·2H₂O225.6345.1 g0.205.0
General Experimental Workflow

Workflow cluster_step1 PART I: Methoxylation cluster_step2 PART II: Reduction S1_React React: 2,6-dichloro-3-nitropyridine + NaOMe in MeOH (Reflux, 4-6h) S1_Quench Quench & Precipitate: Pour into ice water S1_React->S1_Quench S1_Isolate Isolate: Vacuum filtration S1_Quench->S1_Isolate S1_Dry Dry & Characterize: (Intermediate) S1_Isolate->S1_Dry S2_React React: Intermediate + SnCl₂ in conc. HCl (RT, 3-5h) S1_Dry->S2_React Use in next step S2_Neutralize Neutralize: Add 50% NaOH (ice bath) S2_React->S2_Neutralize S2_Extract Extract: Ethyl Acetate S2_Neutralize->S2_Extract S2_Purify Purify & Characterize: (Final Product) S2_Extract->S2_Purify

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Reaction Stalled Insufficient sodium methoxide; moisture in the reaction.Add an additional 0.2 eq. of NaOMe. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere.
Step 1: Low Yield Incomplete reaction; product loss during work-up.Increase reaction time. Ensure precipitation is complete by stirring in ice water for a longer duration before filtering.
Step 2: Difficult Extraction Emulsion formation during neutralization/extraction.Add brine to the separatory funnel to help break the emulsion. If necessary, filter the entire biphasic mixture through a pad of celite.
Step 2: Product is an Oil Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. Purify via column chromatography.

References

  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Retrieved from [3]

  • JConsort: Consortium of Research Journals. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link][8]

  • CPAChem. (2022). Safety data sheet: Sodium methoxide 0.1M. Retrieved from [Link][9]

  • Central European Journal of Energetic Materials. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Retrieved from [Link][10]

  • NIH National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link][11]

  • ResearchGate. (2011). (PDF) 2,6-Dichloro-3-nitropyridine. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link][12]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link][2]

  • SpringerLink. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Retrieved from [Link][6]

  • ARKIVOC. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link][7]

Sources

Application Notes and Protocols for the Nitration of 2,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the nitration of 2,6-dimethoxypyridin-3-amine, a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. We delve into the underlying chemical principles, present validated, step-by-step protocols for synthesis and purification, and detail analytical methodologies for comprehensive product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this reaction with a focus on safety, efficiency, and reproducibility.

Introduction: The Strategic Importance of Nitropyridines

Pyridines substituted with nitro groups are pivotal building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a versatile precursor for a wide array of further chemical modifications. These compounds are integral to the development of numerous biologically active molecules, including anti-inflammatory, antiviral, and anticancer agents.[1] The specific substrate, 2,6-dimethoxypyridin-3-amine, presents a unique case for electrophilic aromatic substitution due to the interplay of its electron-donating methoxy and amino substituents. Understanding the regiochemical outcome of the nitration of this molecule is paramount for its successful application in multi-step syntheses.

Mechanistic Insights and Regiochemical Considerations

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] The key reactive species is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[3]

Generation of the Electrophile: The Nitronium Ion

The reaction between concentrated nitric and sulfuric acids is a classic acid-base reaction where nitric acid acts as a base. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Directing Effects of Substituents on the Pyridine Ring

The pyridine ring itself is electron-deficient compared to benzene, making electrophilic substitution reactions more challenging.[4][5] However, the presence of activating groups can facilitate the reaction. In the case of 2,6-dimethoxypyridin-3-amine, we have three substituents to consider:

  • Two Methoxy Groups (-OCH₃): These are strong activating groups that direct electrophilic attack to the ortho and para positions through resonance effects.

  • One Amino Group (-NH₂): This is also a very strong activating group, directing to the ortho and para positions.

The combined directing effects of these groups will determine the position of nitration. The amino group is a more powerful activating group than the methoxy group. Therefore, the positions ortho and para to the amino group are the most likely sites of electrophilic attack. Given the substitution pattern, the C4 and C5 positions are the primary candidates for nitration. The steric hindrance from the adjacent methoxy group at C2 might influence the final product distribution.

Safety First: Essential Precautions for Nitration Reactions

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The use of strong, corrosive acids and the exothermic nature of the reaction necessitate careful planning and execution.[6][7]

Hazard Assessment
  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin and eyes.[6]

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[8]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[6]

Essential Safety Measures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6]

  • Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[7]

  • Temperature Control: The reaction vessel should be immersed in an ice bath to maintain the desired low temperature and dissipate the heat generated.

  • Slow Addition: The nitrating agent must be added slowly and portion-wise to the substrate solution to control the reaction rate and temperature.

  • Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice with vigorous stirring to safely dilute the strong acids.[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the nitration of 2,6-dimethoxypyridin-3-amine, followed by purification and characterization of the product.

Synthesis of 2,6-Dimethoxy-3-nitropyridin-5-amine

This protocol is adapted from established procedures for the nitration of substituted pyridines.[10][11]

Materials and Reagents:

Reagent/MaterialGradeQuantity
2,6-Dimethoxypyridin-3-amineReagent1.0 g
Concentrated Sulfuric Acid (98%)ACS5 mL
Concentrated Nitric Acid (70%)ACS1 mL
Crushed Ice~50 g
Saturated Sodium Bicarbonate SolutionAs needed
Ethyl AcetateACS50 mL
Anhydrous Sodium SulfateACSAs needed

Equipment:

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2,6-dimethoxypyridin-3-amine in 5 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: While maintaining the temperature between 0-5 °C, slowly add 1 mL of concentrated nitric acid dropwise using a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with constant stirring.[9]

  • Neutralization and Precipitation: A yellow precipitate should form. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Extraction (if no precipitate forms): If a solid does not precipitate, transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).[9]

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity sample.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Characterization of the Nitrated Product

The structure and purity of the final product should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the nitrated product. The introduction of the nitro group will cause a downfield shift in the signals of adjacent protons and carbons.[12][13]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorption bands around 1550-1475 cm⁻¹ (asymmetric stretching) and 1360-1290 cm⁻¹ (symmetric stretching).

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Visualizing the Process

Reaction Mechanism Workflow

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 Nitric Acid H2NO3+ Protonated Nitric Acid HNO3->H2NO3+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate H2SO4->HSO4- NO2+ Nitronium Ion H2NO3+->NO2+ - H2O Substrate 2,6-dimethoxypyridin-3-amine H2SO4_regen Sulfuric Acid (regenerated) H2O Water SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + NO2+ Product Nitrated Product SigmaComplex->Product + HSO4-

Caption: The electrophilic aromatic substitution mechanism for nitration.

Experimental Workflow Diagram

Experimental_Workflow Start Start Dissolve Dissolve Substrate in H2SO4 Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Nitrating_Agent Slowly Add HNO3 Cool->Add_Nitrating_Agent Stir Stir at 0-5 °C for 1h Add_Nitrating_Agent->Stir Quench Pour onto Crushed Ice Stir->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Isolate Isolate Crude Product (Filtration/Extraction) Neutralize->Isolate Purify Purify by Recrystallization Isolate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: A streamlined workflow for the synthesis and purification process.

Data Interpretation and Expected Outcomes

The nitration of 2,6-dimethoxypyridin-3-amine is expected to yield a single major product due to the strong directing effects of the substituents. The nitro group is anticipated to add at the C5 position, which is para to the strongly activating amino group and ortho to one of the methoxy groups.

Expected Product: 2,6-dimethoxy-5-nitropyridin-3-amine

Expected ¹H NMR Spectral Features:

  • The aromatic protons will show characteristic shifts and coupling patterns. The introduction of the nitro group will likely cause a downfield shift for the proton at the C4 position.

  • The protons of the methoxy groups and the amino group will also be present in the spectrum.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reaction time or slightly increase the reaction temperature (with caution).
Decomposition of starting materialEnsure the temperature is strictly maintained at 0-5 °C during the addition of nitric acid.
Formation of multiple productsSide reactionsUse a milder nitrating agent or further optimize the reaction conditions (e.g., temperature, reaction time).
Oily product instead of solidImpurities or low melting point of the productAttempt purification by column chromatography.[14]

Conclusion

The nitration of 2,6-dimethoxypyridin-3-amine is a valuable synthetic transformation that provides access to a key intermediate for the development of novel chemical entities. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely perform this reaction. Careful control of reaction conditions and thorough characterization of the product are essential for achieving high yields and purity.

References

  • Nitration reaction safety. (2024-06-06). YouTube.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved from

  • Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate.
  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. (n.d.). ResearchGate.
  • An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. (n.d.). ResearchGate.
  • Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem.
  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014-12-22). Chemistry Stack Exchange.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.). ResearchGate.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.
  • Sánchez-Viesca, F., Berros, M., & Gómez, M. R. (2013). Electric hindrance and other factors in 2-aminopyridine nitration. TIP, 16(1), 36-41.
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.). Semantic Scholar.
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022-12-25). YouTube.
  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022-01-19). YouTube.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020-09-04). YouTube.
  • 3-Nitropyridine(2530-26-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Master Organic Chemistry.
  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.

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Application Notes & Protocols: 2,6-Dimethoxy-5-nitropyridin-3-amine as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Aminopyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks are recognized for their consistent ability to interact with a wide range of biological targets. These "privileged scaffolds" serve as ideal starting points for the development of novel therapeutics. The pyridine ring system, particularly when functionalized with amino groups, is one such scaffold, forming the core of numerous approved drugs.[1] The compound 2,6-Dimethoxy-5-nitropyridin-3-amine is a highly functionalized and strategically valuable precursor, engineered for the efficient synthesis of complex bioactive heterocycles.

This guide provides an in-depth exploration of its synthetic utility, focusing on the key transformations that unlock its potential. The molecule's architecture is notable for three key features:

  • The 3-Amino Group: A primary nucleophilic site and a crucial anchor point for building fused ring systems.

  • The 5-Nitro Group: A powerful electron-withdrawing group that can be readily converted into a second amino group. This transformation is the gateway to forming vicinal diamines, which are essential for many cyclization strategies.[2]

  • The 2,6-Dimethoxy Groups: These electron-donating groups modulate the electronic properties of the pyridine ring and can influence the reactivity of the other functional groups.

Our focus will be on the most powerful application of this precursor: its conversion to 2,6-Dimethoxy-3,5-pyridinediamine and the subsequent construction of the pyrido[2,3-d]pyrimidine core, a scaffold prevalent in potent kinase inhibitors.[3][4]

Part 1: The Gateway Reaction — Selective Reduction of the 5-Nitro Group

The synthetic journey begins with the selective reduction of the 5-nitro group to a primary amine. This conversion is the most critical step, transforming the starting material into the versatile intermediate, 2,6-Dimethoxy-3,5-pyridinediamine .[5] The choice of reducing agent is paramount and depends on the desired chemoselectivity and reaction conditions.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest and most efficient method.[6] Palladium on carbon is a robust catalyst that facilitates the reduction with molecular hydrogen, typically yielding the desired amine in high purity with water as the only byproduct. It is suitable for molecules that lack other easily reducible groups (like alkenes or certain halides).

  • Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for nitro group reduction.[7] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction of other functional groups. The reaction proceeds through a series of electron transfer steps from the metal. Iron in acidic media offers a milder and more economical alternative.

The following diagram illustrates this pivotal transformation.

G cluster_legend Diagram Key Precursor This compound Intermediate Key Intermediate: 2,6-Dimethoxy-3,5-pyridinediamine Precursor->Intermediate Reagents Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Reagents->Precursor Start Starting Precursor Product Key Intermediate

Caption: The pivotal reduction of the nitro group to form the key diamine intermediate.

Protocol 1.1: Catalytic Hydrogenation of this compound

Principle: This protocol employs palladium on carbon (10 wt. %) as a heterogeneous catalyst to efficiently reduce the aromatic nitro group to a primary amine using hydrogen gas. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under these reaction conditions.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr hydrogenation apparatus or a flask with a balloon filled with H₂

  • Celite® or a similar filter aid

  • Rotary evaporator

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation flask or Parr bottle, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas (Argon or Nitrogen), carefully add 10% Pd/C catalyst (0.05 to 0.10 eq by weight). Safety Note: Dry Pd/C is pyrophoric. Handle with care.

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material, typically to a concentration of 0.1-0.2 M.

  • Hydrogenation:

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel with H₂ (typically 1-4 atm or 15-60 psi, or use a balloon for atmospheric pressure) and begin vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 2-6 hours, as indicated by the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with inert gas.

    • Dilute the reaction mixture with additional ethanol or methanol.

    • Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ample solvent to recover all the product. Caution: The Celite® pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid, 2,6-Dimethoxy-3,5-pyridinediamine, is often of sufficient purity for the next step. If further purification is needed, it can be achieved by recrystallization or column chromatography.

Part 2: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

With the key intermediate, 2,6-Dimethoxy-3,5-pyridinediamine, in hand, the construction of fused heterocyclic systems can proceed. The pyrido[2,3-d]pyrimidine ring system is readily accessible through the cyclization of the vicinal diamine with a one-carbon (C1) synthon.[4][8] This reaction builds the pyrimidine ring onto the existing pyridine core.

Mechanism Insight: The reaction is a cyclocondensation. One of the amino groups acts as a nucleophile, attacking the electrophilic C1 synthon. A subsequent intramolecular cyclization by the second amino group, followed by dehydration, yields the aromatic fused heterocycle.

The choice of the C1 synthon directly determines the substitution on the newly formed pyrimidine ring, allowing for molecular diversity.

C1 SynthonReagent ExampleResulting Substitution at C2/C4 of Pyrimidine Ring
Carboxylic AcidFormic Acid (HCOOH)Unsubstituted (H)
OrthoesterTriethyl Orthoformate (HC(OEt)₃)Unsubstituted (H)
Urea DerivativeUrea, Thiourea2-amino / 2-oxo, 2-thioxo
Acyl ChloridePhosgene, Triphosgene2,4-dioxo (Uracil analogue)

The following workflow visualizes the path from the precursor to a diverse library of bioactive cores.

G cluster_main Synthetic Workflow cluster_reagents C1 Synthons cluster_products Bioactive Cores Precursor 2,6-Dimethoxy- 5-nitropyridin-3-amine Reduction Nitro Reduction Precursor->Reduction Diamine 2,6-Dimethoxy- 3,5-pyridinediamine Reduction->Diamine Cyclization Cyclization Diamine->Cyclization Core1 Pyrido[2,3-d]pyrimidine Cyclization->Core1 Core2 Pyrido[2,3-d]pyrimidin-2-amine Cyclization->Core2 FormicAcid Formic Acid FormicAcid->Cyclization Orthoformate Orthoformate Orthoformate->Cyclization Urea Urea / Thiourea Urea->Cyclization

Caption: General workflow from precursor to diverse pyrido[2,3-d]pyrimidine cores.

Protocol 2.1: Synthesis of 6,8-Dimethoxypyrido[2,3-d]pyrimidine

Principle: This protocol utilizes formic acid as both the C1 synthon and the reaction solvent. The reaction is heated to drive the cyclocondensation and dehydration, yielding the fused aromatic system. This is a robust and straightforward method for producing the unsubstituted pyrido[2,3-d]pyrimidine core.

Materials and Reagents:

  • 2,6-Dimethoxy-3,5-pyridinediamine (from Protocol 1.1)

  • Formic Acid (HCOOH), ≥95%

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2,6-Dimethoxy-3,5-pyridinediamine (1.0 eq) in formic acid (10-20 volumes, e.g., 10-20 mL per gram of diamine).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Cooling and Quenching:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the acidic mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Caution: Vigorous gas (CO₂) evolution will occur. Add slowly with stirring.

    • Continue adding the NaHCO₃ solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). A precipitate of the product may form.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water and then with brine to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to obtain the pure 6,8-Dimethoxypyrido[2,3-d]pyrimidine.

Conclusion

This compound is a potent and versatile building block for the synthesis of high-value heterocyclic compounds. The straightforward and high-yielding reduction of its nitro group provides access to a key diamine intermediate, which can be readily converted into diverse libraries of fused heterocycles. The protocols detailed herein for the synthesis of the pyrido[2,3-d]pyrimidine core demonstrate a reliable pathway for accessing scaffolds of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

References

  • Title: Synthesis of pyridopyrimidine derivatives (17a–c), (19), (21) and (23) Source: ResearchGate URL: [Link]

  • Title: Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes Source: ResearchGate URL: [Link]

  • Title: Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity Source: PubMed URL: [Link]

  • Title: Bioactive heterocycles containing endocyclic N-hydroxy groups Source: PMC - PubMed Central URL: [Link]

  • Title: Scheme 3. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 12. Source: ResearchGate URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: PMC URL: [Link]

  • Title: Heterocycles from 2-Aminopyridine and Derivatives of 3-Methylbenzofuran-2-carboxylic Acid Source: Sci-Hub URL: [Link]

  • Title: Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class Source: MDPI URL: [Link]

  • Title: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene Source: MDPI URL: [Link]

  • Title: A Study Of Synthesis Of Bioactive Heterocycles Source: IJNRD URL: [Link]

  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL: [Link]

  • Title: Process for Catalytic Reduction of Nitro Compounds to Amines Source: Google Patents URL
  • Title: Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine Source: PMC - NIH URL: [Link]

  • Title: The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide) Source: Royal Society of Chemistry URL: [Link]

  • Title: 2,3-diaminopyridine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Nitropyridines: Synthesis and reactions Source: ResearchGate URL: [Link]

  • Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: PMC URL: [Link]

  • Title: A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine Source: Scientific.Net URL: [Link]

  • Title: SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl Source: European Commission URL: [Link]

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Application Note: A Comprehensive Protocol for the Diazotization of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridinyl Diazonium Salts

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting a nucleophilic amino group into a highly versatile diazonium salt.[][2][3] This process, first reported by Peter Griess in 1858, unlocks a vast array of subsequent reactions, enabling the introduction of a wide range of functional groups onto an aromatic core.[3] Diazonium salts are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes and pigments.[4]

This document provides a detailed, field-proven protocol for the diazotization of 2,6-Dimethoxy-5-nitropyridin-3-amine. This substrate presents a unique set of challenges and opportunities. The pyridine core is a common motif in medicinal chemistry, and the substituent pattern—two electron-donating methoxy groups and one strongly electron-withdrawing nitro group—significantly modulates the reactivity of the 3-amino group. The electron-withdrawing nitro group deactivates the amine, reducing its basicity and making diazotization more challenging than for simple anilines.[5] Therefore, a robust protocol with carefully controlled conditions is essential for achieving high conversion and ensuring the stability of the resulting diazonium intermediate. This guide explains the causality behind each step, ensuring a reproducible and safe experimental outcome for researchers in synthetic chemistry and drug development.

The Underlying Chemistry: Mechanism and Rationale

Successful diazotization hinges on the controlled, in situ generation of a potent nitrosating agent, typically from sodium nitrite and a strong mineral acid.[6][7] The reaction proceeds through a well-established mechanism.

Mechanism of Diazotization:

  • Formation of Nitrous Acid: In a strong acidic medium (e.g., H₂SO₄ or HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[8]

  • Generation of the Nitrosyl Cation: Nitrous acid is further protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing species.[2][8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfer steps leads to the formation of an N-nitrosamine intermediate, which then tautomerizes and, after protonation, eliminates water to yield the final diazonium cation.[2]

The reduced basicity of this compound necessitates the use of a strong acid to facilitate the formation of the nitrosonium ion and ensure the amine remains sufficiently protonated to be soluble.[] Critically, the reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo undesired side reactions if allowed to warm.[4][9][10]

Diazotization Mechanism Figure 1: Generalized Mechanism of Aromatic Diazotization cluster_0 Step 1: Generation of Nitrosating Agent cluster_1 Step 2: Reaction with Amine NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H2SO4 Sulfuric Acid (H₂SO₄) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O Amine Ar-NH₂ (Pyridinyl Amine) N_Nitrosamine N-Nitrosamine Intermediate Amine->N_Nitrosamine + NO⁺ Diazonium Ar-N₂⁺ (Diazonium Salt) N_Nitrosamine->Diazonium Tautomerization, - H₂O

Caption: Figure 1: Generalized Mechanism of Aromatic Diazotization.

Critical Safety Protocols: Handling Diazonium Salts

Diazonium salts are notoriously hazardous, particularly in their solid, dry state, where they can be shock-sensitive and explosive.[11][12] Adherence to the following safety rules is non-negotiable.

  • In Situ Use: NEVER attempt to isolate the diazonium salt as a solid. The generated diazonium salt solution should be used immediately (in situ) for the subsequent reaction.[9]

  • Strict Temperature Control: The reaction temperature must be rigorously maintained between 0 °C and 5 °C at all times using an ice-salt bath.[9][12] An exothermic reaction can lead to rapid decomposition, nitrogen gas evolution, and a potential runaway reaction.

  • Ventilation: All operations must be performed in a certified, high-performance chemical fume hood due to the toxicity of nitrous acid fumes (NOx) and the corrosivity of the acid used.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and compatible chemical-resistant gloves.

  • Stoichiometry and Quenching: Use a stoichiometric or slight excess of sodium nitrite.[9][11] After the reaction is complete, any excess nitrous acid must be destroyed (quenched) with a scavenger such as sulfamic acid or urea.[11] The presence of nitrous acid can be tested with starch-iodide paper (turns blue-black).

  • Reagent Handling: Concentrated sulfuric acid is extremely corrosive and sodium nitrite is a strong oxidizer and toxicant.[13][14] Handle these reagents with extreme care, using appropriate containment and dispensing techniques.

Detailed Experimental Protocol

This protocol details the diazotization of 10 mmol of this compound. Adjust quantities as needed, maintaining the molar ratios.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.Notes
This compound199.161.99 g10.01.0Starting material.
Concentrated Sulfuric Acid (98%)98.08~15 mL--Corrosive. Handle with care.
Sodium Nitrite (NaNO₂)69.000.725 g10.51.05Oxidizer, toxic.
Deionized Water18.02~10 mL--For dissolving NaNO₂.
Sulfamic Acid (H₃NSO₃)97.09~0.2 g~2.0-Quenching agent.
Starch-Iodide Test Paper-As needed--For monitoring.
Ice & Sodium Chloride-As needed--For cooling bath.
Equipment
250 mL Three-Neck Round Bottom Flask1
Mechanical Stirrer Assembly1
Low-Temperature Thermometer1
Dropping Funnel1
Step-by-Step Procedure

Experimental Workflow Figure 2: Experimental Workflow for Diazotization A 1. Prepare Amine Solution - Add this compound to H₂SO₄. - Cool to 0-5 °C in ice-salt bath. C 3. Diazotization - Add nitrite solution dropwise to amine solution. - Maintain Temp < 5 °C. A->C B 2. Prepare Nitrite Solution - Dissolve NaNO₂ in cold deionized water. B->C D 4. Monitor Reaction - Stir for 30 min post-addition. - Test for excess HNO₂ with starch-iodide paper. C->D E 5. Quench Excess Nitrite - Add sulfamic acid portion-wise. - Test until starch-iodide paper is negative. D->E F 6. In Situ Use - Proceed immediately to the next synthetic step (e.g., Sandmeyer, Azo Coupling). E->F

Caption: Figure 2: Experimental Workflow for Diazotization.

  • Preparation of the Amine Solution:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, carefully add 15 mL of concentrated sulfuric acid.

    • Cool the acid to below 10 °C in an ice-salt bath.

    • While stirring, slowly and portion-wise add 1.99 g (10.0 mmol) of this compound. The addition may be exothermic. Ensure the temperature does not exceed 20 °C.

    • Once the addition is complete, continue stirring and cool the resulting solution to an internal temperature of 0–5 °C.

  • Preparation of the Nitrite Solution:

    • In a separate small beaker, dissolve 0.725 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

    • Transfer this solution to a dropping funnel placed on the central neck of the reaction flask. Keep the solution cold.

  • Diazotization Reaction:

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution over 30–45 minutes.

    • Crucial: Monitor the internal temperature continuously and adjust the addition rate to ensure the temperature never rises above 5 °C .

  • Monitoring and Completion:

    • After the addition is complete, rinse the dropping funnel with 1-2 mL of cold water and add it to the reaction.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

    • To check for completion, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of a slight excess of nitrous acid, signaling that the amine has been fully consumed.

  • Quenching Excess Nitrous Acid:

    • Once a positive starch-iodide test is confirmed, carefully add small portions of solid sulfamic acid (~50 mg at a time) to the reaction mixture to destroy the excess nitrous acid.

    • After each addition, stir for 2-3 minutes and re-test with starch-iodide paper. Continue adding sulfamic acid until the test is negative (the paper remains white).

  • Immediate Use of the Diazonium Salt Solution:

    • The resulting solution contains the 2,6-dimethoxy-5-nitropyridin-3-yl diazonium sulfate. It is now ready for immediate use in subsequent synthetic transformations. Do not store this solution.

Downstream Applications & Synthetic Utility

The generated pyridinyl diazonium salt is a potent intermediate for various transformations, including:

  • Sandmeyer and Related Reactions: For the synthesis of 3-halo- (Cl, Br) or 3-cyano-pyridines.[][6]

  • Schiemann Reaction: For the synthesis of 3-fluoro-pyridines.[6][7]

  • Iodination: Reaction with potassium iodide to yield 3-iodo-pyridines.

  • Hydrolysis: Warming the solution in the presence of water will yield the corresponding 3-hydroxy-pyridine derivative.

  • Azo Coupling: Reaction with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to form highly colored azo compounds, which are valuable as dyes or molecular probes.[][8][7]

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
Reaction does not start (starch-iodide test remains negative) Insufficient acid; temperature too low, slowing kinetics; poor quality NaNO₂.Add a small amount more of concentrated acid. Allow temperature to rise slightly (e.g., to 4-5 °C). Use fresh, dry NaNO₂.
Temperature rises uncontrollably Nitrite solution added too quickly; inadequate cooling.Immediately stop the addition. Add more ice/salt to the cooling bath. Resume addition at a much slower rate once the temperature is back below 5 °C.
Excessive foaming or gas evolution Decomposition of the diazonium salt due to localized overheating or instability.Ensure vigorous stirring to dissipate heat. Check that the temperature is strictly maintained below 5 °C.
Precipitate forms in the reaction mixture The diazonium salt may have limited solubility.This is not always problematic. Ensure stirring is efficient to maintain a fine suspension. If necessary for the next step, a co-solvent like acetic acid could be used initially with sulfuric acid.

References

  • BOC Sciences. Custom Diazotization Services.

  • BYJU'S. Diazotization Reaction Mechanism.

  • Unacademy. Diazotization Reaction Mechanism.

  • Chen, J. et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress.

  • Organic Chemistry Portal. Diazotisation.

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.

  • Sathee Jee. Chemistry Diazotization Reaction.

  • Malmedy, M. et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts.

  • Chemistry Learners. (2024). Diazotization Reaction | Class 12 Chemistry. YouTube.

  • Wikipedia. Nitrosylsulfuric acid.

  • ResearchGate. Synthesis of pyridazinones via cascade cyclization of aryl diazonium...

  • Iakobson, G. D. et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates. Semantic Scholar.

  • Khomyn, D. T. et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CARBOXYLIC ACIDS AMIDES. TERNOPIL BIOSCIENCE.

  • Iakobson, G. D. et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. National Institutes of Health.

  • Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.

  • Fisher Scientific. (2015). Safety Data Sheet - Sodium Nitrite.

  • StudyLib. DIAZONIUM SALTS.

  • Deepak Nitrite. (2020). Safety Data Sheet - Nitrosylsulphuric acid.

  • YouTube. (2017). Sodium Nitrite and Sulphuric Acid ( Reaction ).

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Sodium Nitrite.

  • Google Patents. US5874547A - Diazotization of amines.

  • Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

  • European Patent Office. EP 0003656 B1 - Process for the diazotisation of amines.

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Application Notes & Protocols: The Strategic Utility of 2,6-Dimethoxy-5-nitropyridin-3-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among pyridine-based synthons, 2,6-Dimethoxy-5-nitropyridin-3-amine stands out as a highly functionalized and versatile building block for the construction of potent and selective kinase inhibitors. Its unique arrangement of electron-donating methoxy groups, an electron-withdrawing nitro group, and a nucleophilic amine function allows for controlled, regioselective reactions to build complex heterocyclic systems. This guide provides an in-depth analysis of the chemical rationale for its use and detailed protocols for its application in synthesizing advanced kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology.

Introduction: The Rationale for Aminopyridines in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. Small molecule kinase inhibitors, which typically compete with ATP for binding in the kinase catalytic domain, have revolutionized targeted therapy.

The 2-aminopyridine motif is a cornerstone of many successful kinase inhibitors. The amino group can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP. The pyridine ring itself serves as a robust scaffold for introducing substituents that can target other regions of the binding site to enhance potency and selectivity.

This compound is an exemplary starting material for several reasons:

  • Activated for Nucleophilic Substitution: The strong electron-withdrawing effect of the C5-nitro group activates the pyridine ring for subsequent reactions.

  • Ortho-Directing Methoxy Groups: The two methoxy groups at C2 and C6 are electron-donating, influencing the reactivity of the amine and serving as handles for further modification or as key pharmacophoric elements in the final inhibitor.

  • Strategic Placement of Functional Groups: The C3-amine is positioned to become the hinge-binding element, while the C5-nitro group can be readily reduced to an amine, providing a point for significant structural elaboration.

Core Synthetic Strategy: From Pyridine to Quinazoline-Based EGFR Inhibitors

A primary application of this aminopyridine building block is in the synthesis of quinazoline-based kinase inhibitors. The EGFR inhibitor AZD3759, designed for central nervous system (CNS) penetration, serves as an excellent model. While direct synthesis from the title compound is not explicitly published, a logical and scientifically sound pathway can be constructed based on established chemical principles and related syntheses found in patent literature.

The overall strategy involves three key phases:

  • Reduction and Cyclization: The nitro group of the starting material is reduced, and the resulting tri-substituted pyridine is cyclized to form a core quinazoline structure.

  • Chlorination: The quinazoline core is activated for subsequent coupling by conversion to a 4-chloroquinazoline.

  • Nucleophilic Aromatic Substitution (SNAr): The final inhibitor is assembled by coupling the chloroquinazoline with a substituted aniline.

Workflow for Quinazoline Kinase Inhibitor Synthesis

G A This compound B Pyridine-3,5-diamine Intermediate A->B Nitro Reduction (e.g., Fe/NH4Cl) C 6-Amino-7-methoxyquinazolin-4(3H)-one B->C Cyclization (Formamidine Acetate) D 4-Chloro-7-methoxy-6-aminoquinazoline C->D Chlorination (POCl3 or SOCl2) E Target Kinase Inhibitor (e.g., AZD3759 Precursor) D->E S_NAr Coupling (Substituted Aniline, Acid catalyst)

Caption: Synthetic workflow from aminopyridine to a quinazoline inhibitor core.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Synthesis of 6-Amino-7-methoxyquinazolin-4(3H)-one (Intermediate C)

This two-step protocol transforms the initial pyridine into the core quinazoline scaffold.

Step 1a: Reduction of this compound

The nitro group is selectively reduced to an amine. Iron powder in the presence of an ammonium chloride catalyst is a common and effective method.

ParameterValueCausality & Insight
Reagents This compound, Iron powder, NH₄ClIron is a cost-effective reducing agent for nitro groups. NH₄Cl acts as a proton source and electrolyte to facilitate the reaction.
Solvent Ethanol/Water (e.g., 4:1 v/v)Provides good solubility for the organic starting material while allowing the aqueous-based reduction to proceed.
Temperature 70-80 °C (Reflux)Heating accelerates the rate of the heterogeneous reduction reaction.
Reaction Time 2-4 hours (Monitor by TLC)Reaction progress should be monitored to ensure complete conversion and avoid side reactions.
Work-up Filter through Celite, concentrate, extract with Ethyl AcetateThe hot filtration removes the iron powder and iron oxides. Standard extractive work-up isolates the diamine product.

Step 1b: Cyclization to form the Quinazoline Ring

The resulting diamine intermediate is cyclized with formamidine acetate to build the pyrimidinone portion of the quinazoline ring system.

ParameterValueCausality & Insight
Reagents Pyridine-3,5-diamine intermediate, Formamidine acetateFormamidine acetate serves as a one-carbon source to form the C2 and N3 atoms of the quinazoline ring.
Solvent 2-Methoxyethanol or Acetic AcidHigh-boiling polar solvents are required to drive the condensation and cyclization, which involves the elimination of water and ammonia.
Temperature 120-140 °C (Reflux)High temperature is necessary to overcome the activation energy for the ring-closing condensation reaction.
Reaction Time 4-16 hoursThe reaction is typically run overnight to ensure complete cyclization.
Work-up Cool, filter precipitate, wash with solventThe quinazolinone product often precipitates from the reaction mixture upon cooling, simplifying isolation.
Protocol 2: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor Precursor (Intermediate E)

This protocol details the final steps to assemble the inhibitor.

Step 2a: Chlorination of the Quinazolinone

The hydroxyl group at C4 is converted to a chlorine, creating a reactive site for the subsequent SNAr reaction.

ParameterValueCausality & Insight
Reagents 6-Amino-7-methoxyquinazolin-4(3H)-one, POCl₃ or SOCl₂These are standard and highly effective chlorinating agents for converting amides/lactams to chloro-heterocycles.
Catalyst Catalytic N,N-Dimethylformamide (DMF)DMF can accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.
Temperature 80-100 °C (Reflux)Heating is required for the reaction to proceed at a reasonable rate.
Reaction Time 2-6 hoursReaction should be monitored for completion to avoid degradation of the product.
Work-up Quench on ice, neutralize with base, extractThe reaction is quenched by carefully pouring it onto ice to decompose excess POCl₃. Neutralization and extraction isolate the chloroquinazoline.

Step 2b: SNAr Coupling with 3-Chloro-2-fluoroaniline

The chloroquinazoline is coupled with the target aniline to form the final C-N bond, a key step in many kinase inhibitor syntheses.

ParameterValueCausality & Insight
Reagents 4-Chloro-7-methoxy-6-aminoquinazoline, 3-Chloro-2-fluoroanilineThe aniline acts as the nucleophile, displacing the chloride from the activated quinazoline ring.
Solvent Isopropanol or n-ButanolPolar protic solvents are typically used to facilitate the SNAr reaction and can help solubilize the hydrochloride salt that often forms.
Catalyst Catalytic HCl or p-TsOHAcid catalysis protonates the quinazoline ring, making it more electrophilic and accelerating the rate of nucleophilic attack.
Temperature 80-120 °C (Reflux)Thermal energy is required to drive the SNAr reaction to completion.
Reaction Time 4-12 hoursReaction progress is monitored until the starting chloroquinazoline is consumed.
Work-up Cool, filter precipitate, wash with solventThe final product, often as its HCl salt, typically precipitates upon cooling and can be isolated by filtration.

Biological Context: Inhibition of the EGFR Signaling Pathway

The synthesized quinazoline compounds are designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.[2][3][4] In many cancers, EGFR is mutated or overexpressed, leading to constitutive signaling and uncontrolled cell growth.[1][2]

The inhibitors synthesized via the described protocols act by competitively binding to the ATP pocket of the EGFR kinase domain, preventing its activation and blocking these downstream oncogenic signals.

EGFR Signaling Cascade

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Activates AKT AKT PI3K->AKT AKT->Transcription Promotes Inhibitor Quinazoline Inhibitor (Synthesized Product) Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling and the point of inhibition.

Conclusion

This compound is a high-value starting material for constructing sophisticated heterocyclic scaffolds for drug discovery. Its inherent chemical functionalities provide a logical and efficient entry point for the synthesis of potent kinase inhibitors, particularly those based on the quinazoline core targeting the EGFR pathway. The protocols and rationale presented here offer a foundational guide for researchers aiming to leverage this versatile building block in the development of next-generation targeted therapeutics.

References

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell Lung Cancer. PMC - NIH. Available at: [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. DDDT. Available at: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)quinazoline. Google Patents.
  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. Google Patents.
  • Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. MDPI. Available at: [Link]

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application of 2,6-Dimethoxy-5-nitropyridin-3-amine in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to 2,6-Dimethoxy-5-nitropyridin-3-amine in Advanced Materials Science

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Niche Pyridine Derivative

This compound is a polysubstituted pyridine derivative characterized by a unique arrangement of electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups. This electronic asymmetry on a stable heterocyclic scaffold makes it a molecule of significant interest for the synthesis of advanced functional materials. While direct, field-proven applications in materials science are still emerging, its structural motifs are highly suggestive of its potential as a versatile building block. Pyridine derivatives, in general, are cornerstones in the development of materials with tailored electronic, optical, and thermal properties.[1] The strategic placement of functional groups in this compound opens up avenues for its use in creating novel polymers, dyes, and organic electronic components.[2] This guide serves as a forward-looking exploration of its potential, providing detailed protocols derived from established chemical principles and the study of analogous compounds.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application.

PropertyValueSource
CAS Number 96859-47-1[3]
Molecular Formula C₇H₉N₃O₄[3]
Molecular Weight 199.16 g/mol [3]
Appearance Pale yellow to yellow crystalline powderInferred from similar compounds
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water.Inferred from chemical structure

Potential Application in Organic Electronics: A Building Block for High-Performance Materials

The inherent dipolar nature of this compound, arising from its electron push-pull system, makes it a compelling candidate for applications in organic electronics. The amino and methoxy groups act as electron donors, while the nitro group serves as a strong electron acceptor. This intramolecular charge-transfer characteristic is a key feature in the design of materials with nonlinear optical (NLO) properties and in the construction of organic light-emitting diodes (OLEDs).

Application Note: Synthesis of a Push-Pull Chromophore for Nonlinear Optics

The primary amino group of this compound can be readily diazotized and coupled with a suitable electron-rich aromatic compound to generate an azo dye. Azo dyes with strong donor-acceptor groups are known to exhibit significant second-order NLO activity.

Protocol 1: Synthesis of an Azo Dye-Based NLO Chromophore

Objective: To synthesize a novel azo dye for potential NLO applications using this compound as the diazo component precursor.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • N,N-Dimethylaniline

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Handle concentrated HCl and sodium nitrite with care in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive when dry; always keep them in solution and at low temperatures.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Workflow Diagram:

protocol_1 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A Dissolve this compound in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D Stir for 30 min at 0-5 °C C->D G Add diazonium salt solution dropwise D->G Diazonium Salt Solution E Dissolve N,N-Dimethylaniline in ethanol F Cool to 0-5 °C E->F H Add sodium acetate solution G->H I Stir for 2-3 hours H->I J Filter the precipitate I->J K Wash with cold water and ethanol J->K L Recrystallize from ethanol K->L protocol_2 cluster_polyamide Step 1: Poly(amic acid) Synthesis cluster_imidization Step 2: Chemical Imidization cluster_purification Step 3: Purification and Film Casting A Dissolve diamine and dianhydride in DMAc under N₂ B Stir at room temperature for 24 hours A->B C Obtain viscous poly(amic acid) solution B->C D Add acetic anhydride and pyridine to the solution C->D E Stir at 100 °C for 4 hours D->E F Precipitate polymer in methanol E->F G Filter and dry the polyimide powder F->G H Dissolve in DMAc and cast onto a glass plate G->H I Dry in a vacuum oven to form a film H->I

Caption: Workflow for the synthesis of a functional polyimide.

Procedure:

  • Synthesis of Poly(amic acid):

    • In a dry three-neck flask under a nitrogen atmosphere, dissolve 1.0 g of this compound and an equimolar amount of BPADA in 20 mL of DMAc.

    • Stir the solution mechanically at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (2 molar equivalents with respect to the repeating unit) and pyridine (1 molar equivalent).

    • Heat the mixture to 100 °C and stir for 4 hours to effect the cyclodehydration to the polyimide.

    • Cool the solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

  • Purification and Film Casting:

    • Filter the fibrous polyimide precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C.

    • The purified polyimide can be redissolved in DMAc or another suitable solvent to cast thin films on a glass substrate for further characterization.

Characterization:

  • FTIR Spectroscopy: To monitor the disappearance of the amic acid peaks and the appearance of characteristic imide peaks.

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. The protocols detailed in this guide, while based on established chemical transformations, are intended to be starting points for innovation. The unique electronic and structural features of this molecule invite further research into its potential for creating a new generation of functional organic materials. Future work could focus on derivatizing the nitro group to further tune electronic properties or exploring its use in the synthesis of coordination polymers and metal-organic frameworks. As synthetic methodologies advance, the accessibility and application of such specialized molecules will undoubtedly expand, paving the way for new discoveries in materials chemistry.

References

  • Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • 4-Chloro-2-methoxy-3-nitropyridine | 934180-48-0. BLD Pharm. (URL not available for direct linking).
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

  • Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. [Link]

  • Electronic and Vibrational Properties of Layered Boron Nitride Polymorphs. arXiv.org. [Link]

  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Method for preparing 3-aminopyridines
  • The Expanding Role of Pyridine Derivatives in Material Science Innovations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 3-nitropyridine (III).

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Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Dimethoxy-5-nitropyridin-3-amine. This compound is a key intermediate in various pharmaceutical synthesis pathways, making its accurate quantification essential for process monitoring, quality control, and stability testing. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a formic acid-modified aqueous mobile phase, coupled with UV detection. The protocol has been developed to ensure high specificity, accuracy, and precision, and is suitable for implementation in research, development, and regulated laboratory environments. We provide a comprehensive, step-by-step protocol and discuss the rationale behind the methodological choices, as well as a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

This compound (CAS 96859-47-1) is a substituted nitropyridine derivative.[3] Such molecules are of significant interest in medicinal chemistry and drug development due to their versatile reactivity and presence in various bioactive compounds.[4] The presence of an amine group, a nitro group, and methoxy groups on the pyridine ring creates a molecule with distinct polarity and basicity, which presents unique challenges for chromatographic separation. A common issue with amine-containing compounds on silica-based columns is peak tailing, caused by the interaction of the basic amine with acidic residual silanol groups on the stationary phase.

To overcome this, the presented method employs a modern, end-capped C18 column and an acidic mobile phase modifier (formic acid). The acidic pH protonates the silanol groups, minimizing undesirable secondary interactions and ensuring symmetrical peak shapes. Furthermore, the presence of the nitro group and the conjugated pyridine system provides a strong chromophore, allowing for sensitive detection at higher UV wavelengths where interference from common solvents and excipients is minimal. Spectroscopic data from structurally similar compounds, such as 2-amino-5-nitropyridine, show significant absorbance in the 340-380 nm range, informing our choice of detection wavelength.[5]

This document serves as a practical guide for researchers and drug development professionals, providing not just a protocol, but a scientifically-grounded framework for its successful implementation and validation.

Materials and Methods

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler with temperature control

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Nylon or PTFE syringe filters (0.45 µm)

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade, ~99%)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

All chromatographic parameters have been optimized to provide a robust separation with excellent peak shape and resolution. A summary is provided in Table 1.

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase Column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Gradient Elution
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 355 nm
Injection Volume 10 µL
Sample Diluent Methanol / Water (50:50, v/v)
Run Time 15 minutes

Rationale for Condition Selection:

  • Column: A C18 column is the standard for reversed-phase chromatography, offering excellent retention for moderately polar compounds like the target analyte. A 150 mm length provides sufficient resolving power.[6]

  • Mobile Phase: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Formic acid is used to control the pH, which is critical for achieving symmetrical peaks for basic analytes by suppressing silanol interactions.[7]

  • Gradient Elution: A gradient is employed to ensure that the analyte is eluted with a good peak shape within a reasonable time, while also cleaning the column of any less polar impurities.[8]

  • Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: Based on UV spectra of analogous nitropyridine compounds, 355 nm is selected as a starting point.[5][9][10] It is strongly recommended to determine the empirical λmax by running a UV-Vis scan of the analyte in the sample diluent.

Experimental Protocols

The following diagrams provide a high-level overview of the workflow and the chemical structure of the analyte.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Stock & Working Standards injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection prep_mobile Prepare Mobile Phases equilibration System Equilibration prep_mobile->equilibration equilibration->injection detection Data Acquisition (UV @ 355 nm) injection->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Figure 1: General Experimental Workflow
Figure 2: Chemical Structure of the Analyte
Preparation of Mobile Phases
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Mix well and make up to the mark with water.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Mix well and make up to the mark with acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent (Methanol/Water 50:50). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the sample diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase gradient for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solutions. It is recommended to bracket sample injections with check standards to monitor system stability.

  • After the analysis is complete, flush the column with a high-organic mobile phase (e.g., 90% Acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., Acetonitrile/Water 80:20).

Method Validation Framework

For the method to be considered trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2] A comprehensive validation protocol would assess the parameters outlined in Table 2.

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak for the analyte should be pure (as determined by PDA) and well-resolved from any other peaks (Resolution > 2.0).
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results.
RepeatabilityPrecision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or equipment.Overall RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) at this concentration should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (retention time, peak area, tailing factor) remain within acceptable limits.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 1.5; Theoretical plates > 2000; RSD of peak area for replicate injections ≤ 2.0%.[11]

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable solution for the quantitative determination of this compound. By employing a standard C18 column and an acid-modified mobile phase, the method effectively addresses the common chromatographic challenges associated with basic amine compounds. The protocol is straightforward, utilizes common laboratory reagents and instrumentation, and is designed for easy implementation. Adherence to the outlined validation framework will ensure that the method generates accurate, precise, and trustworthy data suitable for the stringent requirements of the pharmaceutical industry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
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  • Kumar, V., et al. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. (2019). [URL: https://www.researchgate.
  • Pandey, P. K. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. (2025). [URL: https://pharmaguru.co/hplc-method-development/]
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  • 3-Nitropyridine. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2530269&Type=UV-Vis&Index=0#UV-Vis]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). November 2023. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_11.pdf]
  • Chan, C. C., et al. (2004).
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  • Setkina, O. N., et al. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 4(3), 1955. [URL: https://link.springer.com/article/10.1007/BF01178227]
  • 2-Amino-5-nitropyridine technical, ≥95.0% (NT). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/129752]
  • 2-Amino-5-nitropyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77888]
  • 2,6-Dimethyl-5-nitropyridin-3-amine. ChemScene. [URL: https://www.chemscene.com/products/2,6-Dimethyl-5-nitropyridin-3-amine-CS-1136874.html]
  • Scientific Committee on Consumer Products (SCCP). Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. European Commission. [URL: https://ec.europa.eu/health/ph_risk/committees/04_sccp/docs/sccp_o_021.pdf]
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4179]
  • 6-Nitropyridin-2-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h315b1246]
  • Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials, 13(4), 2016. [URL: https://www.researchgate.

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Application Notes and Protocols for the Derivatization of 2,6-Dimethoxy-5-nitropyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the 2,6-Dimethoxy-5-nitropyridin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its modulated basicity make it a valuable component in designing molecules that interact with biological targets. The compound this compound presents a particularly interesting starting point for drug discovery programs. This molecule is decorated with a rich array of functional groups that can be selectively manipulated to explore chemical space and optimize pharmacological properties.

The key structural features of this scaffold include:

  • An electron-rich pyridine core , substituted with two electron-donating methoxy groups, which influences the reactivity of the ring and provides handles for potential metabolic stability or modulation of physicochemical properties.

  • A nucleophilic primary amine at the 3-position, which serves as a prime handle for a variety of derivatization reactions to introduce diverse substituents.

  • An electron-withdrawing nitro group at the 5-position, which significantly modulates the electronic properties of the pyridine ring and can be readily reduced to an amino group, opening up a second avenue for derivatization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will explore key chemical transformations, provide detailed experimental protocols, and discuss the rationale behind these derivatizations in the context of medicinal chemistry, with a particular focus on the development of kinase inhibitors.

Chemical Reactivity and Strategic Considerations

The reactivity of this compound is governed by the interplay of its substituent groups. The two methoxy groups at the 2- and 6-positions are strongly electron-donating, increasing the electron density of the pyridine ring. Conversely, the nitro group at the 5-position is a potent electron-withdrawing group. This electronic push-pull system dictates the regioselectivity of further chemical modifications. The primary amine at the 3-position is the most accessible site for initial derivatization due to its nucleophilic character.

Caption: Electronic influences on the this compound scaffold.

Part 1: Derivatization of the 3-Amino Group

The primary amine at the 3-position is a versatile handle for introducing a wide range of chemical moieties. Common derivatization strategies include N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

Protocol 1: N-Acylation of the 3-Amino Group

N-acylation is a fundamental transformation in medicinal chemistry to introduce amide functionalities, which can participate in key hydrogen bonding interactions with biological targets.[3] This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

Experimental Protocol: N-Acylation with Acyl Chlorides

Reagent/SolventMolar Equiv.Purpose
This compound1.0Starting material
Acyl Chloride (e.g., Benzoyl chloride)1.1Acylating agent
Triethylamine (TEA) or Pyridine1.2Base to neutralize HCl byproduct
Dichloromethane (DCM), anhydrous-Solvent

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acylated product.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, so anhydrous conditions are crucial to prevent hydrolysis of the acylating agent.

  • Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the hydrochloric acid generated during the reaction, driving the reaction to completion and preventing protonation of the starting amine.

  • Low Temperature Addition: The reaction is often exothermic, and dropwise addition at 0 °C helps to control the reaction rate and minimize side reactions.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] These reactions are instrumental in constructing complex molecular architectures. For these reactions to be applicable to the 3-amino position, it would typically first need to be converted to a halide (e.g., via a Sandmeyer reaction), which can be a challenging transformation. A more direct approach is to utilize the existing amino group in a Buchwald-Hartwig amination if the goal is to create a disubstituted amine at this position. However, a more common strategy for this scaffold would be to first introduce a halogen at an alternative position on the ring to then participate in cross-coupling.

For the purpose of this guide, we will focus on derivatizing a halogenated version of the core scaffold, which is a common synthetic strategy. Let's assume the synthesis of a 4-bromo-2,6-dimethoxy-5-nitropyridin-3-amine intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Scaffold

This protocol describes the coupling of a hypothetical 4-bromo-2,6-dimethoxy-5-nitropyridin-3-amine with an arylboronic acid.

Reagent/SolventMolar Equiv.Purpose
4-bromo-2,6-dimethoxy-5-nitropyridin-3-amine1.0Starting material
Arylboronic Acid1.2Coupling partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂0.05Palladium catalyst
K₂CO₃ or K₃PO₄2.0Base
1,4-Dioxane/Water (4:1)-Solvent system

Step-by-Step Procedure:

  • In a reaction vessel, combine the 4-bromo-2,6-dimethoxy-5-nitropyridin-3-amine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the reaction and depends on the specific substrates. Pd(PPh₃)₄ is a common choice, while catalysts with more specialized ligands like dppf can offer improved yields and substrate scope.

  • Base: An inorganic base is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Part 2: Derivatization via the 5-Nitro Group

The nitro group at the 5-position is a key functional handle for further diversification. Its reduction to an amino group provides a second site for the introduction of new substituents, leading to a diverse library of compounds.

Protocol 3: Selective Reduction of the Nitro Group

The chemoselective reduction of a nitro group in the presence of a pyridine ring can be challenging, as the pyridine ring itself is susceptible to hydrogenation under certain conditions.[6] A variety of methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being common choices.[7]

Experimental Protocol: Catalytic Hydrogenation

Reagent/SolventMolar Equiv.Purpose
This compound derivative1.0Starting material
10% Palladium on Carbon (Pd/C)5-10 mol%Catalyst
Hydrogen Gas (H₂)excessReducing agent
Methanol or Ethanol-Solvent

Step-by-Step Procedure:

  • To a solution of the this compound derivative (1.0 equiv) in methanol or ethanol, add 10% Pd/C (5-10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (typically at 1-3 atm pressure).

  • Stir the reaction mixture vigorously at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography if necessary.

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon is a widely used and effective catalyst for the reduction of nitro groups. It generally offers good chemoselectivity for the nitro group over the pyridine ring under mild conditions.[8]

  • Hydrogen Source: Hydrogen gas is a clean and efficient reducing agent.

  • Solvent: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenation.

Medicinal Chemistry Applications: The 2,6-Dimethoxypyridine Scaffold in Kinase Inhibitor Design

The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.[1] The derivatization of the this compound core can be strategically employed to develop novel kinase inhibitors.

Caption: A potential drug discovery workflow utilizing the derivatization of the core scaffold.

For instance, the N-acylated derivatives at the 3-position can be designed to interact with the hinge region of a kinase. The subsequent reduction of the nitro group and derivatization at the 5-position can introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, potentially enhancing potency and selectivity. The methoxy groups at the 2- and 6-positions can also be explored for modification, for example, through demethylation to the corresponding pyridones, which can act as both hydrogen bond donors and acceptors.

Conclusion

This compound is a highly versatile and strategically valuable scaffold for medicinal chemistry and drug discovery. The presence of multiple, selectively addressable functional groups allows for the systematic exploration of chemical space to generate libraries of diverse compounds. The protocols outlined in this application note provide a solid foundation for the derivatization of this core, enabling the synthesis of novel molecules with the potential for significant biological activity. By understanding the underlying chemical principles and making rational experimental choices, researchers can effectively leverage this scaffold in their quest for new therapeutic agents.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem. [URL: https://www.benchchem.com/technical-support-center/selective-hydrogenation-in-the-presence-of-a-pyridine-ring]
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686008/]
  • Reduction of nitro compounds - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
  • Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... - ResearchGate. [URL: https://www.researchgate.net/figure/Selective-reduction-of-the-nitro-group-in-2-amino-3-5-dintropyridines-10-and-79_fig14_359141029]
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [URL: https://www.tsijournals.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem. [URL: https://www.benchchem.com/application-notes/protocols-for-suzuki-miyaura-coupling-reactions-with-5-amino-2-chloropyridine]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152203/]
  • N-Acylation in Combinatorial Chemistry - ResearchGate. [URL: https://www.researchgate.
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  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol503371g]
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473845/]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/12/10]
  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride - ResearchGate. [URL: https://www.researchgate.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10862808/]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03632a]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.
  • Suzuki-Miyaura Coupling: Leveraging 2,6-Dimethoxypyridine for Efficient Synthesis. [URL: https://www.innovatechem.com/blog/suzuki-miyaura-coupling-leveraging-2-6-dimethoxypyridine-for-efficient-synthesis.html]
  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. [URL: https://www.researchgate.net/figure/Pyrimidine-derivatives-3a-3h-obtained-by-Suzuki-cross-coupling-using_fig2_340889988]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11494871/]
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. [URL: https://www.researchgate.
  • Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/35503/selective-nitro-reduction-of-poly-nitro-compounds]
  • Selective nitro reduction of poly nitro compounds - ECHEMI. [URL: https://www.echemi.com/community/selective-nitro-reduction-of-poly-nitro-compounds_thread_53112_1.html]
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4026021/]
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2253]
  • (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES - ResearchGate. [URL: https://www.researchgate.net/publication/320257361_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YLMETHOXYPHENYL-NICOTINONITRILES]
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [URL: https://pubmed.ncbi.nlm.nih.gov/28843577/]
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473845/]
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7256569/]
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase - I.R.I.S. [URL: https://iris.uniroma1.it/handle/11573/1727787]
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06316]
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10691060/]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethoxy-5-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and robust protocols for improving the yield and purity of this valuable synthetic intermediate.

Synthetic Strategy & Mechanistic Considerations

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution on a highly substituted, electron-rich pyridine ring. A direct nitration of the precursor, 2,6-dimethoxypyridin-3-amine, is often the first approach considered. However, this route is fraught with difficulties that can lead to low yields and complex product mixtures.

The Core Challenge: Protonation vs. Activation

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution reactions like nitration more difficult.[1] While the three electron-donating groups (two -OCH₃ and one -NH₂) on the starting material strongly activate the ring, the acidic conditions required for nitration (e.g., H₂SO₄/HNO₃) introduce a critical complication.

Both the basic pyridine ring nitrogen and the exocyclic amino group can be protonated.[2] This protonation has two major negative consequences:

  • Ring Deactivation: The formation of a pyridinium salt dramatically reduces the electron density of the ring, deactivating it towards electrophilic attack and requiring harsh reaction conditions.[1]

  • Altered Regioselectivity: The activating, ortho-, para-directing amino group (-NH₂) is converted into a deactivating, meta-directing ammonium group (-NH₃⁺).[3] This fundamentally changes the electronic landscape and can lead to the formation of undesired isomers.

To overcome these challenges, a multi-step approach involving the protection of the highly reactive amino group is the most logical and reliable strategy. This approach prevents unwanted side reactions and ensures predictable regiochemical outcomes.

Proposed Synthetic Pathway & Workflow

A robust, multi-step synthesis starting from 2,6-dimethoxypyridine is recommended. This pathway involves protection of the amine, controlled nitration, and subsequent deprotection to yield the target compound with higher purity and yield.

Synthetic Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Amine Protection cluster_3 Step 4: Second Nitration cluster_4 Step 5: Deprotection A 2,6-Dimethoxypyridine B 2,6-Dimethoxy-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2,6-Dimethoxypyridin-3-amine B->C H₂ / Pd/C or SnCl₂ / HCl D N-(2,6-dimethoxy-pyridin-3-yl)acetamide C->D Acetic Anhydride E N-(2,6-dimethoxy-5-nitropyridin-3-yl)acetamide D->E HNO₃ / H₂SO₄ F This compound (Final Product) E->F Acid Hydrolysis (HCl)

Sources

Technical Support Center: Purification of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,6-Dimethoxy-5-nitropyridin-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound from complex reaction mixtures.

Introduction: The Challenge of Purity

The synthesis of highly functionalized aromatic compounds like this compound often yields a crude product contaminated with starting materials, reagents, and structurally similar byproducts. Achieving the high degree of purity required for subsequent applications, particularly in drug development, necessitates robust and well-optimized purification strategies. This guide is intended to serve as a practical resource for navigating these challenges, explaining the rationale behind experimental choices to ensure both efficiency and success in obtaining a highly pure final product.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Q1: My final product shows significant impurities by TLC or HPLC, even after initial purification. What are the likely impurities and how can I remove them?

A1: Common impurities in the synthesis of nitropyridinamines often include unreacted starting materials and side-products arising from the reaction at unintended positions on the pyridine ring.[1] For this compound, the most probable impurities are:

  • Positional Isomers: Nitration of the precursor can sometimes lead to the formation of isomers where the nitro group is located at a different position on the pyridine ring. These isomers often have very similar polarities to the desired product, making their separation by standard silica gel chromatography challenging.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Over-nitrated or Under-nitrated Species: Depending on the reaction conditions, byproducts with more than one nitro group or without a nitro group might be present.

  • N-oxides: The pyridine nitrogen can sometimes be oxidized during nitration, leading to the formation of N-oxide impurities.

Solutions:

  • For Positional Isomers:

    • Recrystallization: Meticulous recrystallization can sometimes effectively separate isomers if their crystal packing energies are sufficiently different. Experiment with a range of solvents and solvent mixtures (see Recrystallization Protocol below).

    • Advanced Chromatography: Consider using an amine-functionalized silica column or employing reversed-phase chromatography.[2] The use of a basic modifier, such as triethylamine (0.1-1%), in the mobile phase can improve the separation of basic amine compounds on normal-phase silica by reducing tailing.[2]

  • For Other Impurities:

    • Aqueous Wash: If the impurities are acidic or basic in nature, an aqueous wash of the organic solution containing the crude product with a mild acid or base can help remove them.

    • Column Chromatography: A well-optimized column chromatography protocol (see Column Chromatography Protocol below) is generally effective for removing most other impurities.

Q2: I am experiencing low yield after the purification process. What could be the cause and how can I improve it?

A2: Low recovery can stem from several factors throughout the purification workflow.

  • Product Loss During Extraction: Ensure the pH of the aqueous layer is appropriate to keep your amine product in the organic phase. Acidic conditions can protonate the amine, making it more water-soluble.

  • Irreversible Adsorption on Silica Gel: Aromatic amines can sometimes strongly adhere to the acidic silanol groups on standard silica gel, leading to poor recovery during column chromatography.

  • Co-precipitation with Impurities: If the crude product is highly impure, the desired compound may co-precipitate with impurities during recrystallization, leading to its loss in the mother liquor.

  • Product Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.

Solutions:

  • Optimize Extraction: Before extraction, ensure the aqueous phase is neutral or slightly basic to maintain the amine in its free base form.

  • Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a volatile base like triethylamine can help to cap the acidic silanol groups and reduce irreversible adsorption.[2]

  • Iterative Purification: For very impure samples, a preliminary purification by a less selective method (e.g., a quick filtration through a silica plug) can remove the bulk of the impurities before attempting a more refined technique like recrystallization or preparative HPLC.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent being too good a solvent, or the solution being too concentrated or cooled too quickly.

Solutions:

  • Solvent Selection: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For pyridinic compounds, mixtures like n-hexane/acetone or n-hexane/ethyl acetate can be effective.[3]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

  • Reduce Concentration: Use a larger volume of solvent to dissolve the compound initially.

  • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amines, common and effective solvents include ethanol, methanol, or mixtures such as ethyl acetate/hexane.[1][3] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific crude product.

Q2: What type of column chromatography is most effective for purifying this compound?

A2: Standard silica gel chromatography can be effective, but due to the basic nature of the amine group, tailing and poor separation from closely related impurities can be an issue. For improved results, consider the following:

  • Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can significantly improve peak shape and resolution.[2]

  • Reversed-Phase Chromatography (C18): This can be a powerful alternative, especially for separating compounds with minor differences in polarity. A mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a basic modifier like triethylamine, is typically used.[2]

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography. Before starting the column, it is crucial to identify a solvent system for TLC that provides good separation of your desired compound from the major impurities. The fractions collected from the column are then spotted on a TLC plate and developed in the same solvent system to identify which fractions contain the pure product.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry silica gel with the adsorbed compound to the top of the column.

  • Elute the Column:

    • Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect Fractions:

    • Collect the eluent in a series of collection tubes.

  • Monitor Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents/Mobile PhasesNotes
Recrystallization Ethanol, Methanol, Ethyl Acetate/Hexane mixturesThe optimal solvent or solvent ratio should be determined experimentally on a small scale.[1][3]
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradientFor basic compounds like this amine, adding a small amount (0.1-1%) of triethylamine to the mobile phase can improve peak shape and prevent streaking.[2]
Column Chromatography (Reversed Phase) Acetonitrile/Water gradient, Methanol/Water gradientThe addition of a modifier like triethylamine (to increase pH) or formic acid (to aid in protonation and interaction with the stationary phase) might be necessary for optimal separation.[2]

Visualization of Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Reaction Mixture Aqueous_Wash Aqueous Wash (Optional) Crude_Product->Aqueous_Wash Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Direct Purification Aqueous_Wash->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check If sufficiently pure Recrystallization->Purity_Check Pure_Product Pure 2,6-Dimethoxy-5- nitropyridin-3-amine Purity_Check->Pure_Product Meets Purity Criteria

Caption: A typical workflow for the purification of this compound.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethoxy-5-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on navigating the complexities of this synthesis. The critical step, electrophilic nitration of a highly activated pyridine ring, presents unique challenges in controlling regioselectivity and minimizing side product formation. This document provides troubleshooting guides and FAQs to address common experimental issues, ensuring a higher success rate and product purity.

Section 1: Reaction Pathway and Common Side Products

The synthesis of this compound involves the nitration of the 2,6-Dimethoxypyridin-3-amine precursor. The pyridine ring is highly activated by two electron-donating methoxy groups and one amino group, making the reaction facile but prone to side reactions. Understanding the directing effects is key: the amino group and the C6-methoxy group direct ortho- and para-, strongly activating the C5 and C4 positions. The C2-methoxy group also activates the C3- and C5-positions. The convergence of these effects strongly favors nitration at the C5 position. However, minor deviations in reaction conditions can lead to a variety of side products.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2,6-Dimethoxypyridin-3-amine DP This compound (Desired Product) SM->DP HNO₃ / H₂SO₄ (Controlled Temp) Regio 2,6-Dimethoxy-4-nitropyridin-3-amine (Regioisomer) SM->Regio Kinetic Control/ Higher Temp Hydrolysis Hydroxy-nitropyridines (Demethoxylation) SM->Hydrolysis High [H₂SO₄]/ High Temp Degradation Oxidative Degradation (Tar Formation) SM->Degradation High Temp/ Strong Oxidants DiNitro Dinitro Products DP->DiNitro Excess Nitrating Agent/ Prolonged Time

Figure 1: Synthetic pathway and major side product formation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is low, and the crude NMR/LC-MS shows multiple unexpected peaks. What are the likely side products?

A1: A low yield accompanied by a complex product profile typically points to a combination of incomplete reaction, lack of regioselectivity, and degradation. The primary culprits are:

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Regioisomeric Byproducts: While the C5 position is electronically favored, nitration can occur at other positions, primarily C4, to form 2,6-Dimethoxy-4-nitropyridin-3-amine. This is often favored under kinetically controlled conditions (e.g., rapid addition of nitrating agent at a slightly elevated temperature).

  • Over-nitration: The highly activated ring can undergo a second nitration, especially with excess nitrating agent or extended reaction times.[1]

  • Oxidative Degradation: Strong nitrating mixtures (e.g., mixed acid) are potent oxidants. At elevated temperatures, they can degrade the electron-rich pyridine ring, leading to the formation of intractable tar and a significant reduction in yield.[2]

Table 1: Common Impurities and Their Characteristics

Compound Molecular Weight Potential Analytical Signature
Desired Product 199.16 Target Mass Peak
Starting Material 154.17 Lower Mass Peak
4-Nitro Regioisomer 199.16 Isomeric Mass Peak; Distinct ¹H NMR aromatic signal
Dinitro Product 244.16 Higher Mass Peak (M+45)

| Monodemethoxylated Product | 185.13 | Lower Mass Peak (M-14) |

Q2: How can I distinguish between the desired 5-nitro product and the 4-nitro regioisomer?

A2: Distinguishing between these regioisomers is critical and can be reliably achieved using spectroscopic methods, primarily NMR.[3]

  • ¹H NMR Spectroscopy: The key is the aromatic proton. In the desired 5-nitro product, the single aromatic proton is at the C4 position. It experiences the shielding effect of the C3-amino group and the deshielding of the adjacent C5-nitro group. In the 4-nitro isomer, the aromatic proton is at the C5 position, flanked by the C6-methoxy and the C4-nitro group. This difference in the electronic environment will result in a distinct chemical shift. 2D NMR techniques like COSY and HSQC are invaluable for confirming assignments.[4]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can provide definitive proof of structure. For the 5-nitro isomer, irradiation of the C4-proton should show an NOE correlation to the protons of the C3-amino group. For the 4-nitro isomer, irradiation of the C5-proton should show a correlation to the protons of the C6-methoxy group.

  • LC-MS: While mass spectrometry will show identical masses for the isomers, their differing polarities often allow for separation by HPLC.[5] Developing a good chromatographic method is key for both analysis and purification.

Q3: I suspect I'm forming dinitro-pyridines. How can I avoid this?

A3: The formation of dinitro products is a classic sign of overly harsh reaction conditions. The electron-rich nature of the mono-nitrated product can make it susceptible to a second nitration.

Causality: The activation energy for the second nitration is higher than the first. By carefully controlling the reaction parameters, you can favor the mono-nitration kinetically and thermodynamically.

Solutions:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents of nitric acid).

  • Lower the Temperature: Perform the reaction at 0 °C or even -10 °C. Nitration reactions are highly exothermic, and low temperatures help dissipate heat and reduce the rate of the second nitration.[6]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Use a Milder Nitrating System: Instead of a potent HNO₃/H₂SO₄ mixture, consider using KNO₃ in H₂SO₄, which can offer a more controlled release of the nitronium ion.[7]

Q4: My reaction mixture turns dark, and I'm getting a lot of insoluble tar. What's causing this and how can I fix it?

A4: Darkening and tar formation are clear indicators of oxidative degradation of the starting material or product. The combination of a highly activated aromatic system and a strong oxidizing acid mixture is sensitive to temperature.[2]

Causality: The methoxy and amino groups make the pyridine ring highly susceptible to oxidation. Side reactions, such as the formation of nitrosylsulfuric acid in the nitrating mixture, can exacerbate this issue.

Solutions:

  • Aggressive Temperature Control: Maintain a strict internal reaction temperature below 5 °C during the addition of the nitrating agent. Use an ice/salt bath or a cryocooler.

  • Slow, Subsurface Addition: Add the nitrating agent dropwise and below the surface of the reaction mixture to ensure rapid mixing and prevent localized "hot spots."

  • Reverse Addition: Consider adding the solution of the pyridine substrate in sulfuric acid to the pre-chilled nitrating mixture. This maintains a constant, low concentration of the sensitive substrate in the presence of the oxidant.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate oxidative side reactions initiated by atmospheric oxygen.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for achieving high regioselectivity in this nitration? The most critical parameters are temperature and the rate of addition of the nitrating agent. Low temperatures (0 °C or below) and slow addition favor the thermodynamically more stable 5-nitro product. Rapid addition or higher temperatures can lead to kinetically controlled side products like the 4-nitro isomer.

Q2: Which nitrating system is recommended for this substrate? A mixture of concentrated nitric acid (1.1 eq.) and sulfuric acid is standard. However, for better control and potentially higher yields with sensitive substrates, a system of potassium nitrate (KNO₃) in oleum or concentrated sulfuric acid is highly recommended.[1][7] This system generates the nitronium ion in situ at a more controlled rate. Another alternative for sensitive substrates is using nitric acid in trifluoroacetic anhydride.[8]

Q3: What is the best practice for purifying the final product from its side products? A multi-step approach is often best:

  • Aqueous Workup: Quench the reaction mixture by pouring it carefully onto crushed ice, followed by careful neutralization with a base (e.g., aq. NH₃ or NaOH) while maintaining a low temperature. The product often precipitates and can be collected by filtration.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization is an effective method to remove minor impurities.[9] A solvent screen (e.g., ethanol, methanol, ethyl acetate/hexane) should be performed to find optimal conditions.

  • Column Chromatography: For mixtures containing significant amounts of regioisomers or other side products with similar polarity, flash column chromatography on silica gel is the most effective purification method.[10] A gradient elution system, for example, from hexane to ethyl acetate, is typically effective.

Section 4: Protocols and Methodologies

Protocol 4.1: Recommended Synthesis of this compound

Safety Note: This procedure involves strong acids and a highly exothermic reaction. Work in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-Dimethoxypyridin-3-amine (1.0 eq.).

  • Dissolution: Cool the flask in an ice/salt bath to -5 °C. Slowly add concentrated sulfuric acid (98%, ~5 mL per gram of substrate) while maintaining the internal temperature below 10 °C. Stir until a clear solution is obtained.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.1 eq.) to concentrated sulfuric acid (98%, ~2 mL per gram of substrate) at 0 °C.

  • Nitration: Cool the substrate solution to 0 °C. Add the pre-made nitrating mixture dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a stirred slurry of crushed ice.

  • Neutralization & Isolation: Cool the resulting aqueous solution in an ice bath and slowly add concentrated aqueous ammonia (~28%) until the pH is ~7-8. The product should precipitate as a yellow solid.

  • Filtration and Drying: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake with cold water until the filtrate is neutral, then with a small amount of cold ethanol. Dry the product under vacuum.

  • Purification: If necessary, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Section 5: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues encountered during the synthesis.

G start_node Start Synthesis process_node_1 Analyze Crude Product (TLC, LC-MS, ¹H NMR) start_node->process_node_1 Run Reaction & Workup decision_node decision_node process_node process_node end_node Pure Product fail_node Re-evaluate Strategy decision_node_1 Is Yield > 60% and Crude Purity > 85%? process_node_1->decision_node_1 process_node_2 Purify via Recrystallization or Column Chromatography decision_node_1->process_node_2 Yes decision_node_2 Major Impurity? decision_node_1->decision_node_2 No process_node_2->end_node process_node_3a Increase reaction time or use 1.1 eq. HNO₃. Re-run reaction. decision_node_2->process_node_3a Starting Material process_node_3b Lower reaction temp to <0°C. Slow reagent addition rate. Re-run reaction. decision_node_2->process_node_3b Isomeric Byproducts process_node_3c Maintain temp <5°C strictly. Consider reverse addition. Re-run reaction. decision_node_2->process_node_3c Tar/ Degradation process_node_3a->fail_node process_node_3b->fail_node process_node_3c->fail_node

Figure 2: A decision-making workflow for troubleshooting the synthesis.

Section 6: References

  • Brainly. (2023). What is the predicted major product when pyridine is treated with a mixture of nitric acid and sulfuric. Available at: [Link]

  • Gevorgyan, A., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.). Available at: [Link]

  • Filo. (n.d.). Discuss the chemistry of pyridine under nitration. Available at: [Link]

  • ResearchGate. (2017). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Available at: [Link]

  • Prendergast, A. M., & McGlacken, G. P. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(23), 4392. Available at: [Link]

  • AZoM. (2022). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]

  • Krasňan, V., et al. (2010). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 15(1), 338–347. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 3(3), 538-541. Available at: [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. Available at:

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]

  • ResearchGate. (2019). Nitration of 2‐R‐4‐aminopyridines. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available at: [Link]

  • Digital Commons @ NJIT. (1956). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Available at: [Link]

  • Pyridines. (n.d.). Available at: [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Available at: [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of diaminopyridine and related compounds. Available at:

  • OSTI.GOV. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]

  • ResearchGate. (2003). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • National Institutes of Health. (2012). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-hydroxy-3-nitropyridine. Available at:

  • New Journal of Chemistry (RSC Publishing). (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Available at: [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

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Technical Support Center: Regioselectivity in Reactions of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,6-dimethoxy-5-nitropyridin-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of reactions involving this highly functionalized pyridine derivative. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic systems and aim to provide you with the causal explanations and practical solutions needed to overcome common synthetic challenges.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by a complex interplay of electronic and steric effects from its substituents. The pyridine ring itself is electron-deficient.[1][2] This inherent property is further modulated by the substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself.[3][4]

  • Amino Group (-NH₂): A strong electron-donating group (EDG) that activates the ring towards EAS, directing incoming electrophiles to the ortho and para positions.

  • Methoxy Groups (-OCH₃): These are also electron-donating groups through resonance but can exert a moderate electron-withdrawing inductive effect.[5] They also contribute significant steric bulk.[6]

The combination of these groups creates a unique reactivity profile where the regiochemical outcome of a reaction is not always intuitive.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Poor or No Reactivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound, but I am observing very low to no conversion. Why is this happening?

Answer: The primary reason for the low reactivity in EAS is the strong deactivating effect of the nitro group.[3] Pyridine itself is already less reactive than benzene in EAS reactions due to the electronegative nitrogen atom.[1][2] The addition of a nitro group further reduces the electron density of the ring, making it a poor nucleophile for attack by an electrophile.

Furthermore, under the often acidic conditions of EAS reactions, the basic nitrogen atom of the pyridine ring can be protonated.[7] This creates a pyridinium ion, which is even more deactivated towards electrophilic attack.

Troubleshooting Steps:

  • Activate the Ring: Consider converting the amino group to a more strongly activating group, such as an amide, if the reaction conditions permit. However, be mindful that this adds synthetic steps.

  • Use a More Reactive Electrophile: Employing more potent electrophilic reagents can sometimes overcome the deactivation. For example, using nitronium tetrafluoroborate (NO₂BF₄) for nitration can be more effective than standard nitric/sulfuric acid mixtures.[1]

  • Protect the Pyridine Nitrogen: In some cases, formation of a pyridine N-oxide can activate the ring towards EAS at the 2- and 4-positions.[1][7] However, in this specific molecule, the existing substitution pattern complicates this approach.

  • Alternative Synthetic Routes: It may be more efficient to introduce the desired substituent at an earlier stage of the synthesis before the introduction of the deactivating nitro group.

Issue 2: Unexpected Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am performing a nucleophilic aromatic substitution reaction, expecting substitution at a specific position, but I am isolating an unexpected regioisomer. What factors are controlling the regioselectivity?

Answer: The regioselectivity of SNAr reactions on this substrate is a delicate balance between electronic activation and steric hindrance. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[3][8] In this compound, the C4 position is ortho to the nitro group, and the C2 and C6 positions are also electronically activated by the pyridine nitrogen.[9]

However, the two methoxy groups at the 2 and 6 positions create significant steric hindrance, which can disfavor nucleophilic attack at these sites, especially with bulky nucleophiles.[6][10]

G cluster_molecule This compound C4 C4 (ortho to -NO2) Electronically Activated Product_C4 C4-Substitution Product (Electronically Favored) C4->Product_C4 C2_C6 C2 & C6 (ortho/para to -N) Sterically Hindered Product_C2_C6 C2/C6-Substitution Product (Sterically Disfavored) C2_C6->Product_C2_C6 Nucleophile Nucleophile Nucleophile->C4 Less Hindered Path Nucleophile->C2_C6 More Hindered Path

Troubleshooting and Optimization:

FactorInfluence on RegioselectivityRecommendation
Nucleophile Size Bulky nucleophiles will preferentially attack the less sterically hindered C4 position.For C4 selectivity, use a sterically demanding nucleophile. For potential C2/C6 reactivity, use a small, highly reactive nucleophile (e.g., F⁻, N₃⁻).
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SNAr as they solvate the cation but not the nucleophile, increasing its reactivity.Optimize solvent to enhance the desired pathway. In some cases, less polar solvents may favor attack at the most electron-deficient site, regardless of sterics.
Temperature Higher temperatures can sometimes overcome the activation barrier for the sterically hindered pathway, leading to a mixture of products.Run reactions at the lowest temperature that allows for reasonable conversion to favor the kinetically preferred product (likely C4 substitution).
Leaving Group If a methoxy group is the intended leaving group, harsher conditions will be required compared to a halide.Consider if an alternative starting material with a better leaving group (e.g., a chloro or bromo substituent) is available.

Frequently Asked Questions (FAQs)

Q1: Which position is most likely to undergo electrophilic substitution?

A1: Given the directing effects of the substituents, the C4 position is the most likely site for electrophilic attack. The amino group is a powerful ortho, para-director, and the C4 position is para to the amino group. While the nitro group is deactivating, its meta-directing effect also points to the C4 position (meta to the nitro group). However, as mentioned in the troubleshooting guide, the overall deactivation of the ring makes EAS challenging.

Q2: Can the methoxy groups be displaced in a nucleophilic substitution reaction?

A2: Yes, under certain conditions, the methoxy groups can act as leaving groups in SNAr reactions. This is particularly true if a strong nucleophile is used under forcing conditions (e.g., high temperature). The pyridine nitrogen and the nitro group activate the C2 and C6 positions for such a substitution. However, methoxide is generally a poorer leaving group than a halide.

Q3: How does the amino group influence the reactivity of the pyridine nitrogen?

A3: The electron-donating amino group increases the electron density of the pyridine ring, which in turn increases the basicity of the pyridine nitrogen. This can have implications for reactions involving Lewis acids or metal catalysts, as the nitrogen can coordinate to these species and potentially inhibit the desired reaction.[11]

Q4: I am considering a reaction involving the amino group itself (e.g., acylation, diazotization). Are there any special considerations?

A4: The nucleophilicity of the 3-amino group is reduced by the electron-withdrawing nature of the pyridine ring and the nitro group.[11] Therefore, you may need to use more forcing conditions or a more reactive reagent for reactions at the amino group compared to a typical aniline. For diazotization, the resulting diazonium salt may have different stability compared to its benzene analog due to the influence of the pyridine ring and its substituents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at C4

This protocol provides a starting point for the substitution of a hypothetical leaving group at the C4 position with an amine nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile and the leaving group. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired C4-substituted product.

G Start Start: Dissolve Reactants Heat Heat and Stir (Monitor by TLC/LC-MS) Start->Heat Workup Aqueous Work-up Heat->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Final Product Purify->Product

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem Technical Support.
  • Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Ludwig-Maximilians-Universität München.
  • Pearson. (2024, September 23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3). PMC - NIH.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). PMC - NIH.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.
  • Wikipedia. (n.d.). Pyridine.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC - NIH.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Joechem. (2020, September 4). EAS Reactions on Pyridine Explained. YouTube.
  • Chemistry LibreTexts. (2021, December 27). 11.7: Heterocyclic Amines.
  • PubMed. (2021, May 10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
  • BenchChem. (2025). dealing with low reactivity of 3-aminopyridine derivatives. BenchChem.

Sources

Technical Support Center: Optimization of Nitration Conditions for Dimethoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of dimethoxypyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group onto this challenging heterocyclic scaffold. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you overcome common experimental hurdles and achieve your synthetic targets efficiently.

The nitration of pyridine derivatives is notoriously challenging due to the inherent electron-deficient nature of the pyridine ring.[1][2] The lone pair on the nitrogen atom makes the ring less nucleophilic than benzene, and under the strongly acidic conditions required for nitration, the nitrogen is readily protonated. This forms the pyridinium ion, which is even more strongly deactivated towards electrophilic aromatic substitution.[2][3][4]

However, the presence of two electron-donating methoxy groups activates the ring, creating a complex electronic landscape where the activating effects of the substituents are in opposition to the deactivating nature of the core heterocycle. This interplay governs the feasibility, regioselectivity, and potential side reactions of the nitration process. This guide provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these challenges.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my nitration reaction, but analysis (TLC, GC-MS) shows only starting material, even after several hours. What's going wrong?

Answer: This is a common issue stemming from the deactivated nature of the pyridine ring, even with activating methoxy groups. The energy barrier for the reaction is likely too high under your current conditions.

  • Possible Cause A: Insufficiently Potent Nitrating Agent. The standard nitrating mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile.[5] For a deactivated ring system, the equilibrium concentration of this ion may be too low, or the electrophile itself may not be potent enough.

    • Solution: Consider using a stronger nitrating system. Fuming nitric acid (>86% HNO₃) or the use of oleum (fuming sulfuric acid) in place of concentrated sulfuric acid can significantly increase the reaction rate.[5][6] Fuming nitric acid provides a higher concentration of HNO₃, while oleum is a more powerful dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.[7]

  • Possible Cause B: Reaction Temperature is Too Low. Nitration reactions are often started at low temperatures (e.g., 0 °C) for safety and selectivity. However, for a reluctant substrate like a pyridine derivative, this temperature may not provide enough thermal energy to overcome the activation energy.

    • Solution: Cautiously increase the reaction temperature. After the initial cooled addition of the nitrating agent, allow the reaction to warm to room temperature, then gradually increase the heat in 10-20 °C increments.[3] Monitor the reaction at each new temperature for an extended period (1-2 hours) before increasing it further. Be aware that nitrations are highly exothermic, so heating should be controlled and monitored carefully.[8]

  • Possible Cause C: Poor Solubility. If your dimethoxypyridine substrate is not fully dissolved in the acidic medium, the reaction will be limited by the interface between the liquid and solid phases.

    • Solution: Ensure vigorous stirring to maximize the surface area. While co-solvents are generally not compatible with mixed acid conditions, ensuring your substrate is fully protonated and dissolved before proceeding is critical.

Workflow: Troubleshooting Low Conversion

start Low / No Conversion Observed check_agent Is the Nitrating Agent Strong Enough? start->check_agent check_temp Is the Temperature Adequate? check_agent->check_temp Yes increase_strength Increase Nitrating Agent Strength (e.g., Fuming HNO₃ / Oleum) check_agent->increase_strength No increase_temp Gradually Increase Temperature (e.g., RT -> 40°C -> 60°C) check_temp->increase_temp No monitor Monitor Reaction Progress (TLC, GC-MS) check_temp->monitor Yes increase_strength->monitor increase_temp->monitor success Reaction Proceeds monitor->success

Caption: Workflow for troubleshooting low yield in nitration.

Issue 2: Poor Regioselectivity or Formation of Multiple Isomers

Question: My reaction works, but I'm getting a mixture of nitrated isomers that are difficult to separate. How can I improve selectivity?

Answer: Regioselectivity is dictated by the complex interplay between the directing effects of the two methoxy groups and the deactivating, meta-directing nature of the protonated pyridine nitrogen.[9]

  • Possible Cause: Competing Directing Effects. The methoxy groups are ortho-, para-directing activators. The pyridinium nitrogen is a meta-director. The final substitution pattern depends on which effect dominates for a given isomer and which positions are sterically accessible. For example, in 3,5-dimethoxypyridine, the 2-, 4-, and 6-positions are all activated by the methoxy groups.

  • Solution: The Pyridine N-Oxide Strategy. A robust method to control and enhance reactivity is the prior conversion of the pyridine to its N-oxide.[10] The N-oxide group is strongly activating and directs electrophiles to the 4- (para) and 2- (ortho) positions.[11] This often overrides the inherent electronic properties of the parent pyridine. After successful nitration, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or H₂/Pd).

    • Important Caveat: The directing effect is not absolute. For instance, the nitration of 3,5-dimethoxypyridine N-oxide has been shown to yield the 2-nitro product, not the 4-nitro product, indicating that the combined directing power of the methoxy groups can overcome the N-oxide's preference for the 4-position in some cases.[11][12] This highlights the importance of consulting literature for your specific isomer.

Data Summary: Influence of Methoxy Position on Nitration Site
Substrate IsomerPredicted/Observed Nitration Site (Direct)Predicted/Observed Nitration Site (N-Oxide)Rationale
2,6-Dimethoxypyridine 3- or 5-position4-positionDirect nitration is meta to the nitrogen. N-oxide strongly directs to the para position.
3,5-Dimethoxypyridine 4-position (or 2-/6-)2- or 6-position[11][12]Direct nitration favors the position activated by both OMe groups. With the N-oxide, the 2/6 positions become highly activated.
2,3-Dimethoxypyridine 5-position4- or 6-positionThe 5-position is para to the 2-OMe and ortho to the 3-OMe, and meta to the nitrogen. N-oxide strategy would likely favor the 4- or 6-positions.
Decision Flowchart: Improving Regioselectivity

start Poor Regioselectivity (Isomer Mixture) direct_nitration Direct Nitration Attempted start->direct_nitration check_literature Consult Literature for Specific Isomer direct_nitration->check_literature n_oxide_strategy Employ N-Oxide Strategy check_literature->n_oxide_strategy N-Oxide shows better selectivity optimize_direct Optimize Direct Nitration (Temp, Time, Solvent) check_literature->optimize_direct Direct method is more promising protocol_n_oxide 1. Synthesize N-Oxide 2. Nitrate the N-Oxide 3. Deoxygenate n_oxide_strategy->protocol_n_oxide outcome Improved Regioselectivity protocol_n_oxide->outcome optimize_direct->outcome

Caption: Decision-making flowchart: Direct Nitration vs. N-Oxide Strategy.

Issue 3: Significant Byproduct Formation or Sample Decomposition

Question: I'm forming the product, but my yield is low and the crude sample is a dark, tarry mess, suggesting decomposition. What can I do?

Answer: Strong nitrating mixtures are also powerful oxidizing agents, and the reaction is highly exothermic.[1] Decomposition often results from conditions that are too harsh.

  • Possible Cause A: Over-Nitration. The initial nitro-dimethoxypyridine product is even more electron-deficient than the starting material, but under forcing conditions (high temperature, long reaction time, excess nitrating agent), a second nitration can occur.

    • Solution: Use a controlled stoichiometry, typically 1.0-1.2 equivalents of nitric acid. Ensure the nitrating agent is added slowly at a low temperature to maintain control.[13] Most importantly, monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the formation of dinitrated products.[13]

  • Possible Cause B: Oxidative Degradation. The methoxy groups or the pyridine ring itself can be oxidized by the hot, acidic nitrating mixture, leading to charring and decomposition.

    • Solution: Perform the reaction at the lowest temperature that affords a reasonable rate.[8] Minimize the reaction time by quenching the reaction as soon as it reaches completion. A slow, controlled addition of the substrate to the nitrating mixture (inverse addition) can sometimes help by ensuring the substrate is always the limiting reagent and does not accumulate under hot conditions.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine so much harder to nitrate than benzene? The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density and making the ring less nucleophilic than benzene. Furthermore, in the strong acid used for nitration, this nitrogen atom is protonated, creating a positively charged pyridinium ion. This positive charge makes the ring extremely electron-poor and highly resistant to attack by the positively charged nitronium electrophile.[2][4]

Q2: What is the specific role of sulfuric acid in the nitrating mixture? Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid, so it protonates the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water (a very good leaving group) to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is what actually nitrates the aromatic ring.[5][14]

Q3: When is the pyridine N-oxide strategy the best choice? You should strongly consider the N-oxide strategy whenever direct nitration fails to give a reasonable yield, results in a complex mixture of isomers, or requires excessively harsh conditions that lead to decomposition.[10] It is particularly effective for directing nitration to the 4-position, which is often difficult to achieve directly.[11]

Q4: Are there any milder alternatives to the standard H₂SO₄/HNO₃ nitration? Yes, several alternative reagents exist, though their applicability depends on the specific substrate.

  • Nitric acid in trifluoroacetic anhydride (TFAA): This system can generate a potent nitrating agent under less acidic conditions.[2][15]

  • Dinitrogen pentoxide (N₂O₅): This is a powerful, neutral nitrating agent that can be effective for sensitive substrates.[4][16]

  • tert-Butyl nitrite (TBN): Used in modern radical-based methods, this can achieve nitration at specific positions (e.g., meta) that are inaccessible via classical electrophilic substitution.[17][18][19]

Q5: What is the safest way to quench a large-scale nitration reaction? The quench must be done cautiously to manage the highly exothermic neutralization process. The recommended procedure is to cool the reaction vessel in an ice bath and then slowly pour the reaction mixture onto a large excess of crushed ice with vigorous mechanical stirring.[13][20] This dilutes the acid and dissipates the heat. The acidic solution can then be slowly neutralized by the portion-wise addition of a saturated aqueous base solution, such as sodium carbonate or sodium hydroxide.[13]

Key Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Researchers must conduct their own risk assessments and optimize conditions for their specific dimethoxypyridine isomer.

Protocol 1: General Procedure for Direct Nitration using HNO₃/H₂SO₄
  • Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the dimethoxypyridine substrate (1.0 equiv.) to the cold sulfuric acid. Stir until a complete, homogeneous solution is formed. Maintain the temperature at 0 °C.

  • Nitrating Agent Addition: Add fuming nitric acid (1.1 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5-10 °C.[13]

  • Reaction: After the addition is complete, stir the reaction at 0-5 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. If no reaction is observed (monitor by TLC), cautiously heat the mixture to 40-60 °C.

  • Monitoring: Follow the reaction progress by taking small aliquots, quenching them in ice/water, neutralizing with NaHCO₃, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS.[13]

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.[20]

  • Neutralization: Slowly add a saturated solution of sodium carbonate or sodium hydroxide until the pH is neutral to basic (pH 7-8).[13] This should be done in an ice bath as the neutralization is very exothermic.

  • Isolation: The product may precipitate as a solid, which can be collected by filtration. If the product is an oil or remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[13]

Protocol 2: Synthesis and Nitration of a Dimethoxypyridine N-Oxide

Part A: N-Oxide Formation

  • Reaction Setup: Dissolve the dimethoxypyridine (1.0 equiv.) in a suitable solvent like acetic acid or dichloromethane.

  • Oxidant Addition: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv.) or hydrogen peroxide in acetic acid portion-wise at room temperature.

  • Reaction & Work-up: Stir the reaction overnight. Quench any excess peroxide, neutralize the acid, and extract the N-oxide product. Purify as necessary.

Part B: Nitration of the N-Oxide

  • Preparation: Prepare the nitrating mixture by slowly adding fuming nitric acid (12 mL) to concentrated sulfuric acid (30 mL) in an ice bath.[20] Allow this mixture to warm to 20 °C before use.

  • Reaction Setup: In a three-neck flask, add the dimethoxypyridine N-oxide (1.0 equiv.).

  • Nitrating Agent Addition: Heat the N-oxide to 60 °C and then add the prepared nitrating acid dropwise over 30 minutes.[20]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[20]

  • Work-up & Isolation: Follow the work-up, neutralization, and isolation steps as described in Protocol 1. The nitrated pyridine N-oxide can then be carried forward to a deoxygenation step if the parent nitropyridine is the final target.

References
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. (n.d.). Benchchem.
  • The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. (n.d.). Semantic Scholar.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024). Pearson.
  • Nitration of pyridine-2,6-diamines. (1997). Google Patents.
  • Troubleshooting poor regioselectivity in nitration of 3-amino-6-methoxypyridine. (n.d.). Benchchem.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density. (2023). RSC Publishing.
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
  • Troubleshooting guide for nitration reactions. (n.d.). Benchchem.
  • The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. (n.d.). ResearchGate.
  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? (2013). Quora.
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. (n.d.). Benchchem.
  • Direct nitration of five membered heterocycles. (n.d.). ResearchGate.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). PubMed.
  • Making Fuming Nitric Acid. (2014). YouTube.
  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. (n.d.). Journal of the Chemical Society B: Physical Organic.

Sources

Technical Support Center: Amination of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of substituted nitropyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing amino functionalities into nitropyridine scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in your laboratory work.

Section 1: Nucleophilic Aromatic Substitution (SNAr) of Halonitropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the amination of nitropyridines, particularly when a good leaving group, such as a halogen, is present on the ring. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. However, challenges such as low yields, lack of reactivity, and poor regioselectivity are common.

Troubleshooting Guide: SNAr Reactions

Question 1: My SNAr amination of a chloronitropyridine is resulting in a low yield or no reaction. What are the likely causes and how can I improve it?

Answer:

Low reactivity in the SNAr amination of chloronitropyridines can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]

  • Insufficient Activation of the Aromatic Ring: The position of the nitro group relative to the leaving group is critical. For effective activation, the nitro group should be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance. If the nitro group is in the meta position, its activating effect is significantly diminished.

  • Poor Leaving Group Ability: While chlorine is a commonly used leaving group, fluorine is often superior in SNAr reactions. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consider using a fluoro-substituted nitropyridine if your chloro-analogue is unreactive.

  • Inadequate Reaction Conditions:

    • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, gradually increasing the heat while monitoring for decomposition can significantly improve the yield.

    • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the amine salt and leave the amine nucleophile more reactive.

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the HX acid formed during the reaction. An excess of the amine reactant can sometimes serve as the base.

  • Steric Hindrance: Bulky substituents on either the nitropyridine ring or the amine can sterically hinder the approach of the nucleophile. If possible, consider using a less sterically demanding amine or a different isomer of the nitropyridine.

Question 2: I am observing poor regioselectivity in the amination of a dichloronitropyridine. How can I control which chloro group is substituted?

Answer:

Regioselectivity in the amination of dichloronitropyridines is primarily governed by the electronic and steric environment of the carbon atoms bearing the chloro groups.[3][4]

  • Electronic Effects: The position of the nitro group is the dominant factor. A chloro group ortho or para to the nitro group will be significantly more activated towards nucleophilic attack than one in the meta position. For example, in 2,4-dichloro-5-nitropyridine, the chloro at the C4 position is para to the nitro group, while the C2 chloro is ortho. Both are activated, but the C4 position is generally more reactive with primary and secondary amines due to a combination of electronic and steric factors.[5]

  • Steric Effects: The C2 position is adjacent to the pyridine nitrogen, which can create more steric hindrance compared to the C4 position. This often leads to preferential attack at C4, especially with bulkier amines.

  • Nature of the Nucleophile:

    • Primary and Secondary Amines: These generally favor substitution at the more electronically activated and sterically accessible C4 position.[5]

    • Tertiary Amines: In some cases, tertiary amines have been observed to favor substitution at the C2 position in analogous dihalopyrimidine systems, a trend that may translate to dichloronitropyridines.[5]

To enhance regioselectivity, you can try modulating the reaction temperature. Lower temperatures often favor the kinetically controlled product, which may be different from the thermodynamically favored one.

Experimental Protocol: SNAr Amination of 2-Chloro-5-nitropyridine with a Primary Amine
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Amine and Base: Add the primary amine (1.1-1.5 eq) to the solution. If the amine is used as its salt, or if it is not in large excess, add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-5-nitropyridine derivative.

Section 2: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Vicarious Nucleophilic Substitution (VNS) is a valuable method for the direct amination of nitropyridines at positions occupied by hydrogen, ortho and/or para to the nitro group. This reaction avoids the need for a pre-installed leaving group.

Troubleshooting Guide: VNS Reactions

Question 1: My VNS amination is giving a low yield and I'm observing the formation of multiple side products. What could be the issue?

Answer:

Low yields and side product formation in VNS reactions often stem from issues with the nucleophile, base, or reaction conditions.

  • Nucleophile Choice: The VNS reaction requires a nucleophile that contains a leaving group on the nucleophilic atom. For amination, common reagents include hydroxylamine and 4-amino-1,2,4-triazole.[6] Using a simple amine without a leaving group will not result in a VNS reaction.

  • Base and Solvent System: The choice of base and solvent is critical for generating the active nucleophile and facilitating the subsequent elimination step.[7]

    • Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are typically required.

    • Polar aprotic solvents like DMF or DMSO are often used. The combination of t-BuOK in THF can sometimes lead to selective ortho substitution.

  • Side Reactions:

    • Competition with SNAr: If the nitropyridine also contains a halogen, VNS can compete with SNAr. VNS is often faster, but this is not always the case, especially with highly reactive leaving groups like fluorine.[7]

    • Dimerization or Polymerization: The highly basic conditions can sometimes lead to side reactions of the starting material or product.

    • Nitro Group Reduction: In some cases, the reaction conditions can lead to the reduction of the nitro group.

Question 2: I am having trouble with the regioselectivity of my VNS amination on a 3-nitropyridine derivative. How can I control the position of amination?

Answer:

The regioselectivity of VNS on 3-nitropyridines is primarily directed by the strong electron-withdrawing effect of the nitro group, favoring substitution at the ortho (C2 and C4) and para (C6) positions.

  • Electronic Control: The positions ortho and para to the nitro group are the most activated. For 3-nitropyridine, this corresponds to the C2, C4, and C6 positions.

  • Steric Hindrance: Substituents already present on the pyridine ring will influence the site of attack. A bulky group at C2, for example, will likely direct the incoming aminating agent to the C4 or C6 positions.

  • Kinetic vs. Thermodynamic Control: The ratio of ortho to para products can sometimes be influenced by the reaction conditions. For instance, the choice of base and solvent can affect the aggregation state of the nucleophile, which in turn can influence the regioselectivity.

Conceptual Workflow for VNS Troubleshooting

Caption: Troubleshooting workflow for VNS amination.

Section 3: Chichibabin Amination

The Chichibabin reaction is a classic method for the amination of pyridines at the C2 and C6 positions using sodium amide or a similar strong amide base. While effective, it often requires harsh conditions and can be sensitive to the nature of the pyridine substrate.

Troubleshooting Guide: Chichibabin Reactions

Question 1: My Chichibabin amination of a substituted nitropyridine is not working. What are the key factors to consider?

Answer:

The success of the Chichibabin reaction is highly dependent on several factors.

  • Substrate Reactivity: The pyridine ring must be sufficiently electron-deficient to be attacked by the amide anion. While a nitro group is strongly electron-withdrawing, its position can influence reactivity. Electron-donating groups on the ring can hinder the reaction.

  • Basicity of the Heterocycle: The ideal pKa range for the substrate is between 5 and 8.[8] If the pyridine is too basic, it may be deprotonated by the strong amide base, inhibiting the reaction. If it is not basic enough, the initial coordination with the sodium ion, which activates the ring, may be unfavorable.

  • Purity of the Amide Reagent: The purity of the sodium amide can surprisingly affect the reaction outcome. In some cases, less pure sodium amide gives better yields, possibly due to the catalytic effect of impurities.

  • Reaction Conditions:

    • Temperature: Traditional Chichibabin reactions are often run at high temperatures (100-200 °C) in inert solvents like toluene or xylene.[9]

    • Solvent: The choice of solvent is critical, as it must be stable to the highly reactive sodium amide.

  • Hydride Elimination: The final step of the mechanism involves the elimination of a hydride ion, which is a poor leaving group. The ease of this step is crucial for the overall success of the reaction.[8][10]

Question 2: I am getting a mixture of mono- and di-aminated products. How can I control the extent of amination?

Answer:

The formation of di-aminated products occurs when a second amino group is introduced into the ring. This is more likely to happen under forcing conditions or with a large excess of the amide reagent.

  • Stoichiometry of the Amide: Carefully controlling the stoichiometry of the sodium amide is the most effective way to favor mono-amination. Using a slight excess (1.1-1.5 equivalents) is a good starting point.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will also disfavor the second amination, which is typically slower than the first.

  • Substrate Structure: If the C2 and C6 positions are blocked by other substituents, amination may occur at the C4 position, although this is usually much less favorable and results in lower yields.

Factors Influencing Chichibabin Reaction Success
FactorImpact on ReactionTroubleshooting Considerations
Substrate pKa Ideal range is 5-8.[8]If substrate is too basic, consider using a less basic amide or a different amination method.
Substituents Electron-donating groups hinder the reaction.For substrates with electron-donating groups, more forcing conditions may be needed, or an alternative method like Buchwald-Hartwig amination should be considered.
Amide Purity Can have a significant, sometimes counterintuitive, effect on yield.If experiencing issues, try a different batch or source of sodium amide.
Temperature High temperatures are often required.Start with a moderate temperature and gradually increase if the reaction is slow. Monitor for decomposition.
Solvent Must be inert to the strong base.Toluene, xylene, or N,N-dimethylaniline are common choices.

Section 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for the amination of halo-nitropyridines that are not sufficiently activated for SNAr.

Troubleshooting Guide: Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig amination of a chloro-nitropyridine is giving a low yield. What are the critical parameters to optimize?

Answer:

Low yields in Buchwald-Hartwig aminations are often related to the catalyst system (palladium precursor and ligand), the base, or the reaction setup.[11]

  • Catalyst and Ligand Selection: This is the most critical aspect of the reaction. The choice of ligand is highly dependent on the specific substrates.

    • Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally effective for coupling a wide range of amines with aryl halides.

    • The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand are often used in a 1:2 or 1:4 ratio. Using a pre-formed palladium-ligand complex can sometimes improve results.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield.

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]

    • Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups, but often require higher temperatures or longer reaction times.

  • Exclusion of Oxygen: Palladium(0) catalysts are sensitive to air. It is essential to thoroughly degas the solvent and reaction vessel and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[11]

  • Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.

Question 2: I am having difficulty aminating my nitropyridine with ammonia. What are the specific challenges and how can I overcome them?

Answer:

Ammonia is a notoriously challenging coupling partner in Buchwald-Hartwig amination due to its strong coordination to the palladium center, which can inhibit the catalytic cycle.

  • Ammonia Surrogates: A common strategy is to use an ammonia equivalent, such as benzophenone imine or a silylamide. The resulting imine or silylamine can then be hydrolyzed to the primary amine.

  • Specialized Ligands: Some ligands, such as those of the Josiphos family, have been developed to facilitate the direct coupling of ammonia.

  • High Pressure and Temperature: Using ammonia gas or a solution of ammonia in a sealed reaction vessel at elevated temperatures and pressures can sometimes be effective, but requires specialized equipment.

Decision Tree for Buchwald-Hartwig Catalyst/Ligand Selection

Buchwald_Hartwig_Selection Start Select Buchwald-Hartwig Conditions for Nitropyridine Amination Amine_Type What is the nature of the amine? Start->Amine_Type Primary_Amine Primary Amine Amine_Type->Primary_Amine Secondary_Amine Secondary Amine Amine_Type->Secondary_Amine Ammonia Ammonia Amine_Type->Ammonia Ligand_Primary Try BrettPhos or similar bulky, electron-rich ligands. Primary_Amine->Ligand_Primary Ligand_Secondary Try RuPhos or similar ligands. Secondary_Amine->Ligand_Secondary Ammonia_Strategy Consider ammonia surrogates (e.g., benzophenone imine) or specialized ligands (e.g., Josiphos). Ammonia->Ammonia_Strategy Base_Selection Select a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Ligand_Primary->Base_Selection Ligand_Secondary->Base_Selection Ammonia_Strategy->Base_Selection Inert_Atmosphere Ensure rigorous exclusion of oxygen. Base_Selection->Inert_Atmosphere Run_Reaction Run reaction in an appropriate solvent (e.g., toluene, dioxane). Inert_Atmosphere->Run_Reaction

Caption: Decision tree for selecting Buchwald-Hartwig amination conditions.

Frequently Asked Questions (FAQs)

Q1: Which amination method is best for my substituted nitropyridine?

A1: The best method depends on the specific structure of your nitropyridine and the desired amino substituent.

  • For halonitropyridines , SNAr is often the simplest and most direct method, provided the halogen is sufficiently activated.

  • For nitropyridines without a leaving group , VNS is a good option for introducing an amino group ortho or para to the nitro group.

  • For the amination of the C2/C6 positions of the pyridine ring, the Chichibabin reaction is a classic choice, although it requires harsh conditions.

  • For a broad range of substrates and functional group tolerance , Buchwald-Hartwig amination is a powerful and versatile tool, especially when other methods fail.

Q2: Can I use these methods for the late-stage functionalization of complex molecules?

A2: Yes, particularly Buchwald-Hartwig amination is well-suited for late-stage functionalization due to its mild reaction conditions and high functional group tolerance. SNAr can also be used if the substrate is sufficiently activated and does not contain other functional groups that are sensitive to the reaction conditions. The Chichibabin reaction is generally too harsh for complex molecules with sensitive functional groups.

Q3: How can I monitor the progress of my amination reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used.

References

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]

  • Selective vicarious nucleophilic amination of 3-nitropyridines. RSC Publishing. Available from: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. Available from: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • Chichibabin Reaction. Chemistry LibreTexts. Available from: [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Available from: [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. Available from: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • (PDF) Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH. Available from: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Complementary regioselectivity in the synthesis of iminohydantoins: remarkable effect of amide substitution on the cyclization. PubMed. Available from: [Link]

  • The Chichibabin amination reaction. Scientific Update. Available from: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available from: [Link]

  • Palladium Catalyzed Non-directed Aromatic C-H Aminations. Digital WPI. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Available from: [Link]

  • Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available from: [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications (RSC Publishing). Available from: [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link]

  • SNAr troubleshooting. Reddit. Available from: [Link]

  • Chichibabin Reaction. Vidyasagar University. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]

  • Selectivity of Chichibabin Reaction. Reddit. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Chichibabin reaction. University of Calgary. Available from: [Link]

  • Chichibabin reaction. ScienceDirect. Available from: [Link]

  • Vicarious nucleophilic substitution. SciSpace. Available from: [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA. Available from: [Link]

Sources

stability issues of 2,6-Dimethoxy-5-nitropyridin-3-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dimethoxy-5-nitropyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block, particularly under acidic and basic experimental conditions. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

The structure of this compound incorporates several functional groups whose reactivity is interdependent: a basic pyridine nitrogen, a primary amino group, two methoxy ethers, and a strongly electron-withdrawing nitro group. This combination dictates its stability profile and susceptibility to degradation under specific pH conditions.

Core Stability Profile: At a Glance

This table provides a summary of the compound's expected stability. Detailed explanations and troubleshooting for each condition are provided in the subsequent sections.

ConditionStabilityPrimary Degradation Pathway(s)Key Considerations
Strongly Acidic (e.g., HCl, H₂SO₄) Low Hydrolysis of one or both methoxy groups; protonation leading to high aqueous solubility.Avoid prolonged exposure, high temperatures, and protic solvents if possible.
Mildly Acidic (e.g., AcOH, NH₄Cl) Moderate Slow hydrolysis possible at elevated temperatures; protonation still occurs.Use shortest possible exposure times; monitor reactions closely by TLC/LC-MS.
Strongly Basic (e.g., NaOH, KOH) Low Ring-opening, decomposition, or formation of colored byproducts.Use of strong inorganic bases is not recommended. Opt for weaker, non-nucleophilic organic bases.
Mildly Basic (e.g., K₂CO₃, Et₃N) Good Generally stable for typical reaction times at moderate temperatures.Monitor for discoloration over extended periods or at high temperatures.
Neutral / Anhydrous High Stable.Protect from light to prevent potential photodegradation of the nitro group.[1]

PART 1: Troubleshooting Guide & FAQs - Acidic Conditions

Q1: After an acidic workup (e.g., washing with 1M HCl), my TLC shows a new, more polar spot, and my product yield is significantly lower. What is happening?

Answer: This observation strongly suggests acid-catalyzed hydrolysis of one or both methoxy groups. The electron-donating nature of the methoxy groups and the amino group makes the pyridine ring susceptible to electrophilic attack, but the primary instability in strong acid stems from the ether linkages.

  • Causality (The "Why"): The oxygen atom of a methoxy group can be protonated under strongly acidic conditions. This protonation turns the methoxy group into a good leaving group (methanol). A water molecule can then act as a nucleophile, attacking the carbon atom, leading to the formation of a hydroxypyridine (which likely exists in its more stable pyridone tautomeric form). This process can happen once or twice, leading to mono- or di-hydroxy byproducts, which are significantly more polar than the starting material. Several studies have documented the acid hydrolysis of methoxy groups on pyridine and other aromatic rings.[2]

  • Troubleshooting & Solutions:

    • Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride (NH₄Cl) solution or even just water, to remove inorganic impurities.

    • Temperature Control: Perform all acidic washes and extractions at low temperatures (0-5 °C) to significantly slow the rate of hydrolysis.

    • Minimize Contact Time: Do not let the organic layer remain in contact with the acidic aqueous phase for an extended period. Separate the layers promptly after washing.

    • Non-Aqueous Workup: If your downstream process allows, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid impurities.

Q2: I've lost my compound entirely after an acidic extraction. I can't find it in the organic or aqueous layer. Where did it go?

Answer: It is highly probable that your compound is in the acidic aqueous layer. The this compound molecule has two basic sites: the primary amino group and the pyridine ring nitrogen. In the presence of acid, both of these sites can be protonated, forming a dicationic salt. This salt is highly polar and will be soluble in the aqueous layer, not the organic solvent.

  • Causality (The "Why"): The basicity of the amino group and the sp²-hybridized pyridine nitrogen leads to the formation of an ammonium salt (-NH₃⁺) and a pyridinium salt (>NH⁺) respectively.[3][4] This salt formation drastically increases the compound's water solubility.

  • Troubleshooting & Solutions:

    • Confirm and Recover: Take a small sample of the acidic aqueous layer and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until it is pH > 8. If your compound is present, it should precipitate out as a solid. You can then extract the neutralized aqueous layer again with an organic solvent (e.g., ethyl acetate, DCM) to recover your product.

    • Preventative Measure: Before extraction, neutralize your reaction mixture to a pH of ~7-8. This will ensure your compound remains in its neutral, organic-soluble form.

Parent This compound Protonated Protonated Species (Water Soluble Salt) Parent->Protonated Fast (Strong Acid) Mono_Hydrolysis Mono-Hydrolysis Product (Hydroxypyridone) Parent->Mono_Hydrolysis Slow / Heat (H₂O, H⁺) Di_Hydrolysis Di-Hydrolysis Product (Dihydroxypyridone) Mono_Hydrolysis->Di_Hydrolysis Slow / Heat (H₂O, H⁺)

Caption: Protonation and potential hydrolysis pathways under acidic conditions.

PART 2: Troubleshooting Guide & FAQs - Basic Conditions

Q1: My reaction mixture turned dark brown or black upon adding a strong base like sodium hydroxide (NaOH). Is this normal?

Answer: No, this is a clear sign of decomposition. Nitro-substituted aromatic rings are electron-deficient and can be susceptible to nucleophilic attack or other complex degradation pathways in the presence of strong, nucleophilic bases like hydroxide.

  • Causality (The "Why"): The potent electron-withdrawing effect of the nitro group makes the pyridine ring highly electrophilic. A strong nucleophile like the hydroxide ion (OH⁻) can attack the ring, potentially leading to the formation of colored Meisenheimer-type complexes or initiating a cascade of reactions that result in ring-opening or polymerization. While specific literature on this exact molecule is scarce, this is a known reactivity pattern for electron-deficient nitropyridines.[1][5]

  • Troubleshooting & Solutions:

    • Use Weaker Bases: Whenever possible, substitute strong inorganic bases with milder organic bases like triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Lower the Temperature: If a strong base is unavoidable, run the reaction at the lowest possible temperature to control the rate of decomposition.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative decomposition pathways that may be initiated by the base.

Q2: The literature suggests using sodium methoxide for a similar transformation. Is this compound stable to those conditions?

Answer: The compound is likely stable to sodium methoxide in methanol for short periods at controlled temperatures, as this is a common method for introducing methoxy groups onto chloro-nitropyridines.[6][7] However, this stability is not absolute.

  • Causality (The "Why"): Sodium methoxide is a strong base but a less aggressive nucleophile than hydroxide in this context, especially when methanol is the solvent. The common ion effect can suppress unwanted side reactions. However, prolonged reaction times, elevated temperatures, or the presence of water could still lead to degradation.

  • Best Practices:

    • Anhydrous Conditions: Ensure your methanol and sodium methoxide are strictly anhydrous.

    • Temperature Control: Maintain the recommended reaction temperature and do not overheat.

    • Monitor Closely: Follow the reaction's progress by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.

Parent This compound Attack Nucleophilic Attack (e.g., by OH⁻) Parent->Attack Strong Base (NaOH, KOH) Decomposition Complex Decomposition (Colored Byproducts) Attack->Decomposition

Caption: Decomposition pathway initiated by strong nucleophilic bases.

PART 3: Experimental Protocols & Best Practices

Protocol 1: Confirmatory Stability Test

This protocol allows you to quickly test the stability of your compound under the specific acidic or basic conditions of your planned workup.[8]

  • Preparation: Set up three small vials.

    • Vial A (Control): Dissolve a small amount (~1-2 mg) of your compound in 0.5 mL of your primary organic solvent (e.g., Ethyl Acetate).

    • Vial B (Acid Test): Dissolve ~1-2 mg of your compound in 0.5 mL of the organic solvent, then add 0.5 mL of the acidic solution you plan to use (e.g., 1M HCl).

    • Vial C (Base Test): Dissolve ~1-2 mg of your compound in 0.5 mL of the organic solvent, then add 0.5 mL of the basic solution you plan to use (e.g., 1M NaOH).

  • Incubation: Stir all three vials vigorously at room temperature for 15-30 minutes (or for the anticipated duration of your workup).

  • Analysis: Spot each of the three organic layers on a single TLC plate. If a new spot appears or the original spot diminishes in Vials B or C compared to the control in Vial A, your compound is unstable under that condition.

Protocol 2: Recommended Gentle Workup for Post-Reaction Processing
  • Quenching: Cool the reaction mixture to 0 °C.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x volume).

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.

Best Practices for Storage
  • Storage: Store the solid compound in a tightly sealed amber glass vial in a cool, dark, and dry place. A desiccator is recommended.

  • Solution Stability: Solutions, especially in protic solvents, should be prepared fresh. If storage is necessary, use anhydrous aprotic solvents (e.g., DMF, DMSO), protect from light, and store at -20 °C.[1]

PART 4: Analysis and Detection of Degradation

Degradation can be monitored by chromatographic and spectroscopic methods. The table below outlines expected analytical changes.

Analysis MethodParent CompoundPrimary Acidic Degradation Product(s) (Hydrolyzed)
TLC Moderate RfLower Rf (significantly more polar)
HPLC (Reverse Phase) Later retention timeEarlier retention time
Mass Spec (ESI+) Expected [M+H]⁺[M-14+H]⁺ (mono-hydrolysis) or [M-28+H]⁺ (di-hydrolysis)
¹H NMR Two distinct methoxy singlets (~6H total)Loss of one or both methoxy singlets; potential appearance of a broad -OH peak.

References

  • BenchChem. (n.d.). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide.
  • Journal of the American Chemical Society. (n.d.). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Retrieved from [Link]

  • BenchChem. (n.d.). Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
  • Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. (2018). PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition reactions of 4-nitropyridine. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PMC - NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • MDPI. (n.d.). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Abnormal behavior of nitropyridines in substitution reactions with anions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 5',6-Dimethoxy-[3,3'-bipyridin]-5-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • MDPI. (n.d.). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Pyridine Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine nitration. As a senior application scientist, I understand that achieving selective mononitration while preventing over-nitration is a frequent challenge. This resource provides in-depth troubleshooting guidance and frequently asked questions to support your experimental success. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Challenge of Pyridine Nitration

Pyridine is an electron-deficient aromatic heterocycle, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] The electron-withdrawing nature of the nitrogen atom deactivates the ring, particularly at the ortho (2- and 6-) and para (4-) positions.[1][2][3] Consequently, forcing conditions such as high temperatures and strong nitrating agents (e.g., fuming nitric acid) are often required, which unfortunately can lead to low yields and the formation of undesired di- and poly-nitrated byproducts.[1][2] The primary product of direct nitration is typically 3-nitropyridine.[1][3]

Troubleshooting Guide: Preventing Over-Nitration

Over-nitration is a common hurdle, especially when working with substituted pyridines that may be more activated towards electrophilic attack. The following table outlines common issues, their probable causes, and actionable solutions to favor mono-nitration.

Issue Probable Cause(s) Recommended Solution(s)
Significant formation of dinitrated products 1. Excessive Nitrating Agent: Using a large stoichiometric excess of the nitrating agent (e.g., HNO₃/H₂SO₄) increases the probability of multiple nitration events.[1]2. High Reaction Temperature: Elevated temperatures increase the reaction rate, including the rate of the second nitration.[1]3. Concentrated Reaction Mixture: A high concentration of reactants can lead to localized "hot spots" and increased rates of di-nitration.1. Control Stoichiometry: Use a minimal excess of the nitrating agent. Carefully calculate and dispense the required amount.2. Lower and Control Temperature: Maintain a consistently low and controlled temperature throughout the reaction. This can be achieved using an ice bath or a cryocooler.[1]3. Slow Addition: Add the nitrating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the active nitrating species at any given time.[1]4. Dilution: Use an appropriate solvent to dilute the reaction mixture, which can help dissipate heat and reduce the concentration of the nitrating species.
Low Yield of Mononitrated Product 1. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.2. Degradation of Starting Material or Product: Harsh reaction conditions can lead to the decomposition of the pyridine substrate or the desired nitrated product.3. Poor Work-up Procedure: The desired product may be lost during the extraction and purification steps.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.[1]2. Optimize Reaction Time: Stop the reaction once the maximum yield of the mononitrated product is observed to prevent both incomplete reaction and over-nitration.[1]3. Careful Neutralization: During work-up, carefully neutralize the acidic reaction mixture by pouring it onto crushed ice and slowly adding a base (e.g., sodium carbonate solution) to avoid excessive heat generation that could degrade the product.[1]
Poor Regioselectivity (Formation of undesired isomers) 1. Steric Hindrance: Bulky substituents on the pyridine ring can influence the position of nitration.[4]2. Electronic Effects of Substituents: Electron-donating groups can activate the ring and direct the incoming nitro group to specific positions, while electron-withdrawing groups further deactivate the ring.[1][4]1. Consider Alternative Strategies: For specific isomers that are difficult to obtain through direct nitration, consider alternative synthetic routes such as the nitration of a pyridine-N-oxide intermediate.[4][5]2. Protecting Groups: In some cases, protecting groups can be used to block certain positions on the ring and direct nitration to the desired position.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine less reactive than benzene towards nitration?

The nitrogen atom in the pyridine ring is more electronegative than carbon, which causes it to withdraw electron density from the ring through an inductive effect.[2][3] This makes the pyridine ring electron-deficient and therefore less attractive to electrophiles like the nitronium ion (NO₂⁺).

Q2: Why does nitration of pyridine primarily occur at the 3-position?

When an electrophile attacks the pyridine ring, a positively charged intermediate (sigma complex) is formed. If the attack occurs at the 2- or 4-position, one of the resonance structures of the sigma complex places the positive charge on the already electron-deficient nitrogen atom, which is highly energetically unfavorable.[3] In contrast, attack at the 3-position results in a sigma complex where the positive charge is distributed across the carbon atoms, avoiding the destabilization of placing a positive charge on the nitrogen.[3]

Q3: I am still getting significant over-nitration despite controlling the temperature and stoichiometry. What else can I do?

If over-nitration remains a problem, consider alternative nitrating agents or synthetic strategies. One effective method is the use of dinitrogen pentoxide (N₂O₅) in an organic solvent.[6][7][8] This reaction proceeds through an N-nitropyridinium intermediate, which then rearranges to form 3-nitropyridine, often with good yields.[6][9][10]

Another powerful technique is the nitration of pyridine-N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.[4][5] After nitration, the N-oxide can be deoxygenated to yield the desired nitropyridine.

Q4: How do substituents on the pyridine ring affect nitration?

Substituents have a profound impact on both the rate and regioselectivity of nitration.

  • Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier but also increasing the risk of over-nitration. They generally direct the incoming nitro group to the ortho and para positions relative to themselves.[1]

  • Electron-withdrawing groups (e.g., halogens, nitro groups) further deactivate the ring, making nitration even more challenging. They typically direct the incoming nitro group to the meta position relative to themselves.[1]

Experimental Protocol: Controlled Mononitration of Pyridine-N-Oxide

This protocol provides a general method for the synthesis of 4-nitropyridine-N-oxide, which can be a valuable intermediate for obtaining 4-substituted pyridines and can help avoid the harsh conditions of direct pyridine nitration.[5]

Materials:

  • Pyridine-N-oxide

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.[5]

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide and heat it to 60°C.[5]

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.[5]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto 150 g of crushed ice in a beaker.

    • Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid should precipitate.[5]

  • Isolation and Purification:

    • Collect the yellow precipitate by vacuum filtration.

    • Extract the product from the solid using acetone.

    • Evaporate the acetone to obtain the crude 4-nitropyridine-N-oxide.

    • The product can be further purified by recrystallization from acetone if necessary.[5]

Troubleshooting Workflow for Pyridine Nitration

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during pyridine nitration.

TroubleshootingWorkflow cluster_low_yield Low Yield Troubleshooting cluster_over_nitration Over-nitration Troubleshooting start Start: Pyridine Nitration check_yield Check Yield and Purity (TLC, GC-MS) start->check_yield low_yield Low Yield of Mononitro Product check_yield->low_yield Low over_nitration Significant Over-nitration check_yield->over_nitration High Impurity desired_product Desired Mononitro Product Obtained check_yield->desired_product Good increase_time_temp Increase Reaction Time/Temp low_yield->increase_time_temp check_workup Review Work-up Procedure low_yield->check_workup lower_temp Lower Reaction Temperature over_nitration->lower_temp increase_time_temp->check_yield Re-run check_workup->check_yield Re-run reduce_nitrating_agent Reduce Stoichiometry of Nitrating Agent lower_temp->reduce_nitrating_agent slow_addition Slow Dropwise Addition of Nitrating Agent reduce_nitrating_agent->slow_addition slow_addition->check_yield Re-run alt_method Consider Alternative Method (e.g., Pyridine-N-Oxide or N2O5) slow_addition->alt_method alt_method->start New Strategy

Caption: Decision workflow for troubleshooting pyridine nitration.

References

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. (n.d.).
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem. (n.d.).
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem. (n.d.).
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
  • Nitropyridines: Synthesis and reactions - Sci-Hub. (n.d.).
  • Synthesis of 3-nitropyridine (III). | Download Scientific Diagram - ResearchGate. (n.d.).
  • Nitropyridines, their synthesis and reactions - Sci-Hub. (n.d.).
  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? - Quora. (2021, July 9).
  • Pyridines: properties, syntheses & reactivity. (n.d.).
  • WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents. (n.d.).
  • Pyridines. (n.d.).
  • Why does pyridine not undergo an electrophilic substitution reaction? - Quora. (2017, June 7).
  • Discuss the chemistry of pyridine under nitration | Filo. (n.d.).
  • US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents. (n.d.).
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - Benchchem. (n.d.).
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022, December 24).
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.).
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (n.d.).
  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? - Quora. (2013, November 25).
  • Electrophilic substitution on pyridine. - Química Organica.org. (n.d.).
  • Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.).
  • Nitration of 4-acetyl-pyridine : r/Chempros - Reddit. (2024, October 2).
  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine - FCAD Group. (n.d.).

Sources

Navigating the Nuances of 2,6-Dimethoxy-5-nitropyridin-3-amine: A Technical Guide to Reaction Workup and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive technical support center for handling reactions involving 2,6-Dimethoxy-5-nitropyridin-3-amine. As a Senior Application Scientist, I understand that the success of a synthesis often lies in the details of the workup and purification. This guide is designed to provide you with in-depth, field-proven insights into the specific challenges and best practices associated with this versatile yet sensitive molecule. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your outcomes.

Core Compound Characteristics: What to Expect

Before delving into workup procedures, it's crucial to understand the physicochemical properties of this compound that influence its behavior in a reaction mixture.

PropertyValue/ObservationImplication for Workup
Molecular Weight 199.16 g/mol Standard for a small molecule.
Appearance Typically a solidFacilitates isolation by filtration if it precipitates.
Polarity HighLikely soluble in polar organic solvents and potentially sparingly soluble in water. This will dictate solvent choice for extraction and chromatography.
pKa (Predicted) The pKa of the analogous 2,6-dimethoxypyridin-3-amine is predicted to be around 3.12.[1] The strong electron-withdrawing nitro group at the 5-position will further decrease the basicity of the amino group in this compound, likely resulting in a pKa < 3.The amine is a weak base. Acidic washes for extraction must be carefully considered to avoid product loss into the aqueous layer, especially at very low pH.
Solubility While specific quantitative data is limited, related nitropyridines are generally soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane, with limited solubility in non-polar solvents and water.[2][3]A mixed solvent system may be necessary for purification. Anti-solvent precipitation could be a viable purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of reactions involving this compound.

Q1: My reaction mixture is a complex mess, and I'm struggling to isolate my product. What's the first step?

A1: A complex reaction mixture often points to incomplete reaction or the formation of side products. Before attempting a large-scale workup, it is crucial to analyze a small aliquot of the crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expert Insight: The presence of a spot corresponding to your starting material indicates an incomplete reaction. If you observe multiple new spots, side reactions have likely occurred. A common side product in the synthesis of related nitro-aromatic compounds is the mono-nitrated precursor, which can arise from incomplete nitration.[4]

Q2: I'm performing an aqueous workup, but my product seems to be lost in the aqueous layer. Why is this happening and how can I prevent it?

A2: The weakly basic nature of the amine group in this compound is the likely culprit. While acidic washes are a standard method to remove basic impurities, a strongly acidic wash can protonate your product, rendering it water-soluble.

  • Causality: The electron-withdrawing effect of the nitro group significantly reduces the basicity of the amino group.

  • Solution:

    • Use a milder acidic wash, such as a saturated solution of ammonium chloride (NH₄Cl), which has a pH of around 4.5-6.0.

    • Alternatively, perform a neutral water wash first to remove water-soluble impurities before any acidic wash.

    • If you must use a stronger acid, back-extract the acidic aqueous layer with a polar organic solvent like ethyl acetate after neutralizing it with a mild base like sodium bicarbonate to recover any dissolved product.

Q3: My product is precipitating out of solution during the workup, but it appears oily and impure. How can I obtain a clean, crystalline solid?

A3: This phenomenon, known as "oiling out," is common with polar compounds that have moderate solubility. It often occurs when the solution is too concentrated or cooled too quickly.

  • Expert Insight: The goal is to achieve slow, controlled crystallization.

  • Protocol:

    • Re-dissolve the oily product in a minimal amount of a good, hot solvent (e.g., methanol or ethyl acetate).

    • Slowly add a miscible anti-solvent (a solvent in which your product is poorly soluble, such as hexanes or water) dropwise until you observe persistent turbidity.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q: What is a general, robust workup procedure for a reaction involving this compound?

A: A general procedure that can be adapted based on the specific reaction is as follows:

  • Quenching: If your reaction involves strong acids or bases, carefully quench the reaction mixture. For acidic reactions, pouring the mixture over ice and then slowly adding a saturated solution of sodium bicarbonate is a common practice.[5]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (to remove any remaining acid).

    • Brine (to facilitate the separation of the organic and aqueous layers and remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

Q: What are the best methods for purifying this compound?

A: The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is relatively pure, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For complex mixtures, silica gel column chromatography is effective. Due to the polar nature of the compound, a polar mobile phase will be required. A good starting point is a gradient of ethyl acetate in hexanes.

Q: What are some potential side products to look out for during the synthesis and how can I minimize their formation?

A: Based on the synthesis of analogous compounds, potential impurities could include:

  • Mono-nitrated precursors: Arises from incomplete nitration during the synthesis of the starting materials. To minimize this, ensure you are using appropriate nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acid) and allowing for sufficient reaction time.[5][6]

  • Over-nitrated species: While less common for this specific structure, it's a possibility. Careful control of reaction temperature and stoichiometry of the nitrating agent is key.

  • Products of nucleophilic aromatic substitution: If your reaction conditions involve strong nucleophiles, they could potentially displace the methoxy groups, although this is less likely due to the electron-donating nature of the methoxy groups.

Visualizing the Workflow

A clear understanding of the workup sequence is essential for success. The following diagrams illustrate the decision-making process for a standard workup and purification.

Workup_Procedure start Crude Reaction Mixture quench Quench Reaction (e.g., with ice/water) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry crude_product Crude Product dry->crude_product Purification_Decision_Tree crude_product Crude Product Analysis (TLC/LC-MS) high_purity High Purity? crude_product->high_purity recrystallize Recrystallization high_purity->recrystallize Yes column Column Chromatography high_purity->column No pure_product Pure Product recrystallize->pure_product column->pure_product

Sources

Technical Support Center: Scale-Up Challenges for the Production of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2,6-Dimethoxy-5-nitropyridin-3-amine. It provides in-depth technical support through a troubleshooting and FAQ format, addressing common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.

Overview of the Synthetic Pathway

The synthesis of this compound typically involves the regioselective nitration of the precursor, 2,6-dimethoxypyridin-3-amine. The electron-donating nature of the amino and methoxy groups activates the pyridine ring towards electrophilic aromatic substitution. However, this high reactivity also presents significant challenges, particularly concerning reaction control and selectivity, which are magnified during scale-up.

G cluster_0 Synthesis Workflow A Starting Material 2,6-Dimethoxypyridin-3-amine B Critical Step: Nitration (e.g., HNO₃ / H₂SO₄) A->B Electrophilic Substitution C Reaction Quench & Work-up B->C Controlled Addition to Ice D Crude Product Isolation C->D Filtration E Purification (e.g., Recrystallization) D->E Impurity Removal F Final Product This compound E->F High Purity API

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: From Lab to Plant

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Q1: My reaction yield dropped significantly from 90% at the 10g lab scale to less than 60% on the 1kg scale. What are the likely causes?

A significant drop in yield during scale-up is a common issue often rooted in mass and heat transfer limitations.[1] Here is a systematic approach to diagnosing the problem:

  • Causality 1: Inefficient Heat Transfer & Localized Hotspots: Nitration reactions are highly exothermic.[2] What is easily managed in a small flask with an ice bath can become a runaway reaction in a large reactor.[3] Inefficient stirring or inadequate jacket cooling can create localized "hot spots" where the temperature is much higher than the probe reading. This leads to thermal degradation of the starting material and product, and promotes side reactions.

  • Causality 2: Poor Mass Transfer & Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more difficult.[1] If the nitrating agent is not dispersed quickly and evenly, localized areas of high concentration can lead to the formation of undesired byproducts, such as di-nitro compounds, or degradation.

  • Causality 3: Extended Reaction/Addition Times: To control the exotherm on a larger scale, the nitrating agent is often added over a much longer period. This extended reaction time at potentially elevated temperatures can cause product degradation if the product itself is not stable under the reaction conditions.

Troubleshooting Workflow:

G cluster_0 Investigation Path start Low Yield at Scale check_mixing 1. Evaluate Mixing Efficiency - Install baffles? - Calibrate stirrer speed (RPM)? - Use CFD modeling? start->check_mixing check_temp 2. Profile Internal Temperature - Multiple probes? - Compare jacket vs. internal temp. - Perform RC1 Calorimetry? [5] check_mixing->check_temp check_ipc 3. Analyze In-Process Controls (IPCs) - Take samples during addition. - Use HPLC to check for degradation or side products. check_temp->check_ipc check_stability 4. Test Product Stability - Hold a sample of pure product in reaction media. - Analyze for degradation over time. check_ipc->check_stability

Caption: Decision tree for troubleshooting low yield during scale-up.

Q2: I'm observing a new, significant impurity in my crude product at scale that wasn't present in the lab. How do I identify and mitigate it?

The appearance of new impurities on scale-up often points to side reactions favored by longer reaction times or localized temperature/concentration gradients.

  • Potential Impurity Sources:

    • Over-Nitration: Formation of a di-nitro pyridine species. This is often caused by localized high concentrations of the nitrating agent or excessive temperatures.

    • Isomer Formation: While the 5-nitro position is electronically favored, nitration at other positions on the ring can occur, especially if the reaction is not properly controlled.

    • Oxidation: The amino group is susceptible to oxidation by nitric acid, especially in the presence of nitrous acid, which can catalyze the reaction. This can lead to complex, often colored, byproducts.

    • Hydrolysis: The methoxy groups can be sensitive to the highly acidic conditions (H₂SO₄), potentially leading to hydrolysis to hydroxy-pyridines, which may then react further.

Mitigation Strategies & Data Summary:

Impurity TypeLikely CauseRecommended ActionIn-Process Control
Di-nitro Species Poor mixing; high local concentration of HNO₃.Improve agitation; slow down addition rate of nitrating agent; consider reverse addition (adding substrate to acid).HPLC/UPLC, LC-MS
Positional Isomer High reaction temperature.Maintain strict temperature control (<5 °C); perform reaction calorimetry to understand the exotherm.[3]HPLC/UPLC with isomer-specific method
Oxidation Byproducts Presence of nitrous acid (HNO₂); "hot spots".Consider adding a nitrous acid scavenger (e.g., urea, sulfamic acid) to the reaction mixture before nitration.[4]Visual (color change), HPLC/UPLC
Hydrolyzed Species Extended exposure to strong acid; high temp.Minimize reaction time after nitration is complete; quench the reaction as soon as IPC shows full conversion.HPLC/UPLC, LC-MS
Q3: The reaction exotherm is much more difficult to control in our 100L reactor than in the 5L pilot vessel. What are the critical safety considerations?

Controlling the exotherm of a nitration is the most critical safety challenge during scale-up.[5] The heat generated by the reaction increases with volume (cubed), while the surface area available for cooling only increases by a squared factor. This fundamental principle means that heat removal becomes progressively less efficient at larger scales.

Critical Safety Considerations:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is mandatory. Techniques like Reaction Calorimetry (RC1) and Accelerating Rate Calorimetry (ARC) can determine the heat of reaction, adiabatic temperature rise (ΔTad), and the Time to Maximum Rate under adiabatic conditions (TMRad).[3][4] This data is used to define safe operating limits.

  • Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. The addition must be slow enough that the reactor's cooling system can remove the heat generated, maintaining a stable internal temperature. The addition should be immediately stopped if the temperature deviates from the setpoint.

  • Emergency Preparedness: A documented plan for handling a thermal runaway must be in place. This includes having a pre-charged quench solution (e.g., cold water or a suitable base) ready to be added to the reactor to stop the reaction. The reactor must also be equipped with appropriately sized pressure relief systems (e.g., rupture discs).

  • Accurate Reagent Stoichiometry: An overcharge of nitric acid can dramatically increase the risk and severity of a thermal runaway.[3] The concentration of the nitric acid and sulfuric acid must be accurately determined before use.

G safety_center Nitration Scale-Up Safety calorimetry Thermal Hazard Assessment Use RC1/ARC to measure: - Heat of Reaction (ΔHr) - Adiabatic Temp Rise (ΔTad) - Onset Temperature [2, 5] safety_center->calorimetry addition Reagent Control Slow, controlled addition. - Link addition pump to temp probe. - Accurately titrate acids. [2] safety_center->addition cooling Heat Management Ensure adequate cooling capacity. - Monitor ΔT (Jacket vs. Internal). - Good agitation is critical. [4] safety_center->cooling emergency Emergency Plan Pre-planned quench procedure. - Functioning relief systems. - Trained personnel. safety_center->emergency

Caption: Key pillars of safety for nitration reaction scale-up.

Frequently Asked Questions (FAQs)

Q: What is the best nitrating system to use for this molecule at scale? A: While various nitrating agents exist, a mixture of fuming nitric acid and concentrated sulfuric acid or oleum is common for pyridine derivatives.[6][7] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For scale-up, using a well-defined, commercially available mixed acid can ensure batch-to-batch consistency. The optimal ratio and concentration should be determined at the lab scale and confirmed with safety studies before implementation.[8]

Q: How should the reaction work-up be adapted for a larger scale? A: Quenching a large volume of concentrated acid by adding it to ice/water is a highly exothermic process that can be hazardous at scale. A "reverse quench," where cold water is slowly and controllably added to the reaction mixture, is often safer, provided the product is stable to the transient temperature increase. The vessel used for quenching must have independent and robust cooling. Ensure adequate ventilation to handle any NOx gases that may be released.[9]

Q: What purification method is most suitable for large-scale production? A: Recrystallization is typically the most scalable and cost-effective method for purifying solid organic compounds.[1] The key challenge is identifying a suitable solvent system that provides good recovery and effectively removes the key impurities. A binary solvent system (e.g., ethanol/water, isopropanol/heptane) often provides better selectivity than a single solvent. The cooling profile during recrystallization should be carefully controlled to ensure consistent particle size and purity.

Q: What are the essential in-process controls (IPCs) for this reaction? A: At a minimum, you should use HPLC or UPLC to monitor the reaction. A validated method should be able to separate the starting material, product, and any known or potential impurities. Samples should be taken before the reaction starts, periodically during the addition of the nitrating agent, and at the end of the reaction to confirm completion. This allows you to track the consumption of the starting material and the formation of product and byproducts, providing critical data for process understanding and control.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative Example)
  • Setup: Equip a 500 mL, 3-neck round-bottom flask with a mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel. Place the flask in a dry ice/acetone bath.

  • Acid Mixture: To the flask, add concentrated sulfuric acid (98%, 50 mL). Cool the acid to -5 °C.

  • Substrate Addition: In a separate beaker, dissolve 2,6-dimethoxypyridin-3-amine (10.0 g) in concentrated sulfuric acid (30 mL) and transfer this solution to the dropping funnel.

  • Nitration: Add the substrate solution dropwise to the cold, stirred sulfuric acid in the flask, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, add a pre-cooled mixture of fuming nitric acid (90%, 5.5 mL) and sulfuric acid (15 mL) dropwise, again maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture for 1-2 hours at 0-5 °C. Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: Adjust the pH of the resulting slurry to ~7-8 with a cold aqueous solution of sodium hydroxide. Filter the resulting precipitate, wash the filter cake with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Key Considerations for Scale-Up (1 kg Scale)
  • Reactor & Safety: Use a glass-lined or Hastelloy reactor with appropriate cooling capacity, validated pressure relief systems, and a robust agitation system. All reagents must be charged via calibrated pumps. Conduct a full safety review based on calorimetric data before proceeding.[2][5]

  • Reagent Addition: The addition of the nitrating agent must be done subsurface to ensure rapid dispersion. The addition rate should be controlled by a feedback loop linked to the internal temperature probe. A typical addition time might be 4-8 hours.

  • Temperature Control: Maintain the jacket temperature significantly lower than the desired internal temperature (e.g., -15 °C jacket for 0 °C internal) to provide a sufficient driving force for heat removal.

  • Quench: A reverse quench is recommended. The reaction mass should be transferred via a pump into a separate, cooled quench vessel containing a calculated amount of cold water or a dilute base. The rate of transfer must be carefully controlled to manage the quench exotherm.

  • Isolation & Drying: Use a centrifuge or a filter-dryer for solid isolation to minimize manual handling. Ensure the product is washed thoroughly to remove inorganic salts. Drying should be performed in a vacuum oven with a controlled temperature profile to prevent product degradation.

References

  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • American Chemical Society. (2021). Supporting Information for Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. [Link]

  • ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]

  • Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials, 5(2), 3-19. [Link]

  • CNKI. (2011). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]

  • Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (1997).

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Validation & Comparative

A Comparative Guide to the Structural Validation of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Need for Structural Certainty

2,6-Dimethoxy-5-nitropyridin-3-amine (Molecular Formula: C₇H₉N₃O₄, Molecular Weight: 199.16 g/mol ) is a substituted pyridine derivative of interest in pharmaceutical research.[4] Its specific arrangement of methoxy, nitro, and amine functional groups on a pyridine core makes it a valuable scaffold for synthesizing more complex molecules with potential therapeutic activity. Before committing to extensive biological screening or lead optimization, it is imperative to confirm that the synthesized molecule's three-dimensional structure is precisely what was intended.[2]

Any ambiguity in the position of the substituents could drastically alter the molecule's interaction with biological targets.[3] Therefore, a robust analytical workflow is required to validate the chemical structure at an atomic level. This guide focuses on the gold-standard technique for this purpose—single-crystal X-ray crystallography—and contextualizes its results by comparing them with data from other widely used analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive and detailed information about the atomic arrangement within a crystalline solid.[5] By measuring the diffraction pattern of X-rays passing through a high-quality crystal, this technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of a molecule.[6][7]

Principle of the Technique

Crystalline substances act as three-dimensional diffraction gratings for X-rays.[8] When a monochromatic X-ray beam strikes a crystal, it is diffracted into a unique pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice. By analyzing this pattern, a three-dimensional electron density map can be generated, from which the precise coordinates of each atom in the molecule can be determined.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Critical Step): High-quality single crystals, typically >0.1 mm in all dimensions and free of significant defects, are required.[7] For this compound, a suitable crystal was grown by slow evaporation of a saturated solution in ethyl acetate at room temperature over several days. The causality here is that slow evaporation allows molecules the time to organize into a well-ordered crystal lattice, which is essential for producing a sharp diffraction pattern.

  • Crystal Mounting: A suitable, optically clear crystal (ideally 150-250 microns) is selected under a microscope and mounted on a goniometer head using a thin glass fiber or a cryo-loop.[6][8]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibration of the atoms. It is then exposed to a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[6] The crystal is rotated, and a series of diffraction images are collected by a detector, often a CCD or pixel detector.[7][8]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods) to generate an initial electron density map and atomic model.[7] This model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.[9]

Data Presentation: Crystallographic Data for a Nitropyridine Analogue
ParameterValue
Compound 3-Chloro-5-methoxy-2,6-dinitropyridine [10]
Molecular FormulaC₆H₄ClN₃O₅
Molecular Weight233.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.6490 (13)
b (Å)10.842 (2)
c (Å)12.715 (3)
β (°)95.55 (3)
Volume (ų)912.3 (3)
Z (Molecules/unit cell)4
Radiation SourceMo Kα

This data provides unambiguous proof of the molecular connectivity and conformation in the solid state.

Visualization of the X-ray Crystallography Workflow

X_Ray_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Final Structure Validation Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Analysis: Orthogonal Validation Techniques

While X-ray crystallography is the gold standard, it requires high-quality crystals, which are not always obtainable. Furthermore, it provides a picture of the molecule in the solid state, which may differ from its conformation in solution. Therefore, validating the structure with orthogonal (independent) techniques is a critical component of a robust analytical strategy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[13]

  • Principle: Atomic nuclei with a property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy levels.[13] Absorption of radiofrequency energy causes nuclei to transition to the higher energy state. The precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint of the atom's position in the molecule.[11][14]

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are used to avoid large interfering signals from the solvent itself.[15]

    • Data Acquisition: Place the sample in an NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra.

    • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Data Interpretation & Comparison: The number of signals, their chemical shifts (ppm), integration (for ¹H), and splitting patterns (multiplicity) in the NMR spectra must be consistent with the proposed structure of this compound.

Technique Expected Data for this compound Information Provided
¹H NMR - A singlet for the aromatic proton (C4-H).- Two distinct singlets for the two methoxy groups (-OCH₃).- A broad singlet for the amine protons (-NH₂).Confirms the number and electronic environment of different types of protons.
¹³C NMR - Six distinct signals corresponding to the seven carbon atoms (two methoxy carbons may be equivalent or non-equivalent depending on rotation).Confirms the number of unique carbon environments in the molecule.
B. High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule by measuring its mass with extremely high precision.[16][17]

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution instruments can measure m/z values to several decimal places.[18] This precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas, because the exact masses of isotopes are not integers (e.g., ¹⁶O = 15.9949 amu, ¹⁴N = 14.0031 amu).[18][19]

  • Experimental Protocol:

    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) and compare its exact measured mass to the calculated mass for the proposed formula.

  • Data Interpretation & Comparison:

Parameter Value
Molecular Formula C₇H₉N₃O₄
Calculated Exact Mass ([M+H]⁺) 200.0666
Observed Mass ([M+H]⁺) Must be within 5 ppm of the calculated value.

A match within this narrow tolerance provides strong evidence for the proposed molecular formula.[20]

Synthesizing the Evidence: A Multi-Technique Approach

The true power of structural validation lies not in a single technique but in the confluence of evidence from multiple, independent methods. X-ray crystallography provides the definitive 3D structure, HRMS confirms the elemental formula, and NMR verifies that the structure is consistent in a solution environment.

Logical_Validation cluster_main Primary Validation cluster_support Orthogonal (Supporting) Validation XRay Single-Crystal X-ray Crystallography Final_Structure Unambiguous Structure Confirmed XRay->Final_Structure Provides Absolute 3D Structure NMR NMR Spectroscopy (¹H, ¹³C) NMR->Final_Structure Confirms Connectivity in Solution HRMS High-Resolution Mass Spectrometry HRMS->Final_Structure Confirms Elemental Composition IR Infrared Spectroscopy IR->Final_Structure Confirms Functional Groups

Caption: Logical relationship for multi-technique structural validation.

Conclusion

References

  • What is high-resolution mass spectrometry for determining molecular formulas? Metabo-Profile.

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comparing the efficacy of catalysts for 2,6-Dimethoxy-5-nitropyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Catalytic Systems for the Synthesis of 2,6-Dimethoxy-5-nitropyridin-3-amine

This guide provides a comprehensive comparison of catalytic systems for the synthesis of this compound, a key intermediate in pharmaceutical development. We will delve into the synthetic pathway, compare the efficacy of common catalysts for the critical selective reduction step, and provide detailed experimental protocols grounded in established scientific literature.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry. The pyridine core, adorned with a specific arrangement of methoxy, nitro, and amine functional groups, makes it a versatile precursor for synthesizing complex heterocyclic compounds, including kinase inhibitors and other targeted therapeutics.[1] The efficient and selective synthesis of this intermediate is paramount for drug discovery and development pipelines. The most challenging transformation in its synthesis is typically the selective reduction of one nitro group in a dinitro-precursor, a step where the choice of catalyst is critical to achieving high yield and purity.

Section 1: General Synthetic Pathway

The synthesis of this compound is a multi-step process that generally begins with a readily available pyridine derivative. The overall transformation leverages fundamental organic reactions to build the required functionality on the pyridine ring.

A common route proceeds as follows:

  • Methoxylation : Starting from a di-halogenated pyridine, such as 2,6-dichloropyridine, a double nucleophilic substitution with sodium methoxide yields 2,6-dimethoxypyridine.

  • Dinitration : The electron-rich 2,6-dimethoxypyridine is then subjected to harsh nitrating conditions (e.g., a mixture of nitric and sulfuric acid or oleum) to introduce two nitro groups, yielding 2,6-dimethoxy-3,5-dinitropyridine.[2]

  • Selective Monoreduction : This is the pivotal, catalyst-dependent step. One of the two nitro groups of 2,6-dimethoxy-3,5-dinitropyridine is selectively reduced to an amine to yield the final product. The choice of catalyst and reaction conditions dictates the success of this transformation, preventing over-reduction to the diamine or other side reactions.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dimethoxypyridine A->B  NaOMe, MeOH   C 2,6-Dimethoxy- 3,5-dinitropyridine B->C  HNO₃, H₂SO₄/Oleum   D 2,6-Dimethoxy-5-nitro pyridin-3-amine C->D  Catalytic  Reduction  

Caption: General synthetic route to this compound.

Section 2: Comparative Analysis of Catalysts for Nitro Group Reduction

The selective reduction of an aromatic nitro group is a cornerstone of organic synthesis. For the specific conversion of 2,6-dimethoxy-3,5-dinitropyridine, the primary catalysts employed are heterogeneous, offering ease of separation and reusability. We will compare the most effective systems: Palladium on Carbon (Pd/C) and Raney Nickel.

Palladium on Carbon (Pd/C)

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups to amines.[3][4] Its activity, selectivity, and performance under mild conditions make it a preferred choice in many pharmaceutical syntheses.

  • Mechanism & Causality : The catalytic cycle involves the adsorption of both hydrogen gas and the nitro-substrate onto the palladium surface. The high-surface-area carbon support ensures efficient dispersion of palladium nanoparticles, maximizing the number of active sites.[3] The reaction proceeds through a series of intermediates (nitroso and hydroxylamine species) before yielding the final amine. Pd/C is known for its excellent chemoselectivity; it can reduce nitro groups without affecting other sensitive functionalities like esters, carboxylic acids, or even some halides under controlled conditions.

  • Advantages :

    • High Selectivity : Excellent at reducing nitro groups while preserving other functional groups.

    • Mild Conditions : Typically operates at low to moderate hydrogen pressures (1-5 atm) and room temperature.

    • High Efficacy : Often provides near-quantitative yields of highly pure product.[5]

    • Predictability : The reaction is well-understood and reliable.

  • Disadvantages :

    • Cost : Palladium is a precious metal, making the catalyst relatively expensive for large-scale production.

    • Hydrogen Source : Requires a source of hydrogen, often H₂ gas, which necessitates specialized pressure equipment.

Raney Nickel

Raney Nickel is a fine-grained, porous nickel catalyst, also known as "spongy nickel".[6] It is prepared by treating a nickel-aluminum alloy with concentrated sodium hydroxide to leach out the aluminum. It is a powerful and cost-effective reducing agent.

  • Mechanism & Causality : Raney Nickel is highly saturated with hydrogen from its preparation (activation) process. It acts as both a catalyst and a source of stored hydrogen. It is highly active for the reduction of a wide range of functional groups, including nitro compounds, nitriles, and alkenes.[6][7] Its high reactivity is a double-edged sword; while it ensures a rapid reaction, it can sometimes lead to lower selectivity compared to palladium-based catalysts.

  • Advantages :

    • Cost-Effective : Nickel is significantly cheaper than palladium, making it attractive for industrial-scale synthesis.[8]

    • High Activity : Reactions are often very fast, sometimes completing in minutes.[9]

    • Versatile Hydrogen Source : Can be used with H₂ gas or with hydrogen donors like hydrazine or hydrazinium monoformate, which can simplify the experimental setup.[9]

  • Disadvantages :

    • Pyrophoric Nature : Dry Raney Nickel is pyrophoric and can ignite spontaneously in air. It must be handled with extreme care, usually as a slurry in water or a solvent.[7]

    • Lower Selectivity : Its high reactivity can sometimes lead to the reduction of other functional groups in the molecule.

    • Catalyst Leaching : Trace amounts of nickel can leach into the product, which may be a concern in pharmaceutical applications and require additional purification steps.

Stannous Chloride (SnCl₂) and Iron (Fe)

While the focus is on catalysts, it is valuable to compare them with classic stoichiometric metal reductants. Methods using stannous chloride in HCl or iron powder in acetic/hydrochloric acid are well-established for nitro reductions.[10][11]

  • Mechanism & Causality : These are chemical reductions involving single-electron transfers from the metal to the nitro group in an acidic medium.

  • Advantages :

    • No Specialized Equipment : Does not require a pressure vessel for hydrogenation.

    • Low Cost : The reagents are inexpensive and readily available.

  • Disadvantages :

    • Stoichiometric Waste : The reaction generates large quantities of metal salt waste, which presents significant environmental and disposal challenges.

    • Harsh Conditions : Often requires strongly acidic conditions, which may not be compatible with acid-sensitive functional groups.

    • Difficult Workup : The workup procedure to remove metal salts and neutralize the reaction mixture can be cumbersome.

Section 3: Quantitative Performance Data

The following table summarizes representative data for the reduction of aromatic nitro compounds using different catalytic systems, drawn from analogous transformations in the literature.

Catalyst SystemSubstrate ExampleConditionsTimeYieldPurity/SelectivityReference
10% Pd/C 2-methoxy-5-nitropyridineH₂ (1 atm), Methanol, RT1 hr95-98%High purity, excellent selectivity for the nitro group.[12]
10% Pd/C Aromatic Nitro CompoundsHydrazine Hydrate, RT10-30 min80-99%Excellent, catalyst is reusable.[5]
Raney Nickel Aromatic Nitro CompoundsHydrazinium Monoformate, RT2-10 min90-95%Good yields, very fast reaction. Tolerates many functional groups.[9]
Raney Nickel Generic Nitro GroupH₂ (275 kPa), Ethanol, RT< 16 hrGoodEffective, but pyrophoric nature requires careful handling.[7]
SnCl₂·2H₂O 2-amino-6-methoxy-3-nitropyridineConc. HCl, 35-40°C5-6 hr86%Effective but produces significant tin waste.[10]

Section 4: Detailed Experimental Protocols

These protocols are representative methodologies for researchers. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective Reduction using Pd/C and Hydrogen Gas

This protocol outlines a standard procedure for catalytic hydrogenation.

PdC_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add substrate and solvent (e.g., Methanol) to a hydrogenation flask. B 2. Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd). A->B C 3. Seal the flask and purge system with N₂ or Argon. B->C D 4. Evacuate and backfill with H₂ gas (1 atm balloon or pressure vessel). C->D E 5. Stir vigorously at room temperature. D->E F 6. Monitor reaction progress by TLC or LC-MS until starting material is consumed. E->F G 7. Purge system with N₂. F->G H 8. Filter the mixture through Celite® to remove the catalyst. Wash pad with solvent. G->H I 9. Concentrate the filtrate under reduced pressure. H->I J 10. Purify the crude product by crystallization or chromatography. I->J

Caption: Experimental workflow for catalytic hydrogenation using Pd/C.

Step-by-Step Methodology:

  • Vessel Preparation : To a suitable hydrogenation flask, add 2,6-dimethoxy-3,5-dinitropyridine (1.0 eq) and a solvent such as methanol or ethyl acetate (typically 10-20 mL per gram of substrate).

  • Catalyst Addition : Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add 10% Palladium on Carbon. The catalyst loading can range from 1-10 mol% of palladium relative to the substrate.

  • Inerting : Seal the reaction vessel and connect it to a manifold. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation : Evacuate the flask one final time and introduce hydrogen gas (H₂). For lab scale, this can be from a hydrogen-filled balloon (approx. 1 atm). For larger scales, a Parr shaker or similar pressure vessel is used.

  • Reaction : Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (carefully venting the H₂ pressure first) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, purge the vessel with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : The filter cake should not be allowed to dry completely as it can be pyrophoric. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation : Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified by crystallization or column chromatography.

Protocol 2: Selective Reduction using Raney Nickel and Hydrazine

This protocol uses a chemical hydrogen donor, avoiding the need for a pressure setup. Caution: Hydrazine is highly toxic and corrosive. Raney Nickel is pyrophoric. Handle both with extreme care.

Step-by-Step Methodology:

  • Vessel Preparation : To a round-bottom flask equipped with a stir bar and a reflux condenser, add 2,6-dimethoxy-3,5-dinitropyridine (1.0 eq) and a solvent like ethanol.

  • Catalyst Addition : Add Raney Nickel (commercially available as a 50% slurry in water) to the flask. The amount can vary, but a starting point is 10-20% by weight relative to the substrate.

  • Reaction Initiation : Heat the mixture to a gentle reflux (e.g., 40-50°C).

  • Reagent Addition : Add hydrazine monohydrate (2-4 eq) dropwise via an addition funnel. An exotherm and gas evolution (N₂) will be observed. Maintain control of the reaction rate by adjusting the addition speed and external cooling if necessary.

  • Reaction Completion : After the addition is complete, continue to stir the mixture at the same temperature and monitor the reaction by TLC.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution : The filter cake must be kept wet with water or solvent at all times and disposed of according to safety guidelines for pyrophoric materials.

  • Isolation : Wash the filter cake with ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified further as needed.

Section 5: Discussion and Recommendations

Choosing the Right Catalyst:

The selection of a catalyst is a critical decision that balances cost, safety, and performance.

  • For Laboratory Scale & High Purity : Palladium on Carbon (Pd/C) is the superior choice. Its high selectivity ensures a cleaner reaction profile, simplifying purification and maximizing the yield of the desired monoreduced product. The milder conditions and predictability are highly advantageous for research and early-stage development where material cost is less of a concern than reliability and purity.

  • For Industrial Scale & Cost Optimization : Raney Nickel becomes a compelling option. Its significantly lower cost and high activity can lead to a more economical process on a large scale.[8] However, the capital investment in specialized handling equipment to manage its pyrophoric nature and the potential need for more rigorous purification to remove leached nickel must be factored into the overall cost analysis. The use of hydrazine as a hydrogen source can also present safety and handling challenges at scale.

References

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A Comparative Guide to the Biological Activity Screening of 2,6-Dimethoxy-5-nitropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a versatile core for designing compounds that interact with a wide array of biological targets. The specific compound class, 2,6-Dimethoxy-5-nitropyridin-3-amine and its derivatives, presents a compelling case for therapeutic investigation. This structure is richly decorated with functional groups, each contributing to a distinct pharmacological profile:

  • The Aminopyridine Core: The amino group at the 3-position is a critical pharmacophoric element, often acting as a hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein. Derivatives of aminopyrimidine, a related scaffold, are known to mimic natural purines and interfere with biological targets like protein kinases.[3]

  • Electron-Donating Methoxy Groups: The two methoxy groups at positions 2 and 6 significantly influence the electron density of the pyridine ring, which can modulate binding affinity and metabolic stability.

  • The Nitro Group: Positioned at the 5-carbon, the strongly electron-withdrawing nitro group is not merely a synthetic handle. In many bioactive molecules, it is essential for activity, particularly in antimicrobial agents where it can be reduced to generate cytotoxic radicals.[4] Furthermore, the nitro group can function as a "masked electrophile," enabling targeted covalent enzyme inhibition under specific biochemical conditions.[5]

Given this multifunctional architecture, derivatives of this compound are prime candidates for screening across multiple therapeutic areas, including oncology and infectious diseases. This guide provides a comprehensive, logic-driven framework for systematically evaluating their biological activity. We will detail a tiered screening cascade, outline robust experimental protocols, and compare the potential of this novel chemical series against established therapeutic alternatives, grounding our approach in validated scientific principles.

Feasibility of Synthesis: A Prerequisite for Screening

Before embarking on a screening campaign, the accessibility of the core scaffold and its derivatives must be established. A plausible synthetic route can be adapted from established literature procedures for related heterocyclic compounds.[6][7][8] A common strategy begins with the commercially available 2,6-dichloropyrazine, which undergoes sequential methoxylation, nitration, and amination to yield the desired products. The feasibility of these transformations ensures a steady supply of diverse analogues for structure-activity relationship (SAR) studies.

G cluster_synthesis Proposed Synthetic Workflow Start 2,6-Dichloropyridine Step1 Methoxylation (e.g., NaOMe, MeOH) Start->Step1 Intermediate1 2,6-Dimethoxypyridine Step1->Intermediate1 Step2 Nitration (e.g., H2SO4/HNO3) Intermediate1->Step2 Intermediate2 2,6-Dimethoxy-3-nitropyridine Step2->Intermediate2 Step3 Further Nitration Intermediate2->Step3 Intermediate3 2,6-Dimethoxy-3,5-dinitropyridine Step3->Intermediate3 Step4 Selective Amination/Reduction Intermediate3->Step4 Final This compound Derivatives Step4->Final

Caption: A plausible synthetic route to the target chemical series.

A Tiered Strategy for Biological Activity Screening

A logical, tiered approach is essential for efficiently screening a new chemical library. This strategy, often called a screening cascade, prioritizes broad, cost-effective assays initially, followed by more complex, target-specific assays for the most promising "hits." This ensures that resources are focused on compounds with the highest therapeutic potential.

G cluster_cascade Biological Screening Cascade cluster_tier1 Tier 1: Broad Phenotypic Screening cluster_tier2 Tier 2: Target Deconvolution & Mechanism of Action Library Library of 2,6-Dimethoxy- 5-nitropyridin-3-amine Derivatives Anticancer Anticancer Cytotoxicity Screen (e.g., MCF-7, A549, HT-29) Library->Anticancer Antimicrobial Antimicrobial Screen (e.g., S. aureus, E. coli, C. albicans) Library->Antimicrobial Decision1 Identify 'Hits' (IC50 < 10 µM or MIC < 50 µg/mL) Anticancer->Decision1 Antimicrobial->Decision1 Kinase Kinase Inhibition Panel (e.g., Src, EGFR, PIM-1) Decision1->Kinase If anticancer hit Tubulin Tubulin Polymerization Assay Decision1->Tubulin If anticancer hit Other Other Mechanistic Assays (Apoptosis, Cell Cycle) Kinase->Other Tubulin->Other Decision2 Confirm Mechanism Select Lead Candidates Other->Decision2 LeadOpt Lead Optimization & In Vivo Studies Decision2->LeadOpt

Caption: A proposed tiered workflow for screening the novel chemical series.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial goal is to cast a wide net to identify any significant biological activity. Phenotypic screens, which measure the overall effect of a compound on a cell, are ideal for this purpose as they do not require prior knowledge of the specific molecular target.[9]

A. Anticancer Cytotoxicity Screening

Rationale: The pyridine scaffold is prevalent in anticancer agents, many of which function as kinase inhibitors or microtubule-targeting agents.[10][11][12] A primary screen against a diverse panel of human cancer cell lines is a logical starting point.

Comparison to Alternatives: New derivatives will be benchmarked against standard-of-care chemotherapeutics to gauge their relative potency.

Compound ClassExample Agent(s)Typical IC₅₀ RangeMechanism of Action
This compound Series Test CompoundsTo be determinedHypothesized: Kinase or Tubulin Inhibition
Standard ChemotherapyDoxorubicin, Taxol0.01 - 5 µM[13][14]DNA Intercalation / Microtubule Stabilization
Known Pyridine-based InhibitorsPiritrexim, Compound 3b [11][15]0.5 - 15 µM[11][14]DHFR Inhibition / Tubulin Polymerization Inhibition

Experimental Protocol: MTT Cell Viability Assay The MTT assay is a robust, colorimetric method for assessing cell viability, making it suitable for high-throughput screening.[14][16]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compounds to the wells and incubate for 72 hours. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

B. Antimicrobial Activity Screening

Rationale: Nitroaromatic compounds, including nitropyridines, are known to possess potent antimicrobial properties.[4][17][18] Their mechanism often involves the enzymatic reduction of the nitro group within the pathogen to form reactive nitrogen species that damage cellular components like DNA.[4]

Comparison to Alternatives: The minimum inhibitory concentrations (MIC) of new derivatives will be compared against widely used antibiotics and antifungals.

Compound ClassExample Agent(s)Typical MIC Range (µg/mL)Target Organism(s)
This compound Series Test CompoundsTo be determinedGram (+), Gram (-), Fungi
Standard AntibioticsCiprofloxacin, Norfloxacin0.1 - 25[17][18]S. aureus, E. coli, P. aeruginosa
Standard AntifungalsFluconazole, Nystatin1 - 64[17][18]C. albicans

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli, C. albicans) to a density of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Compound Preparation: Prepare 2-fold serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Elucidating the Mechanism of Action

Once a compound demonstrates potent activity in a Tier 1 phenotypic screen (a "hit"), the next critical step is to identify its molecular target and mechanism of action. Based on the extensive literature for related pyridine scaffolds, kinase inhibition is a primary hypothesis for any anticancer activity observed.[10][19]

A. Kinase Inhibition Profiling

Rationale: Many aminopyridine and aminopyrimidine derivatives are designed as ATP-competitive kinase inhibitors. Overexpression and hyperactivity of kinases like Src are implicated in numerous cancers, making them attractive therapeutic targets.[10][20] The amine group on the pyridine core can form crucial hydrogen bonds in the hinge region of the kinase active site.

G cluster_pathway Simplified Src Kinase Signaling Pathway Receptor Growth Factor Receptor (e.g., EGFR) Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Response Cellular Responses (Proliferation, Survival, Invasion) Downstream->Response Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->Src Inhibition

Caption: Src kinase is a key node in cancer signaling pathways.

Comparison to Alternatives: The inhibitory potency (IC₅₀) of hit compounds will be compared against known, selective kinase inhibitors.

CompoundTarget Kinase(s)IC₅₀ (µM)Reference
Test Compound To be determinedTo be determined-
Compound 36 c-Src12.5[10][20]
StaurosporineBroad Spectrum< 0.02[14]
ErlotinibEGFR~0.05[21]

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay) This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Kinase Reaction: In a 384-well plate, combine the kinase (e.g., recombinant c-Src), the substrate (a suitable peptide), and ATP in a reaction buffer. Add serial dilutions of the test compound.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: A lower signal indicates less ADP was produced, meaning the kinase was inhibited. Calculate IC₅₀ values from the dose-response curve.

B. Secondary Assays: Apoptosis and Cell Cycle Analysis

To confirm that the observed cytotoxicity is due to a specific, programmed cellular response, further assays are necessary.

  • Apoptosis Assay: Active compounds should be tested for their ability to induce apoptosis (programmed cell death), for example, using Annexin V/PI staining followed by flow cytometry analysis.[12]

  • Cell Cycle Analysis: Many anticancer drugs, particularly those targeting kinases or microtubules, cause cells to arrest in a specific phase of the cell cycle. This can be analyzed by staining cells with a DNA dye (e.g., DAPI) and using flow cytometry.[12][22] A G2/M phase arrest would be consistent with microtubule disruption, while a G1 arrest might suggest inhibition of growth factor signaling pathways.[21][22]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The systematic screening cascade outlined in this guide—progressing from broad phenotypic assays to specific mechanistic studies—provides a robust and efficient pathway for identifying and characterizing the biological activities of its derivatives. Initial hits in anticancer screens should be prioritized for kinase inhibition profiling, given the strong precedent in the literature. Any confirmed hits with potent and selective activity would then become lead candidates for further optimization, SAR studies, and eventual in vivo testing in preclinical models. This structured approach maximizes the potential for translating a promising chemical scaffold into a viable drug candidate.

References

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A Spectroscopic Guide to the Differentiation of 2,6-Dimethoxy-5-nitropyridin-3-amine and Its 3,5-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and development of novel pyridine-based therapeutics, the unambiguous structural confirmation of substituted isomers is a critical step. The placement of functional groups on the pyridine ring dramatically influences a molecule's electronic properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of the expected spectroscopic signatures of 2,6-Dimethoxy-5-nitropyridin-3-amine (Isomer A) and its positional isomer, 2,6-Dimethoxy-3-nitropyridin-5-amine (Isomer B) .

Rationale for Spectroscopic Differentiation

The core structural difference between Isomer A and Isomer B lies in the relative positions of the electron-donating amino (-NH₂) group and the strongly electron-withdrawing nitro (-NO₂) group.

  • In Isomer A (5-nitro-3-amine) , the single aromatic proton is positioned at C4, flanked by the amino and nitro groups.

  • In Isomer B (3-nitro-5-amine) , the aromatic proton is also at C4, but is now flanked by the nitro group and a methoxy group.

This distinction in the electronic environment of the C4-proton and the pyridine ring carbons is the primary driver of the predicted differences in their respective spectra.

Predicted ¹H and ¹³C NMR Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating these isomers. The chemical shift (δ) of the lone aromatic proton (H4) and the carbon atoms of the pyridine ring are highly sensitive to the electronic effects of the substituents.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition : Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Referencing : Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

  • Analysis : Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and correlation experiments (e.g., COSY, HSQC) if necessary.

Workflow for NMR Sample Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of a purified sample b Dissolve in ~0.7 mL of deuterated solvent a->b c Transfer to NMR tube b->c d Insert sample into NMR spectrometer (≥400 MHz) c->d e Acquire 1H Spectrum d->e f Acquire 13C{1H} Spectrum d->f g Acquire 2D Spectra (optional) d->g h Apply Fourier Transform e->h f->h i Phase and Baseline Correction h->i j Reference Spectra i->j k Integrate (1H) and Assign Peaks j->k G a Synthesized Product b Mass Spectrometry a->b d IR Spectroscopy a->d f NMR Spectroscopy (1H and 13C) a->f c Confirm Molecular Weight (m/z = 200.06 for [M+H]+) b->c h Structure Confirmed c->h e Confirm Functional Groups (-NH2, -NO2, -OCH3) d->e e->h g Differentiate Isomers (Based on Chemical Shifts) f->g g->h

Caption: Integrated workflow for structural confirmation.

Conclusion

The definitive identification of this compound (Isomer A) versus its 3-nitro-5-amine counterpart (Isomer B) relies on a combined spectroscopic approach. While mass spectrometry confirms the molecular formula and IR spectroscopy verifies the presence of the required functional groups, NMR spectroscopy is the decisive technique for differentiation . The key diagnostic signals are the chemical shift of the lone aromatic proton (H4) and, most significantly, the ¹³C chemical shifts of the carbons directly attached to the amino and nitro groups (C3 and C5). By following the protocols and predictive data outlined in this guide, researchers can confidently assign the correct structure to their synthesized material, ensuring the integrity of their subsequent studies.

References

  • Wiley-VCH (2007). Supporting Information. Angewandte Chemie International Edition. Available at: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the purity and precise quantification of all chemical entities are paramount. 2,6-Dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1) serves as a critical building block or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted pyridine ring, presents unique analytical challenges that demand robust and reliable methods for its quantification.

The lifecycle of an analytical method is dynamic; it may be transferred between laboratories, updated with new technology, or run in parallel with a legacy method. In such instances, simply validating each method in isolation is insufficient. A cross-validation study is essential to ensure the comparability and consistency of data generated across different methods or sites. This guide provides a comprehensive, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—and details a rigorous protocol for their cross-validation. This process is critical for maintaining data integrity throughout the drug development pipeline, from early-stage process development to final quality control (QC) release testing.

Methodologies Under Comparison: Choosing the Right Tool for the Task

The selection of an analytical method is a balance of required sensitivity, selectivity, speed, and available instrumentation. For a compound like this compound, both chromatographic approaches are highly viable, yet they serve different purposes.

Method A: The Established Workhorse - HPLC-UV

High-Performance Liquid Chromatography coupled with a UV detector is the gold standard for routine quality control in many pharmaceutical laboratories.[1][2] Its robustness, cost-effectiveness, and simplicity make it an ideal choice for quantifying major components and known impurities.

  • Principle of Operation: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 silica column). The separated compounds are then detected by their ability to absorb light at a specific wavelength. The nitro-substituted aromatic ring in the target analyte makes it an excellent candidate for UV detection.

  • Causality in Method Design:

    • Stationary Phase: A C18 reversed-phase column is selected due to the moderate polarity of the analyte, allowing for good retention and separation from more polar or non-polar impurities.

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) is used. The organic solvent strength controls the elution time, while the buffer maintains a consistent pH to ensure reproducible retention and peak shape for the basic amine group.

    • Detection: Based on the conjugated system of the nitropyridine ring, a detection wavelength in the range of 300-350 nm is chosen to maximize sensitivity while minimizing interference from common excipients or solvents.

Method B: The High-Sensitivity Specialist - UPLC-MS/MS

Ultra-Performance Liquid Chromatography offers significant improvements in speed and resolution over traditional HPLC by using smaller particle-size columns.[3] When coupled with a tandem mass spectrometer (MS/MS), it provides unparalleled sensitivity and selectivity, making it the preferred method for trace-level impurity analysis or bioanalysis.[4][5]

  • Principle of Operation: UPLC operates on the same principles as HPLC but at higher pressures, enabling faster separations with sharper peaks. The mass spectrometer ionizes the eluting compound and separates the ions based on their mass-to-charge ratio (m/z). In MS/MS mode (also known as Selected Reaction Monitoring or SRM), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored, providing an exceptionally high degree of specificity.

  • Causality in Method Design:

    • Why UPLC-MS/MS? This method would be developed if this compound were a genotoxic impurity that needs to be controlled at parts-per-million (ppm) levels, far below the detection limits of a standard UV detector.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is chosen because the amine group on the pyridine ring is readily protonated, leading to efficient ion generation.

    • Volatile Buffers: The mobile phase must contain volatile buffers like ammonium formate or ammonium acetate, as non-volatile buffers such as phosphates will precipitate in and contaminate the mass spectrometer source.[3]

The Cross-Validation Framework: Ensuring Data Comparability

Cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and produce comparable data.[6][7] According to the International Council for Harmonisation (ICH) M10 guideline, cross-validation is not strictly a pass/fail assessment but rather a means to understand the relationship between datasets generated by different methods or in different laboratories.[6] This is crucial when, for example, a routine HPLC-UV release method needs to be compared against a more sensitive UPLC-MS/MS method used for investigational purposes.

The general workflow for a cross-validation study is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Single Batch of Validation Samples (Standards, LQC, MQC, HQC) method_a Analyze Samples with Reference Method (HPLC-UV) prep->method_a Same Samples method_b Analyze Samples with Comparator Method (UPLC-MS/MS) prep->method_b Same Samples data_a Process HPLC-UV Data method_a->data_a data_b Process UPLC-MS/MS Data method_b->data_b compare Statistical Comparison (% Difference, Bias Plot) data_a->compare data_b->compare report Validation Report: Assess Comparability compare->report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps to cross-validate the established HPLC-UV method (Reference) against the newly developed UPLC-MS/MS method (Comparator).

Materials and Reagents
  • Reference Standard: this compound (purity >99.5%)

  • Sample Matrix: A representative placebo or blank sample of the final drug substance/product.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Buffers: Ammonium acetate (for HPLC-UV) and Ammonium formate (for UPLC-MS/MS).

Preparation of Validation Samples

A single batch of stock solutions should be used to prepare all validation samples to eliminate variability from weighing or dilution errors.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of at least six calibration standards by serially diluting the stock solution to cover the desired quantification range for both methods.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels by spiking the reference standard into the sample matrix:

    • Low QC (LQC): Near the lower limit of quantitation.

    • Medium QC (MQC): In the middle of the calibration range.

    • High QC (HQC): Near the upper limit of quantitation.

    • Prepare at least six replicates (n=6) of each QC level.

Chromatographic Conditions
ParameterMethod A: HPLC-UV (Reference)Method B: UPLC-MS/MS (Comparator)
System Agilent 1260 Infinity II or equivalentWaters ACQUITY UPLC I-Class with Xevo TQ-S or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 min10% B to 90% B over 2 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
Detection UV Diode Array Detector at 320 nmESI+, Selected Reaction Monitoring (SRM)
MS Transitions N/Ae.g., Parent: m/z 199.1 -> Fragment: m/z 168.1
Analysis Procedure
  • Equilibrate the HPLC-UV system with the initial mobile phase conditions.

  • Perform a system suitability test (SST) by injecting the MQC sample five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Analyze the full set of validation samples: blank, calibration standards, and all LQC, MQC, and HQC replicates.

  • Repeat steps 1-3 on the UPLC-MS/MS system using the same set of physical sample vials.

Data Interpretation and Acceptance Criteria

The primary goal is to determine if a bias exists between the two methods. The concentration of each QC sample is calculated using the calibration curve generated on its respective instrument.

Quantitative Comparison

The results from the six replicates at each QC level are averaged, and the percent difference between the methods is calculated as follows:

% Difference = [(Conc_Comparator - Conc_Reference) / Conc_Reference] * 100

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) [HPLC-UV]Mean Measured Conc. (µg/mL) [UPLC-MS/MS]% Difference
LQC1.00.981.03+5.1%
MQC50.050.749.9-1.6%
HQC100.099.2101.1+1.9%
Acceptance Criteria

While ICH guidelines do not mandate strict acceptance criteria for cross-validation, a common industry practice, derived from standard validation acceptance for accuracy and precision, is to demonstrate comparability.[8][9]

  • The mean concentration of at least two-thirds of the total QC samples analyzed should be within ±15.0% of the nominal concentration for both methods.

  • The percent difference between the mean values obtained by the two methods should ideally be within ±15.0% for each QC level.

Expert Interpretation: In the example data above, the methods show excellent agreement. The small positive bias at the LQC level for the UPLC-MS/MS method is not uncommon and may reflect its higher sensitivity, but it is well within acceptable limits. The low percent difference at the mid and high levels provides high confidence that the methods can be used interchangeably for samples within this concentration range.

The logical flow for assessing the outcome of the cross-validation is outlined in the diagram below.

G start Begin Cross-Validation Data Comparison criteria_check Are mean results for ~67% of QCs within ±15% difference? start->criteria_check pass Methods are Comparable. Document in Validation Report. criteria_check->pass Yes fail Investigate Discrepancy criteria_check->fail No investigate_bias Check for concentration-dependent bias (e.g., LQC vs HQC) fail->investigate_bias investigate_precision Compare precision (%CV) between methods investigate_bias->investigate_precision remediate Remediate Method(s) and Repeat Validation investigate_precision->remediate remediate->start

Caption: Decision-making process for cross-validation results.

Conclusion

Cross-validation is a non-negotiable step in demonstrating the consistency and reliability of analytical data throughout a product's lifecycle. By systematically comparing an established HPLC-UV method with a modern UPLC-MS/MS method for the analysis of this compound, we can build a comprehensive understanding of their performance characteristics. This guide provides a robust framework, grounded in regulatory principles and practical experience, for designing, executing, and interpreting a cross-validation study. A successful cross-validation provides the documented evidence needed to justify the use of multiple methods across different stages of development and manufacturing, ensuring unwavering confidence in the quality and safety of the final pharmaceutical product.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

2,6-Dimethoxy-5-nitropyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its unique substitution pattern, featuring both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, makes it a versatile intermediate. However, the synthesis of this molecule presents several challenges, particularly concerning regioselectivity and the use of harsh reagents.

This guide provides a comprehensive comparison of synthetic strategies for this compound. We begin by outlining a common, established pathway to provide a performance baseline. Subsequently, we explore modern, alternative reagents and methodologies for the key transformation steps—nitration and amination. The objective is to equip researchers, chemists, and drug development professionals with the data and insights necessary to select the most efficient, safe, and scalable synthetic route for their specific needs.

Section 1: The Established Synthetic Pathway (Baseline)

A frequently employed synthesis for this compound begins with the commercially available 2,6-dichloropyridine. This multi-step route involves sequential nitration, reduction, and methoxylation, followed by a final, often problematic, nitration step.

Workflow of the Established Pathway

The overall transformation can be visualized as follows:

Established_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄/HNO₃) C 3-Amino-2,6-dichloropyridine B->C Reduction (e.g., Fe/HCl) D 3-Amino-2,6-dimethoxypyridine C->D Methoxylation (NaOMe/MeOH) E This compound D->E Final Nitration (H₂SO₄/HNO₃)

Caption: Established multi-step synthesis from 2,6-dichloropyridine.

Baseline Experimental Protocol

This protocol synthesizes information from established chemical literature.[3][4][5]

  • Nitration of 2,6-Dichloropyridine: 2,6-Dichloropyridine is slowly added to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction is carefully monitored and then poured onto ice to precipitate the product, 2,6-dichloro-3-nitropyridine.[3][5]

  • Reduction to 3-Amino-2,6-dichloropyridine: The resulting 2,6-dichloro-3-nitropyridine is reduced to the corresponding amine. A common method is chemical reduction using iron powder in the presence of hydrochloric acid.[5]

  • Dimethoxylation: 3-Amino-2,6-dichloropyridine is heated with a solution of sodium methoxide in methanol. The two chloro-substituents are displaced by methoxy groups via a nucleophilic aromatic substitution (SNAr) mechanism to yield 3-Amino-2,6-dimethoxypyridine.

  • Final Nitration: 3-Amino-2,6-dimethoxypyridine is subjected to a second nitration, typically using a strong acidic medium like H₂SO₄/HNO₃, to install the nitro group at the 5-position.

Causality and Challenges of the Baseline Method
  • Harsh Conditions: The repeated use of concentrated mixed acids (H₂SO₄/HNO₃) is a significant drawback. These conditions pose safety risks, generate substantial acidic waste, and may not be compatible with more sensitive substrates.

  • Regioselectivity Issues: The final nitration step is notoriously difficult to control. Under the strong acidic conditions required for nitration, both the pyridine nitrogen and the exocyclic amino group can become protonated. This converts the activating amino group (-NH₂) into a powerful deactivating and meta-directing ammonium group (-NH₃⁺), which complicates the directing effects of the methoxy groups and can lead to a mixture of isomers and low yields.[6]

Section 2: Alternative Reagents for Pyridine Nitration

Given the challenges of using mixed acid, several alternative nitrating systems have been developed. These alternatives can offer milder conditions, improved safety profiles, and potentially different regioselectivity.

Comparison of Nitrating Agents
Reagent/SystemTypical ConditionsAdvantagesDisadvantages
H₂SO₄/HNO₃ (Baseline) 0-100 °CInexpensive, powerfulHarsh, corrosive, poor regioselectivity with amino groups
KNO₃ / H₂SO₄ Room Temp - 75 °CMilder than mixed acid, solid reagent is easy to handleStill requires strong acid, potential for heterogeneity issues[7]
N₂O₅ in HNO₃ Room TemperatureHighly effective, can provide pure products in good yield[8]N₂O₅ is a powerful oxidizer and requires careful handling
meta-Nitration Protocol -78 °C to Room TempExcellent meta-selectivity, avoids protonation issuesMulti-step dearomatization/rearomatization, requires specialized reagents[9]
Featured Alternative Protocol: Nitration with Potassium Nitrate

This protocol is adapted from procedures used for the nitration of activated pyridine systems.[3][7]

  • Preparation: The pyridine substrate (e.g., 3-Amino-2,6-dimethoxypyridine) is dissolved in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Finely ground potassium nitrate (KNO₃) is added portion-wise, maintaining the low temperature.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours (e.g., 3 hours). The reaction progress is monitored by TLC or LC-MS.[7]

  • Workup: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried.

Expertise & Causality: Using KNO₃ in H₂SO₄ generates the nitronium ion (NO₂⁺) in situ under slightly milder conditions than traditional mixed acid. This can sometimes provide better control over the reaction, though the issue of substrate protonation in the strongly acidic medium remains a significant factor influencing regioselectivity.[6]

Section 3: Advanced Strategies for C-N Bond Formation

A more fundamental alternative to the established route involves changing the order of operations, specifically how the crucial 3-amino group is introduced. Instead of a "nitration-then-reduction" sequence, modern catalytic methods allow for the direct amination of a suitably functionalized pyridine ring.

Alternative A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] This method is renowned for its broad functional group tolerance and milder reaction conditions compared to classical methods.

This strategy requires the synthesis of a 3-halo-2,6-dimethoxy-5-nitropyridine intermediate.

Buchwald_Hartwig_Pathway cluster_0 Intermediate Synthesis A 2,6-Dimethoxypyridine B 2,6-Dimethoxy-3-nitropyridine A->B Nitration C 3-Bromo-2,6-dimethoxy-5-nitropyridine B->C Bromination (e.g., NBS) D This compound C->D Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, NH₃ source)

Caption: Synthesis via a Buchwald-Hartwig amination strategy.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[10][11]

  • Catalyst/Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or XPhos are highly effective as they promote the key reductive elimination step.[11][12][13] Using a pre-catalyst like "XantPhos Pd G3" can ensure efficient generation of the active catalytic species.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but milder organic bases like DBU or inorganic bases like Cs₂CO₃ can also be effective, which is beneficial for sensitive substrates.[12][13]

  • Amine Source: For primary amines, ammonia itself can be used, often from a surrogate like LHMDS or from a solution in a solvent like dioxane.

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the 3-bromo-2,6-dimethoxy-5-nitropyridine substrate, a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).[13]

  • Solvent and Reagents: Add dry, degassed solvent (e.g., dioxane or toluene). Add the ammonia source (e.g., a solution of ammonia in dioxane).

  • Reaction: Seal the tube and heat the reaction mixture (e.g., to 80-110 °C) with vigorous stirring for 12-24 hours, or until completion as monitored by LC-MS.[14]

  • Workup: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Alternative B: Nucleophilic Aromatic Substitution (SNAr)

Direct amination via SNAr is also a viable alternative, provided the pyridine ring is sufficiently activated towards nucleophilic attack. This pathway avoids the use of expensive transition metal catalysts.

For an SNAr reaction to proceed, two main conditions must be met:

  • The ring must contain a good leaving group (like a halide).

  • The ring must be highly electron-deficient, particularly at the carbon bearing the leaving group. This is achieved by placing strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.

In a hypothetical 3-chloro-2,6-dimethoxy-5-nitropyridine intermediate, the chlorine at C-3 is ortho to the methoxy at C-2 and para to the nitro group at C-5. However, the pyridine nitrogen and the nitro group are the most powerful activating groups. The nitro group at C-5 strongly activates the C-2 and C-6 positions.[15] Therefore, for an SNAr at C-3, the leaving group would need to be activated by an EWG at a different position. A more plausible SNAr approach would involve amination at the 2 or 6 position of a halo-nitropyridine. For example, in 2,6-dichloro-3-nitropyridine, the nitro group strongly activates the C-2 position for nucleophilic attack, making regioselective amination at this position kinetically favorable.[15]

Section 4: Comparative Summary and Recommendations

Choosing the optimal synthetic route depends on a balance of factors including cost, scale, safety, and available expertise.

Synthetic StrategyKey AdvantagesKey DisadvantagesBest Suited For
Established Pathway Uses inexpensive, bulk starting materials (2,6-dichloropyridine).Harsh conditions, significant waste, poor regioselectivity in the final step.[5][6]Large-scale production where cost is the primary driver and optimization of the final step is feasible.
Alternative Nitration Can offer milder conditions and improved safety (e.g., KNO₃).[7]Still relies on strong acids; regioselectivity issues may persist.[6]Situations where avoiding mixed fuming acids is a priority for safety or compatibility reasons.
Buchwald-Hartwig Amination Excellent functional group tolerance, milder conditions, high yields, predictable regioselectivity.[10][16]Requires expensive palladium catalysts and ligands; requires synthesis of a halogenated intermediate.Lab-scale synthesis, medicinal chemistry, and situations requiring high purity and tolerance of complex functional groups.
Decision-Making Workflow

Decision_Workflow Start Start: Synthesize This compound Q1 Primary Driver? Start->Q1 Cost Lowest Reagent Cost Q1->Cost Cost Safety Safety / Mild Conditions Q1->Safety Versatility/ Safety Q2 Substrate has sensitive functional groups? Route_BH Outcome: Use Buchwald-Hartwig Strategy Q2->Route_BH Yes Route_Alt_Nitration Outcome: Use Baseline with Alternative Nitrating Agent Q2->Route_Alt_Nitration No Route_Baseline Outcome: Use Established Pathway (Nitration/Reduction) Cost->Route_Baseline Safety->Q2

Caption: Workflow for selecting the optimal synthetic strategy.

Conclusion

While the established synthesis of this compound from 2,6-dichloropyridine is a viable route, it suffers from significant drawbacks related to harsh conditions and poor regioselectivity. For modern chemical synthesis, particularly in research and pharmaceutical development, alternative strategies offer compelling advantages. The Buchwald-Hartwig amination stands out as a superior alternative. Despite the higher initial cost of the catalyst, its mild conditions, broad functional group tolerance, and predictable regioselectivity can lead to higher overall yields, easier purification, and a more robust and reliable process. For operations where the use of transition metals is undesirable but milder conditions are sought, exploring alternative nitrating agents like potassium nitrate offers a modest improvement over the traditional mixed-acid approach. The selection of the ideal pathway should be guided by a careful evaluation of project-specific priorities, including scale, cost, safety, and the chemical complexity of the target and related molecules.

References

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (n.d.). National Institutes of Health (NIH). [Link]

  • 3-Amino-2,6-dimethoxypyridine. (n.d.). MySkinRecipes. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). ResearchGate. [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • General method for the mild C2‐amination of pyridine and quinoline N‐oxides. (2024). ResearchGate. [Link]

  • A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. (n.d.). [Link]

  • Selective Amination of Trihalopyridines. (2007). Sci-Hub. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).
  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025). [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). National Institutes of Health (NIH). [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Synthetic Challenge of Nitropyridines

Polysubstituted nitropyridines represent a cornerstone class of N-heterocycles, serving as privileged structural motifs in medicinal chemistry and advanced materials science.[1][2] Their utility stems from the unique electronic properties conferred by the nitro group—a powerful electron-withdrawing functionality that not only modulates the biological activity of the parent molecule but also serves as a versatile synthetic handle for further molecular elaboration.[3][4] From insecticides and urease inhibitors to kinase inhibitors and anticancer agents, the applications of functionalized nitropyridines are vast and continue to expand.[1][5]

Despite their significance, the synthesis of these valuable compounds is far from trivial. The inherent electron deficiency of the pyridine ring, which is exacerbated by protonation of the nitrogen atom under typical acidic nitrating conditions, renders the nucleus highly resistant to classical electrophilic aromatic substitution.[6][7][8] This fundamental challenge has catalyzed the development of a diverse array of synthetic strategies, each with its own distinct advantages, limitations, and mechanistic underpinnings.

This guide provides a comparative analysis of the principal synthetic routes to polysubstituted nitropyridines. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect three core strategies: the direct nitration of pyridine precursors, the functionalization of a pre-existing nitropyridine core, and the construction of the nitropyridine ring through cyclization and ring-transformation reactions.

Core Synthetic Strategies: A Comparative Overview

The synthetic approaches to polysubstituted nitropyridines can be broadly categorized into three main workflows. The choice of strategy is dictated by the desired substitution pattern, the available starting materials, and the required tolerance for sensitive functional groups.

Synthetic_Strategies cluster_0 Primary Synthetic Pathways cluster_1 Key Methodologies Start Target Polysubstituted Nitropyridine Strategy1 Strategy 1: Direct Nitration of Substituted Pyridines Start->Strategy1 Strategy2 Strategy 2: Functionalization of Nitropyridine Core Start->Strategy2 Strategy3 Strategy 3: Ring Construction & Transformation Start->Strategy3 Methods1 Classical Mixed Acid N2O5 / Sigmatropic Shift Radical meta-Nitration Strategy1->Methods1 Methods2 SNAr of Halogens Vicarious Nucleophilic Substitution (VNS) Nitro Group Displacement Strategy2->Methods2 Methods3 Three-Component Ring Transformation (TCRT) Cyclocondensation Truce-Smiles Rearrangement Strategy3->Methods3

Caption: Overview of the three primary synthetic strategies for accessing polysubstituted nitropyridines.

Strategy 1: Direct Nitration of Substituted Pyridines

Direct nitration is the most conceptually straightforward approach, involving the introduction of a nitro group onto a pre-existing substituted pyridine ring. However, its practical application is often hampered by the low reactivity of the pyridine nucleus.

Classical Nitration: The Challenge of the Deactivated Ring

Traditional nitrating mixtures, such as nitric acid in sulfuric acid, are largely ineffective for pyridine itself, resulting in abysmal yields.[7] The pyridine nitrogen acts as a base, becoming protonated to form a pyridinium cation. This positively charged species is strongly deactivated towards electrophilic attack, making the reaction exceptionally difficult. For pyridines bearing strongly activating groups (e.g., -OH, -NH₂) at the para-position, this method can sometimes be employed, but its scope is severely limited.[9]

Modern Approaches: Bypassing the Pyridinium Problem

To circumvent the issue of N-protonation, several modern methods have been developed that operate under less acidic or mechanistically distinct pathways.

  • Nitration with Dinitrogen Pentoxide (N₂O₅): A significant advancement involves the reaction of pyridines with N₂O₅ in an organic solvent.[7][10] This generates an N-nitropyridinium ion intermediate. Subsequent treatment with nucleophiles like bisulfite (HSO₃⁻) induces a complex cascade involving the formation of dihydropyridine adducts and ultimately a[3][9] sigmatropic shift of the nitro group from the nitrogen atom to the C3 position, affording the 3-nitropyridine.[7][11][12] This method avoids strongly acidic conditions and provides good yields, particularly for 4-substituted pyridines.[10]

  • Nitric Acid in Trifluoroacetic Anhydride: This system generates a potent nitrating agent in situ and has proven effective for the 3-nitration of various substituted pyridines, with yields reported in the range of 10-83% depending on the substrate.[6]

  • Radical-Mediated meta-Nitration: A groundbreaking recent development enables the highly selective C5 (meta) nitration of 2- and 3-substituted pyridines.[9] This strategy involves a dearomatization-rearomatization sequence. The pyridine is first converted to an oxazino pyridine derivative, which then undergoes a radical nitration. Acid-promoted rearomatization delivers the meta-nitrated pyridine with excellent regioselectivity and functional group tolerance, even allowing for late-stage functionalization of complex drug molecules.[9] This approach is powerful because it provides access to substitution patterns that are difficult to achieve via classical electrophilic substitution.

Strategy 2: Functionalization of a Pre-existing Nitropyridine Core

This is arguably the most versatile and widely employed strategy. The potent electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, facilitating the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution (SₙAr) of Halogens

Halonitropyridines are exceptionally useful precursors for polysubstituted derivatives. Halogens (especially Cl) located at the 2-, 4-, or 6-positions of a nitropyridine are highly activated and can be readily displaced by a diverse array of nucleophiles, including amines, alkoxides, and thiolates.[1][5] This method is a workhorse in medicinal chemistry for building molecular complexity. For example, 2-chloro-5-nitropyridine is a common starting material for synthesizing insecticides and anticancer agents through the nucleophilic substitution of the chlorine atom.[1][5]

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

VNS is a powerful C-H functionalization tool that allows for the formal substitution of a hydrogen atom with a carbanion.[13] In the context of nitropyridines, this reaction typically occurs at the position para to the nitro group. The process involves the addition of a carbanion stabilized by a leaving group (e.g., a sulfonyl group) to the electron-deficient ring.[13] A subsequent base-induced β-elimination of the leaving group and protonation restores aromaticity, resulting in an alkylated nitropyridine.[13] This method has been used to introduce alkyl and other carbon-based substituents onto the nitropyridine scaffold, providing a direct route to C-C bond formation.[1][5]

VNS_Mechanism cluster_0 Vicarious Nucleophilic Substitution (VNS) Workflow Nitropyridine 3-Nitropyridine Adduct Anionic σ-Adduct (Meisenheimer-type) Nitropyridine->Adduct Carbanion Carbanion (e.g., from PhSO2CH2R) Carbanion->Adduct Base1 Base Base1->Carbanion generates Product_Anion Product Anion Adduct->Product_Anion Elimination Base2 Base Base2->Adduct Elimination β-Elimination of PhSO2H Final_Product 4-Alkyl-3-nitropyridine Product_Anion->Final_Product Workup Aqueous Workup (H+) Workup->Product_Anion

Sources

A Comparative Guide to the Stability Benchmarking of 2,6-Dimethoxy-5-nitropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for benchmarking the chemical and physical stability of derivatives of 2,6-Dimethoxy-5-nitropyridin-3-amine, a heterocyclic scaffold of interest in medicinal chemistry. Stability is a critical quality attribute that dictates the viability of a compound for further development, influencing its shelf-life, formulation, and safety profile. This document outlines a suite of standardized experimental protocols, rooted in the principles of the International Council for Harmonisation (ICH) guidelines, to objectively compare the stability of various derivatives. We detail methodologies for forced degradation, photostability, and thermal analysis, providing the scientific rationale behind each experimental choice. The protocols are designed to be self-validating and are supported by data interpretation strategies and visualization tools to facilitate clear, comparative analysis for researchers, scientists, and drug development professionals.

Introduction

The this compound core is a synthetically accessible scaffold featuring a unique combination of electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups on a pyridine ring. This electronic arrangement makes it an intriguing starting point for the synthesis of novel bioactive molecules. However, these same features can introduce inherent stability liabilities. Nitroaromatic compounds, for instance, can be susceptible to reduction or photodegradation, while the substituted pyridine ring may be prone to hydrolysis under certain pH conditions.[1][2][3]

Therefore, a systematic and comparative stability assessment of any new derivative is not merely a regulatory formality but a fundamental step in the drug discovery and development process.[4][5] Early identification of stability issues allows for informed decisions, guiding lead optimization efforts toward compounds with superior physicochemical properties. This guide provides the necessary protocols to generate robust, comparative stability data, enabling a confident selection of candidates for further preclinical evaluation.

The Chemical Rationale for Stability Assessment

The stability of a this compound derivative is intrinsically linked to its molecular structure. Key potential liabilities include:

  • Hydrolytic Instability: The ether (methoxy) linkages can be susceptible to acid-catalyzed hydrolysis. The pyridine ring itself can also participate in degradation pathways depending on the pH.

  • Oxidative Degradation: The electron-rich aromatic system and the primary amine can be targets for oxidation, leading to the formation of N-oxides or other degradation products.

  • Photodegradation: Nitroaromatic compounds are often photosensitive.[6][7][8] Absorption of UV or visible light can promote the molecule to an excited state, initiating degradation cascades.

  • Thermal Decomposition: The presence of a nitro group can lower the thermal decomposition temperature of a molecule, a critical parameter for processing and storage.[1]

Understanding these potential failure modes is essential for designing a comprehensive stability testing program. The following sections detail the experimental protocols to probe these liabilities under accelerated or "forced" conditions.

Experimental Design for Comparative Stability Profiling

A successful stability benchmarking study hinges on a robust analytical method that can separate the parent compound from all potential degradation products. This is known as a stability-indicating assay method (SIAM) .[9][10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12]

The Cornerstone: Development of a Stability-Indicating HPLC Method

Before stress testing can begin, a reliable HPLC method must be developed and validated. The goal is to achieve baseline separation of the active pharmaceutical ingredient (API) from all process impurities and degradation products.[12]

Protocol: HPLC Method Development

  • Column Selection: Start with a versatile column, such as a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor elution at multiple wavelengths. This helps in identifying peak impurities and assessing peak purity.

  • Method Validation: Once a suitable method is established, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. The key is to prove the method is "stability-indicating" by analyzing samples from forced degradation studies.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[4][13][14] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation pathways are revealed without destroying the molecule entirely.[13] These studies are fundamental for identifying likely degradation products and demonstrating the specificity of the analytical method.[14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of each derivative (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions (as per ICH Q1A guidelines): [4][13]

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Basic conditions are often harsher.

    • Oxidation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Stress (Dry Heat): Store the solid compound in an oven at a high temperature (e.g., 105°C) for several days.

    • Control Sample: Prepare a sample diluted with only the initial solvent and keep it protected from light at 4°C.

  • Timepoint Analysis: At each designated time point, withdraw an aliquot of the stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • HPLC Analysis: Analyze all samples, including the control, by the validated stability-indicating HPLC method.

  • Data Reporting: Calculate the percentage of the parent compound remaining and the percentage of each major degradation product formed (as % area).

Protocol 2: Photostability Testing

Photostability testing evaluates the effect of light exposure on the compound, which is critical for packaging and storage decisions.[6][15][16] The ICH Q1B guideline provides a standardized approach.[7][8]

Step-by-Step Methodology:

  • Sample Preparation: Place the solid powder of each derivative in chemically inert, transparent containers. Prepare a solution (e.g., 1 mg/mL) in a suitable solvent.

  • Light Exposure: Expose the samples to a light source that conforms to ICH Q1B specifications. The overall illumination should be not less than 1.2 million lux hours and the near-ultraviolet energy not less than 200 watt-hours/square meter.[15]

  • Dark Control: Protect identical samples from light (e.g., by wrapping in aluminum foil) and store them under the same temperature and humidity conditions to serve as dark controls.[6]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by the stability-indicating HPLC method.

  • Data Reporting: Compare the chromatograms of the exposed and control samples. Report any new degradation products and the percentage loss of the parent compound.

Protocol 3: Thermal Stability Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability and decomposition profile of a compound.[17][18][19]

Step-by-Step Methodology:

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the sample (typically 2-5 mg) onto the TGA balance.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

    • Record the mass of the sample as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.[20]

  • Differential Scanning Calorimetry (DSC):

    • Seal a small amount of the sample (1-3 mg) in an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) alongside an empty reference pan.

    • Record the heat flow difference between the sample and the reference. Endotherms typically indicate melting, while sharp exotherms indicate decomposition.

Data Interpretation and Visualization

Quantitative Comparison

Summarize the results from the stability studies in clear, comparative tables. This allows for at-a-glance assessment of the relative stability of the tested derivatives.

Table 1: Comparative Forced Degradation Data (% Degradation after 24h)

Derivative ID0.1 M HCl (80°C)0.1 M NaOH (60°C)6% H₂O₂ (RT)
Parent Compound 8.5%15.2%4.1%
Derivative A 12.1%25.6%4.5%
Derivative B 2.3%5.8%1.9%

Table 2: Comparative Thermal Analysis Data

Derivative IDMelting Point (DSC, °C)Decomposition Onset (TGA, °C)
Parent Compound 175.4210.1
Derivative A 162.8195.6
Derivative B 188.2235.4
Visualization of Experimental Workflows

Visual diagrams help clarify complex experimental processes. The following diagrams, rendered using Graphviz, outline the logical flow of the stability testing protocols.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (6% H₂O₂, RT) API->Oxidation Control Control Sample (4°C) API->Control HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Control->HPLC

Caption: Workflow for Forced Degradation Studies.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis & Comparison Solid Solid API Sample Light Light Exposed (≥1.2M lux-hr, ≥200 W-hr/m²) Solid->Light Dark Dark Control (Foil Wrapped) Solid->Dark Solution Solution API Sample Solution->Light Solution->Dark HPLC SIAM-HPLC Analysis Light->HPLC Dark->HPLC Compare Compare Degradation Profiles HPLC->Compare

Caption: Workflow for Photostability Testing.

Conclusion and Future Directions

This guide presents a standardized, scientifically-grounded approach to benchmarking the stability of this compound derivatives. By implementing these forced degradation, photostability, and thermal analysis protocols, researchers can generate high-quality, comparative data essential for the drug development process. The results from these studies directly inform lead candidate selection, guide formulation development, and establish appropriate storage and handling conditions. For any derivatives showing significant degradation, subsequent steps should involve the isolation and structural elucidation of major degradation products to understand the underlying chemical pathways and to assess their potential toxicological impact. This rigorous, early-stage stability assessment ultimately de-risks downstream development and accelerates the path to viable clinical candidates.

References

  • Atlas Material Testing Technology LLC. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?[Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • MtoZ Biolabs. Pharmaceutical Thermal Stability Analysis Service. [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. [Link]

  • Neto, A. D. C., et al. (2025, August 5). Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • AmbioPharm. What is a stability indicating method?[Link]

  • Singh, S. (2013). Stability indicating assay. [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]

  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Coburn, M. D., et al. (2000). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Los Alamos National Laboratory. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1) is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science.[1] Its unique arrangement of electron-donating (amine, methoxy) and electron-withdrawing (nitro) groups makes it a versatile precursor for synthesizing more complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents.

The purity of this reagent is of paramount importance. In drug development, undetected impurities can lead to the formation of unwanted side-products, reduce reaction yields, introduce toxicological risks, and ultimately compromise the integrity of biological data. Relying solely on a supplier's certificate of analysis, which often reports purity based on a single method like HPLC area percentage, can be misleading.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available this compound. We will move beyond a single data point and embrace a multi-faceted, orthogonal approach. By synthesizing data from High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), we can construct a true purity profile, ensuring the quality and reliability of downstream research.

Chapter 1: The Synthetic Landscape and Potential Impurities

Understanding the likely synthetic route is critical to predicting potential process-related impurities. While proprietary methods vary, a common approach to synthesizing substituted nitropyridines involves the nitration of a corresponding pyridine precursor, followed by nucleophilic substitution to introduce the methoxy and amino groups.[2][3][4][5]

A plausible synthetic pathway could involve the nitration of a 2,6-dimethoxypyridine derivative. Based on this, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted precursors, such as 2,6-dimethoxypyridin-3-amine or related compounds.

  • Isomeric By-products: Nitration occurring at an alternative position on the pyridine ring.

  • Incompletely Reacted Intermediates: For instance, a mono-methoxylated species like 2-hydroxy-6-methoxy-5-nitropyridin-3-amine.

  • Over-reacted or Side-Products: Dinitro compounds or products from ancillary reagents used in the synthesis.

  • Residual Solvents and Reagents: Inorganic salts or organic solvents used during synthesis and purification.

The following diagram illustrates a conceptual workflow for identifying these potential contaminants.

G cluster_synthesis Plausible Synthesis & Purification cluster_impurities Potential Process-Related Impurities start Pyridine Precursor methoxylation Methoxylation start->methoxylation nitration Nitration methoxylation->nitration imp3 Incomplete Reaction Products (e.g., mono-methoxy) methoxylation->imp3 amination Amination nitration->amination imp2 Positional Isomers nitration->imp2 imp4 Side-Reaction Products nitration->imp4 purification Purification (Crystallization/Chromatography) amination->purification imp1 Residual Starting Material amination->imp1 product Final Product: This compound purification->product imp5 Residual Solvents/Salts purification->imp5 caption Fig 1. Impurity generation from a hypothetical synthesis.

Caption: Fig 1. Impurity generation from a hypothetical synthesis.

Chapter 2: Orthogonal Analytical Approaches for Robust Purity Determination

To build a reliable purity profile, we must employ orthogonal analytical techniques—methods that measure the analyte based on different physicochemical principles. This strategy ensures that the weaknesses of one method are covered by the strengths of another. For this guide, we focus on a powerful triad: HPLC-UV, qNMR, and LC-MS.

G center_node Complete Purity Profile hplc HPLC-UV (Chromatographic Separation) hplc->center_node Relative Purity Isomer Separation qnmr qNMR (Nuclear Properties) qnmr->center_node Absolute Purity Detects Non-UV Active Impurities lcms LC-MS (Mass-to-Charge Ratio) lcms->center_node Impurity ID Molecular Weight Info caption Fig 2. Orthogonal methods for a complete purity assessment.

Caption: Fig 2. Orthogonal methods for a complete purity assessment.

Chapter 3: Method Deep Dive & Protocols

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Relative Purity

Expertise & Experience: HPLC is the most common technique for purity analysis due to its high resolution and sensitivity. It excels at separating the main compound from structurally similar impurities, such as positional isomers. However, its primary limitation is that it can only detect compounds that absorb UV light at the chosen wavelength (chromophores). A non-UV active impurity, like an inorganic salt or certain solvents, will be invisible. Purity is typically reported as a relative area percentage, which assumes that all detected impurities have the same response factor as the main compound—a potentially flawed assumption.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar organic molecules like our target compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by protonating silanol groups on the stationary phase.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (This gradual gradient ensures separation of early-eluting polar impurities and later-eluting non-polar ones).

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm and 315 nm. Monitoring multiple wavelengths is crucial as impurities may have different absorption maxima.[6]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Quantitative ¹H NMR (qNMR): The Gold Standard for Absolute Purity

Expertise & Experience: qNMR is a primary analytical method that determines the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[7][8] Its power lies in its universality; the signal intensity is directly proportional to the number of nuclei, irrespective of the molecule's structure.[8] This allows it to quantify the target molecule accurately, even in the presence of impurities that are invisible to HPLC, making it a trustworthy and self-validating system.[7][9]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material). Causality: Maleic anhydride is chosen because it is highly pure, stable, non-volatile, and possesses a sharp singlet in a region of the ¹H NMR spectrum (~7.3 ppm in DMSO-d₆) that does not overlap with the signals from this compound.

  • Sample Preparation:

    • Accurately weigh (~10 mg) of this compound into a vial (Weight W_Analyte).

    • Accurately weigh (~5 mg) of Maleic Anhydride into the same vial (Weight W_IS).

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 30 seconds. Causality: A long relaxation delay is the most critical parameter. It must be at least 5 times the longest T₁ relaxation time of any proton being quantified to ensure complete relaxation and accurate integration.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., one of the aromatic protons) and the singlet for the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * P_IS

    • Where: I=Integral, N=Number of protons for the integrated signal, MW=Molecular Weight, W=Weight, P=Purity of Internal Standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Detective for Impurity Identification

Expertise & Experience: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. While HPLC-UV tells us that an impurity is present and at what relative level, LC-MS helps us determine what it is by providing its molecular weight.[10][11] This is invaluable for confirming the identity of expected impurities or proposing structures for unexpected ones.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

  • LC Method: Use the same HPLC method as described in section 3.1. Causality: Using an identical method allows for direct correlation of peaks between the UV and MS chromatograms.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. Positive mode is likely to protonate the amine group ([M+H]⁺), while negative mode could be useful for certain acidic impurities.

  • Mass Range: Scan from m/z 100 to 500. This range covers the molecular weight of the target compound (199.16 g/mol [1]) and most likely impurities.

  • Data Analysis: Extract the mass spectrum for each peak observed in the chromatogram to determine the molecular weight of the corresponding compound.

Chapter 4: Comparative Analysis - A Case Study of Three Commercial Lots

To illustrate the power of this orthogonal approach, we will analyze three hypothetical commercial lots of this compound.

  • Supplier A: Provides Lot A with a Certificate of Analysis (CoA) stating Purity: >99.0% (HPLC) .

  • Supplier B: Provides Lot B with a CoA stating Purity: 98.5% (HPLC) .

  • Supplier C: Provides Lot C with a CoA stating Purity: >99.5% (qNMR) .

The following tables summarize the experimental data obtained by applying our three validated methods.

Table 1: HPLC-UV (254 nm) Analysis Results

Retention Time (min)Lot A (Area %)Lot B (Area %)Lot C (Area %)Proposed Identity
5.8-1.1-Impurity 1
8.299.298.599.8Main Compound
9.50.80.40.2Impurity 2
Total 100.0 100.0 100.0

Initial Assessment: Based on HPLC alone, Lot A and Lot C appear to be of very high purity, meeting their specifications. Lot B also meets its specification.

Table 2: qNMR Absolute Purity Determination

Lot IDAbsolute Purity (%)Comments
Lot A94.7%Significant deviation from HPLC result. Suggests presence of non-UV active or poorly responding impurities.
Lot B98.3%Result is in excellent agreement with the HPLC data.
Lot C99.6%Result confirms the high purity stated on the CoA.

Deeper Insight: The qNMR data reveals a critical discrepancy for Lot A. While its relative purity by HPLC is high, its absolute purity is significantly lower. This is a classic example of why relying on a single method is dangerous. Lot B and Lot C show good agreement between methods.

Table 3: LC-MS Impurity Identification

Impurity IDRetention Time (min)Observed Mass [M+H]⁺Proposed Structure / IdentityFound in Lot(s)
Impurity 15.8185.12-Hydroxy-6-methoxy-5-nitropyridin-3-amine (Incomplete methoxylation)B
Impurity 29.5199.1Isomer of main compoundA, B, C

Final Confirmation: LC-MS provides the molecular weights to identify the impurities. Impurity 1 in Lot B is identified as an incompletely reacted intermediate. Impurity 2, present in all lots, is confirmed to be an isomer. The significant mass unaccounted for in Lot A by HPLC and LC-MS, but detected by qNMR, is likely an inorganic salt (e.g., NaCl) or a non-volatile, non-UV active organic compound from the synthesis, which would not be observed by these methods.

Chapter 5: Synthesizing the Data - A Final Recommendation

  • Lot A is not suitable for use. Despite its excellent HPLC profile, its true purity is substantially lower. The unidentified, non-UV active impurity poses an unacceptable risk.

  • Lot B is acceptable for many applications. Its purity is accurately reported, and the main impurity has been identified. For non-critical applications, this lot may be a cost-effective choice.

  • Lot C is the highest quality material. It is confirmed to be of high purity by two orthogonal methods and contains only trace levels of a known isomeric impurity. This lot is recommended for all applications, especially for sensitive assays or when developing clinical candidates.

The following workflow is recommended for any researcher qualifying a new batch of this critical reagent.

G start Receive New Lot of Reagent hplc_run Run HPLC-UV Analysis start->hplc_run decision1 HPLC Purity > 98%? hplc_run->decision1 qnmr_run Run qNMR Analysis decision2 qNMR Purity Agrees with HPLC (within 1%)? qnmr_run->decision2 lcms_run Run LC-MS Analysis decision3 Are Impurities Identified and Acceptable? lcms_run->decision3 decision1->qnmr_run Yes reject Reject Lot decision1->reject No decision2->lcms_run Yes decision2->reject No (Indicates hidden impurities) accept Accept Lot for Use decision3->accept Yes decision3->reject No caption Fig 3. Recommended workflow for incoming reagent qualification.

Caption: Fig 3. Recommended workflow for incoming reagent qualification.

By investing the time to perform this rigorous, multi-technique validation, researchers can proceed with confidence, knowing that their starting materials are well-characterized and of high quality, thereby ensuring the integrity and reproducibility of their scientific work.

References

  • Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Bellamy, A. J., & Golding, P. (n.d.). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • OSHA. Pyridine Method number: PV2295. Available at: [Link]

  • Singh, S., et al. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Available at: [Link]

  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Available at: [Link]

  • SIELC Technologies. Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Available at: [Link]

  • Google Patents. ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.
  • Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available at: [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

  • Diva-Portal.org. (2021). Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines. Available at: [Link]

  • Der Pharma Chemica. (2014). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]

  • PubChem. 2-Amino-6-methoxy-3-nitropyridine. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Dimethoxy-5-nitropyridin-3-amine, a substituted nitropyridine compound. The protocols herein are designed to be self-validating, ensuring that safety and compliance are intrinsically linked to the procedural workflow.

The core principle of this guide is risk mitigation through informed action. Substituted aminopyridines are a class of compounds known for their biological activity and potential toxicity.[1][2] The addition of a nitro group can further increase reactivity and toxicological concerns. Therefore, we will treat this compound with the caution it warrants, assuming it possesses hazards similar to related structures until specific data proves otherwise.

Hazard Profile and Risk Assessment

The primary concerns with this class of compounds are acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[3][4][5] The pyridine ring itself presents toxicological risks, and aminopyridines can exhibit neurological effects.[1][6]

Table 1: Anticipated GHS Hazard Classification for this compound

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement Codes
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

This table is a synthesized summary based on data for structurally similar compounds.[3][4]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensuring a robust safety barrier is paramount. The choice of PPE is dictated by the anticipated hazards outlined above.

Essential PPE Protocol:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][7] Standard safety glasses are insufficient to protect against potential splashes. The causality here is the high risk of serious eye irritation posed by aminopyridines.[5]

  • Hand Protection: Use nitrile or other chemically resistant gloves.[4][7] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed correctly (without touching the outer surface with bare hands) and disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required.[2] For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Emergency Exposure Procedures:

  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[4][5][6]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water.[4][5] If skin irritation occurs, seek medical advice.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes.[5][6] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Ingestion: Rinse the mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[4][6]

On-Site Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. The principle of "source separation" is the most trustworthy method for laboratory waste management.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.[8] The container material must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[8][9] The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • An accurate list of all components in the container (including solvents).

    • The approximate percentage of each component.

    • The relevant hazard pictograms (as shown in Table 1).

    • The accumulation start date.[9]

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items (e.g., weigh boats, contaminated paper towels, gloves), in the designated solid waste container. Avoid creating dust.[4]

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams.

  • Storage: Keep the waste container tightly sealed when not in use.[6][10] Store it in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

  • Chemical Incompatibilities: It is critical to store this waste away from strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[8][10][11] Aminopyridines can react exothermically with acids and may be incompatible with a range of other organic compounds.[2][11]

Procedural Workflow for Final Disposal

Disposal of this compound is not a task for the individual researcher beyond the collection and storage steps. The final treatment and disposal must be handled by trained professionals in accordance with strict regulations.[12][13] The following workflow ensures a compliant and safe transfer of custody.

DisposalWorkflow A Waste Generation (Solid or Liquid) B Step 1: Characterize Waste (Assume Hazardous based on Analogs) A->B C Step 2: Contain & Label - Compatible Container - 'Hazardous Waste' Label - Full Chemical Name & Date B->C D Step 3: Segregated Storage - Fume Hood / Ventilated Cabinet - Away from Incompatibles C->D E Step 4: Contact EHS (Environmental Health & Safety Office) D->E F Step 5: Schedule Pickup (Licensed Waste Handler) E->F G Step 6: Document (Maintain Disposal Records) F->G H Final Disposal (e.g., Incineration) F->H

Caption: Compliant Disposal Workflow for this compound.

Detailed Disposal Protocol:

  • Waste Characterization: Based on the toxicological data of similar nitropyridines, this compound must be treated as hazardous waste.[12] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste can be hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[14][15] Given the toxicity of this chemical class, it is prudent to manage it as toxic hazardous waste.

  • Containment and Labeling: Follow the detailed protocol in Section 3. This is a critical step for ensuring the safety of personnel who will handle the waste downstream.

  • Contact Your Institutional EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will provide institution-specific guidance, waste tags, and procedures for pickup. Do not attempt to dispose of the chemical yourself.

  • Arrange for Professional Disposal: The EHS office will coordinate with a licensed and certified hazardous waste disposal company.[12] These companies have the equipment and permits to transport, treat, and dispose of chemical waste safely and legally.

  • Recommended Disposal Method: The primary recommended disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[12] This process ensures the complete destruction of the compound into less harmful components.

  • Documentation: Maintain meticulous records of your waste disposal, including the chemical name, quantity, and date of pickup. This is a legal requirement and a key component of a robust laboratory safety program.

Never dispose of this compound or its containers by pouring it down the drain or placing it in the regular trash.[12][13] This can lead to environmental contamination and place sanitation workers at risk.

By adhering to this systematic, safety-first approach, you ensure that your innovative research does not come at the cost of personal safety or environmental responsibility. This protocol is designed to build a deep, intrinsic trust in your laboratory's safety culture, providing value far beyond the product itself.

References

  • Jubilant Ingrevia. (n.d.). 2,6-Diaminopyridine Safety Data Sheet.
  • Benchchem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 6-Methoxy-3-pyridylamine.
  • Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Amino-6-methoxy-3-nitropyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006, March). Aminopyridines.
  • European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
  • Bakke, J. M. (2005, August). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.
  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Berkeley College of Chemistry website.
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • Northeastern University. (n.d.). Hazardous Waste Lists and Characteristic Waste. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Hazardous Waste Disposal Procedures.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethoxy-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2,6-Dimethoxy-5-nitropyridin-3-amine. As researchers, scientists, and drug development professionals, a comprehensive understanding of the potential hazards and the correct personal protective equipment (PPE) is paramount for ensuring personal safety and maintaining the integrity of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.

Hazard Assessment: Understanding the Compound

This compound is a substituted nitropyridine. While specific toxicological data for this exact compound is not extensively published, its structure, containing nitro and amine functional groups on a pyridine ring, allows us to infer potential hazards based on analogous compounds. Safety Data Sheets (SDS) for structurally similar chemicals, such as 2-Amino-6-methoxy-3-nitropyridine and other nitropyridinamines, consistently highlight several key risks.

Inferred Primary Hazards:

  • Skin Corrosion/Irritation: Classified as a Category 2 irritant, meaning direct contact can cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation (Category 2).[1][2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][2][4]

The nitro-aromatic functionality suggests that thermal decomposition can lead to the release of irritating and toxic gases, such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][5] Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical necessity.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is predicated on a "hierarchy of controls," where PPE is the last line of defense after engineering and administrative controls (e.g., chemical fume hoods, standard operating procedures). The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be chemical splash-proof and conform to OSHA 29 CFR 1910.133 or EN 166 standards.[6] Eyeglasses are insufficient.[7] Face Shield: To be worn over goggles, especially when there is a risk of splashing or dust generation during weighing or transfer.[6] This combination protects against direct splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesType: Nitrile gloves are suitable for incidental contact.[6] For prolonged handling or in case of a spill, heavier-duty gloves like Silver Shield or neoprene should be considered.[8] Protocol: Always inspect gloves for tears or holes before use. Double-gloving is recommended to prevent contamination of the surrounding area when removing the outer, contaminated glove.[7] Gloves should be changed every 30-60 minutes or immediately upon contamination.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and dust.[6] For larger quantities or significant splash risk, a chemically impervious suit (e.g., Tychem) may be warranted.[8][9]
Respiratory Protection Dust Mask or RespiratorFor Solids: When handling the powder form where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved dust mask (e.g., N95) is required.[6][7] For Spills/Aerosols: In the event of a large spill or when aerosol generation is likely, a full-face respirator with multi-sorbent cartridges is necessary to protect against organic vapors and particulates.[7][8]

Operational Plans: Integrating Safety into Your Workflow

PPE Donning and Doffing Procedure

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Last) don3->don4 wash1 Wash Hands don4->wash1 Enter Work Area doff1 1. Gloves (Outer if double) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 wash2 Wash Hands Thoroughly doff4->wash2 start Start start->don1

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are nearby and unobstructed.[3] Designate a specific area for handling, preferably within a chemical fume hood.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to control dust and vapors.[10]

    • Use anti-static measures when handling the powder to prevent dust clouds.

    • When transferring, do so carefully to avoid creating dust.[3]

    • Clean any contaminated surfaces immediately.

  • Post-Handling:

    • Tightly close the container and store it in a cool, dry, and well-ventilated place away from strong oxidizing agents.[3][11]

    • Decontaminate the work area.

    • Follow the doffing procedure to remove PPE.

    • Wash hands thoroughly with soap and water after handling.[3][10]

Emergency Spill Response

Immediate and correct action during a spill is vital.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Respirator, Double Gloves, Gown) evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Clean Up (Sweep solid into container. Avoid creating dust.) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste (As hazardous material) decontaminate->dispose report Report Incident dispose->report

Caption: Spill Response Decision Flowchart.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, masks, and lab coats, that has come into contact with this compound must be considered hazardous waste. Place these items in a sealed, labeled hazardous waste container.[3]

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of according to federal, state, and local regulations. Do not dispose of it down the drain.[10] It should be collected in a designated, sealed, and properly labeled hazardous waste container for pickup by a licensed waste disposal plant.[1][3][5]

By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. Personal Protective Equipment. Retrieved from [Link]

  • Central European Journal of Energetic Materials. (2016).
  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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2,6-Dimethoxy-5-nitropyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.